molecular formula C12H20O6 B587032 bis-O-(1-methylethylidene)-beta-D-Fructofuranose CAS No. 158702-89-7

bis-O-(1-methylethylidene)-beta-D-Fructofuranose

Cat. No.: B587032
CAS No.: 158702-89-7
M. Wt: 260.286
InChI Key: GQXSDDHYUVYJCQ-PDBLZVRPSA-N
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Description

bis-O-(1-methylethylidene)-beta-D-Fructofuranose is a protected carbohydrate derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a precursor in the multi-step synthesis of complex pharmaceutical compounds. The molecule features isopropylidene protecting groups that mask specific hydroxyl functionalities on the fructose ring, allowing for selective chemical modifications at other reactive sites. This controlled reactivity is essential for constructing target molecules with high specificity. The compound is particularly recognized for its application in neuroscientific and psychiatric disorder research . It is a key building block in the synthesis of topiramate and its related analogs, which are subjects of extensive study for their anticonvulsant properties and potential efficacy in treating conditions such as alcohol dependence . The mechanism of action for the resulting pharmaceuticals involves modulation of central nervous system targets, including the potentiation of GABA-A receptor activity and inhibition of glutamate receptors, contributing to a reduction in neuronal excitability . Furthermore, its rigid, protected structure makes it a valuable scaffold for developing new chemical entities and for studying carbohydrate-based molecular recognition. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSDDHYUVYJCQ-PDBLZVRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of bis-O-(1-methylethylidene)-beta-D-Fructofuranose

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, a pivotal protected carbohydrate intermediate. With full editorial control, this document is structured to deliver not just a protocol, but a deep understanding of the chemical principles, experimental rationale, and validation methods essential for successful synthesis. We delve into the causality behind reagent selection and reaction conditions, ensuring that researchers, scientists, and drug development professionals can replicate and adapt this process with confidence. This guide is grounded in authoritative references and presents data in a clear, accessible format, including a detailed experimental workflow diagram, to bridge theory with practice.

Introduction: Strategic Importance of a Protected Fructose Derivative

2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose, often referred to as diacetone-fructose, is a cornerstone of synthetic carbohydrate chemistry.[1] Its significance lies in its role as a protected derivative of D-fructose, where four of the five hydroxyl groups are masked as two isopropylidene ketals. This strategic protection is crucial as it leaves the primary C1 hydroxyl group selectively available for further chemical modification.[2]

This selectivity makes it an invaluable precursor in the synthesis of complex molecules, most notably the anticonvulsant drug Topiramate.[3][4] The stability of the isopropylidene groups under a variety of non-acidic conditions, coupled with their straightforward removal under mild acid hydrolysis, makes them an ideal choice for multi-step synthetic pathways.[5][6][7]

It is important to address a point of nomenclature. While the user's topic refers to the "Fructofuranose" form, the thermodynamically stable and commonly isolated product of this reaction is the pyranose isomer: 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose .[8] This guide will focus on the synthesis of this key pyranose derivative.

The Chemistry of Synthesis: An Acid-Catalyzed Acetalization

The synthesis of diacetone-fructose is a classic example of an acid-catalyzed acetalization reaction. The core principle involves the reaction of the diol functionalities within the D-fructose molecule with an acetone source to form stable five-membered dioxolane rings.

Rationale for Experimental Choices

A robust and reproducible synthesis hinges on the careful selection of reagents and conditions. The choices outlined below are designed to drive the reaction equilibrium towards the desired product efficiently and with high selectivity.

  • Fructose Source (The Substrate): The reaction begins with commercially available D-Fructose. Its multiple hydroxyl groups are the nucleophiles that will attack the activated acetone source.

  • Acetalizing Agent & Solvent: While acetone can be used as both the reagent and solvent, 2,2-dimethoxypropane is often a superior choice.[8] It serves a dual purpose: it acts as a source of the isopropylidene group and, crucially, as a water scavenger. The reaction produces water as a byproduct, and its removal is essential to drive the reaction forward, in accordance with Le Châtelier's principle. Using 2,2-dimethoxypropane avoids a separate drying step and pushes the equilibrium towards completion.

  • The Catalyst (The Initiator): A strong acid catalyst is non-negotiable for this transformation. The catalyst's role is to protonate the carbonyl oxygen of the acetone source, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the fructose hydroxyl groups. Common and effective catalysts include:

    • Concentrated Sulfuric Acid (H₂SO₄): A traditional, cost-effective, and potent catalyst.[9][10]

    • Perchloric Acid (HClO₄): A very strong acid that can provide excellent yields, though it requires careful handling.[8]

  • Temperature Control: The reaction is typically conducted at low temperatures (0 °C). This is a critical parameter for kinetic control. The desired 2,3:4,5-isomer is the kinetic product. Allowing the reaction to proceed for too long or at higher temperatures can lead to isomerization and the formation of the more thermodynamically stable but undesired 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose isomer.[8]

Reaction Mechanism Overview
  • Activation: The acid catalyst protonates the oxygen of an acetone molecule (or 2,2-dimethoxypropane).

  • Nucleophilic Attack: Two suitably positioned hydroxyl groups on the fructose molecule (e.g., C2-OH and C3-OH) sequentially attack the activated carbonyl carbon.

  • Cyclization & Dehydration: A series of proton transfers and the elimination of water results in the formation of the first five-membered dioxolane ring.

  • Repeat: The process is repeated with the C4-OH and C5-OH groups to form the second dioxolane ring, yielding the final protected product.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is adapted from established and reliable procedures, such as those published in Organic Syntheses, ensuring a high degree of reproducibility.[8]

Reagents and Equipment
Reagent/MaterialQuantity (for 100 mmol scale)Purpose
D-Fructose18.0 g (100 mmol)Starting Material
Anhydrous Acetone350 mLReagent & Solvent
2,2-Dimethoxypropane7.4 mL (60 mmol)Acetalating Agent / Water Scavenger
70% Perchloric Acid (HClO₄)4.3 mLCatalyst
Saturated Sodium Bicarbonate (NaHCO₃) soln.As neededQuenching Agent
Dichloromethane (CH₂Cl₂)~200 mLExtraction Solvent
Hexane~100 mLRecrystallization Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent
Equipment
1-L Round-bottomed flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature Control
Buchner funnel and filter paperFiltration
Separatory funnelLiquid-Liquid Extraction
Rotary evaporatorSolvent Removal
Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start 1. Combine D-Fructose, Acetone, and 2,2-DMP in Flask cool 2. Cool to 0°C (Ice Bath) start->cool catalyst 3. Add HClO₄ Catalyst cool->catalyst react 4. Stir at 0°C for 6 hr (Kinetic Control) catalyst->react quench 5. Quench with Sat. NaHCO₃ react->quench Reaction Complete filter 6. Filter & Concentrate (Rotovap) quench->filter extract 7. Extract with CH₂Cl₂ filter->extract dry 8. Dry Organic Layer (Na₂SO₄) extract->dry recrystallize 9. Recrystallize from Hexane dry->recrystallize product Final Product: Pure Crystalline Solid recrystallize->product

Caption: Experimental workflow for the synthesis of diacetone-fructose.

Step-by-Step Procedure
  • Setup: To a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose (18.0 g), anhydrous acetone (350 mL), and 2,2-dimethoxypropane (7.4 mL).

  • Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes to ensure the temperature equilibrates to 0 °C. The suspension will become a clear solution within 1-2 hours after the catalyst is added.[8]

  • Catalysis: Carefully add 70% perchloric acid (4.3 mL) in a single portion to the cold, stirring suspension.

  • Reaction: Continue stirring the mixture vigorously at 0 °C for 6 hours. Crucial Note: Adherence to the reaction time is vital to minimize the formation of the undesired thermodynamic byproduct.[8]

  • Quenching: After 6 hours, carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Workup:

    • Filter the mixture to remove any inorganic salts.

    • Transfer the filtrate to a separatory funnel and remove the aqueous layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or syrup.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot hexane.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. White, crystalline needles of the product should precipitate.[8]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Product Characterization and Validation

Confirming the identity and purity of the final compound is a critical step. The protocol's trustworthiness is validated through consistent and reproducible characterization data.

PropertyExpected Value/ObservationReference
Appearance White crystalline solid[8]
Molecular Formula C₁₂H₂₀O₆[3]
Molecular Weight 260.28 g/mol [3]
¹H NMR (DMSO-d₆) δ (ppm): 5.70 (d), 5.63 (d), 4.67 (dd), 4.53 (dd), 4.32 (d), 4.2 (d), 3.71(d), 3.56(d), 1.41 (s), 1.35 (s), 1.35 (s), 1.27 (s).[9]
Optical Rotation [α]²⁶_D = -31.0° (c=0.5, CHCl₃)[9]

The sharp melting point of the recrystallized product serves as an excellent indicator of purity. Any significant deviation or broad melting range would suggest the presence of impurities or isomeric byproducts, necessitating further purification.

Conclusion

The synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is a foundational procedure in carbohydrate chemistry, providing a gateway to more complex molecular architectures. By understanding the rationale behind each step—from the dual role of 2,2-dimethoxypropane to the critical importance of temperature control for kinetic selectivity—researchers can execute this synthesis with high yield and purity. This guide provides the necessary technical depth and practical instruction to empower scientists in their synthetic endeavors.

References

  • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Carbohydrate Research, 337(9), 787-801. [Link]

  • (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydrate Research, 340(9), 1661-7. [Link]

  • Chen, M. Y., et al. (2007). Removal of Acid-Labile Protecting Groups on Carbohydrates Using Water-Tolerant and Recoverable Vanadyl Triflate Catalyst. The Journal of Organic Chemistry. [Link]

  • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1. ResearchGate. [Link]

  • Organic Chemistry Portal. Acetonides. [Link]

  • (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. ResearchGate. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Chem-Impex. 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose. [Link]

  • ResearchGate. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. [Link]

  • Smith, E. F. (1957). Separation of d-glucose and d-fructose. U.S.
  • Tu, Y., Frohn, M., Wang, Z. X., & Shi, Y. (2003). 1,2:4,5-DI-O-ISOPROPYLIDENE-β-D-FRUCTOPYRANOSE. Organic Syntheses, 80, 1. [Link]

  • Demchenko, A. V., & Wolfert, M. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. [Link]

  • Stefanowicz, P., et al. (2012). Crystalline 2,3:4,5-di-O-isopropylidene-β-D-arabino-hexos-2-ulo-2,6-pyranose as new crystalline reagent in the preparation of Amadori derived peptides. Central European Journal of Chemistry, 10(1), 27-34.
  • Staley, A. E. Manufacturing Company. (1984). Diacetone fructose hydrolysis with water-insoluble catalysts. U.S.
  • YouTube. (2020). Carbohydrate Chemistry Part 3. Protecting Groups. [Link]

  • Wiley-VCH. (2011). Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • PubChem. 2,3:4,5-Bis-O-(1-methylethylidene)-b-D-fructopyranose 1-[[(diethylamino)carbonyl]sulfamate]. [Link]

  • MDPI. (2020). Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts. [Link]

  • MDPI. (2018). Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield. [Link]

  • ResearchGate. (2018). Scheme 1: Preparation of 1,2-isopropylidene-protected D-fructose... [Link]

  • PubMed. (2013). Catalytic dehydration of fructose to 5-hydroxymethylfurfural over Nb2O5 catalyst in organic solvent. [Link]

  • PharmaCompass. 2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose. [Link]

  • Frontiers. (2022). Effective Dehydration of Fructose Over Stable Ti-Doped SBA-15 Catalysts. [Link]

  • ResearchGate. Effect of the type of catalysts on fructose dehydration to HMF. [Link]

  • Veeprho. (Beta.-D-fructopyranose, 2,3:4, 5-bis-O-(1-methylethylidene)-2-O-sulfonyl azide). [Link]

  • Google Patents. (2005). A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)

Sources

An In-depth Technical Guide to the Structure Elucidation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is a key protected carbohydrate derivative with significant utility in synthetic organic chemistry.[1] Its structure, featuring two isopropylidene protecting groups, renders specific hydroxyl groups of the parent D-fructose molecule inert, thereby enabling regioselective reactions at the remaining unprotected hydroxyl group. This strategic protection is fundamental in the synthesis of complex carbohydrates and various bioactive molecules, including the anticonvulsant drug Topiramate.[2] An unambiguous confirmation of its rigid pyranose ring structure, constrained by two fused five-membered dioxolane rings, is paramount for its effective use as a synthetic intermediate.

This guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of this important molecule. We will delve into the logic behind the application of various spectroscopic and crystallographic techniques, presenting a holistic approach that integrates data from multiple sources to build an irrefutable structural proof.

Synthesis and Rationale

The preparation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is typically achieved through the reaction of D-fructose with acetone or a related acetal, such as 2,2-dimethoxypropane, under acidic catalysis. The choice of an acid catalyst, like perchloric acid, is crucial for facilitating the formation of the cyclic isopropylidene acetals. The reaction conditions, particularly temperature and reaction time, are controlled to favor the formation of the thermodynamically more stable pyranose form over other isomers. Understanding the synthetic pathway is the first step in structure elucidation, as it informs the expected molecular formula and potential isomeric byproducts.

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of a chemical structure, especially one with multiple stereocenters like 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, requires a synergistic application of several analytical techniques. No single method provides all the necessary information. This guide will focus on the "big three" of structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis D-Fructose + Acetone/Acid nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms xray X-ray Crystallography (3D Structure) synthesis->xray structure Confirmed Structure of 2,3:4,5-di-O-isopropylidene -β-D-fructopyranose nmr->structure ms->structure xray->structure

Caption: Workflow for the structure elucidation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed covalent framework of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, the spectrum reveals distinct signals for the protons on the fructopyranose ring and the methyl groups of the isopropylidene protectors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms. A key feature for this molecule is the anomeric carbon (C2), which is a quaternary carbon and appears at a characteristic downfield chemical shift.

2D NMR Techniques: The Connectivity Blueprint

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] It is instrumental in tracing the proton network within the pyranose ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to.[3][5] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals correlations between protons and carbons over two or three bonds.[3][5][6] This is particularly vital for assigning quaternary carbons, like the anomeric C2, by observing its correlation with nearby protons.

Table 1: Representative ¹H and ¹³C NMR Data (CDCl₃)

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Key HMBC Correlations (from H to C)
1 61.0 4.12 (dd), 4.01 (dd) C2, C6
2 104.7 - -
3 73.5 4.19 (d) C2, C4, C5
4 70.6 4.13 (dd) C3, C5, C6
5 73.5 4.22 (ddd) C1, C4, C6
6 77.5 3.98 (d) C1, C2, C5

| Isopropylidene CH₃ | 28.1, 26.6, 26.5, 26.1 | 1.54 (s), 1.52 (s), 1.44 (s), 1.37 (s) | Respective quaternary carbons |

Note: Data is compiled from representative values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS): Confirming the Composition

Mass spectrometry provides the molecular weight of the compound, which confirms its elemental composition. For 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (C₁₂H₂₀O₆), the expected monoisotopic mass is 260.1260 g/mol .[7] Techniques like Electrospray Ionization (ESI) are commonly used, often showing the molecule as a sodium adduct [M+Na]⁺.[8] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy, leaving no doubt about the atoms that constitute the molecule.

Table 2: Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₂H₂₀O₆
Molecular Weight 260.28 g/mol
Monoisotopic Mass 260.1260 u

| Common Adduct (ESI-MS) | [M+Na]⁺ at m/z 283.1152 |

X-ray Crystallography: The Definitive 3D Structure

While NMR provides the structure in solution and MS gives the molecular formula, X-ray crystallography provides the unambiguous, solid-state three-dimensional arrangement of atoms in a crystal.[9] This technique has been used to determine the crystal structure of derivatives of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.[10][11][12] These studies confirm that the six-membered pyranose ring is constrained by the two fused five-membered rings, often adopting a twist-boat conformation.[11][12] This definitive 3D picture validates the structural hypotheses derived from spectroscopic data.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess purity and obtain initial structural information.

  • ¹³C and DEPT Acquisition: Acquire a ¹³C spectrum, along with DEPT-135 and DEPT-90 experiments, to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

    • HSQC: Run a gradient-selected HSQC experiment optimized for a one-bond ¹J(C,H) of ~145 Hz.

    • HMBC: Run a gradient-selected HMBC experiment with the long-range coupling delay optimized for ⁿJ(C,H) of ~8 Hz.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, assign peaks, and use the 2D correlations to build the molecular framework.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical formula (C₁₂H₂₀O₆).

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is a classic example of modern chemical analysis. The process begins with a logical synthetic route and proceeds to a multi-pronged analytical assault. NMR spectroscopy maps the covalent bonds and stereochemical relationships. Mass spectrometry validates the elemental formula. Finally, X-ray crystallography provides the ultimate proof of the three-dimensional structure. Each technique provides a piece of the puzzle, and their collective agreement creates a self-validating system that confirms the structure with the highest degree of confidence, which is essential for its application in the precise world of pharmaceutical and chemical synthesis.

References

  • Watkins, S. F., Kim, S. J., Fronczek, F. R., Voll, R. J., & Younathan, E. S. (1990). The X-ray crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose. Carbohydrate Research, 197, 33–40. Available from: [Link]

  • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Carbohydrate Research, 337(9), 787–801. Available from: [Link]

  • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1. ResearchGate. Available from: [Link]

  • Stefanowicz, P., Batorska, J., Kijewska, M., Bartosz-Bechowski, H., Szewczuk, Z., & Lis, T. (n.d.). arabino-hexos-2-ulo-2,6-pyranose as new crystalline reagent in the preparation of Amadori derived peptides. Available from: [Link]

  • Tu, Y., Frohn, M., Wang, Z.-X., & Shi, Y. (2003). Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. Organic Syntheses, 80, 1. Available from: [Link]

  • PubChem. (n.d.). 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose. Retrieved from [Link]

  • mzCloud. (n.d.). Topiramate. Retrieved from [Link]

  • Fukushi, E., Okada, H., Yamamori, A., Kawazoe, N., Onodera, S., Kawabata, J., & Shiomi, N. (2009). NMR Analysis of Oligosaccharides Containing Fructopyranoside. Dynamic Biochemistry, Process Biotechnology and Molecular Biology. Available from: [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • M.O.E. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Martineau, E., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Pharmaceutical Research, 32(8), 2269–2277. Available from: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Washington. (n.d.). X-Ray Crystallography Resources. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose

[1]

Executive Summary

Diacetone Fructose (specifically the 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose isomer) is a pivotal chiral scaffold in carbohydrate chemistry.[1][2] It serves as the primary starting material for the synthesis of the Shi epoxidation catalyst and various glycomimetics.

Critical Isomer Warning: "Diacetone fructose" is a trivial name often ambiguously applied to two distinct isomers:

  • 1,2:4,5-isomer (Kinetic Product): The subject of this guide. Contains a secondary free hydroxyl at C-3 .[1]

  • 2,3:4,5-isomer (Thermodynamic Product): The precursor for Topiramate.[1] Contains a primary free hydroxyl at C-1 .[1]

This guide provides the definitive spectroscopic fingerprint for the 1,2:4,5-isomer , with specific validation protocols to distinguish it from the 2,3:4,5-isomer.[1]

Structural Logic & Nomenclature

To interpret the spectra correctly, the structural rigidity imposed by the spiro-fused acetal groups must be understood.[1]

  • Scaffold:

    
    -D-Fructopyranose (6-membered sugar ring).[1][3]
    
  • Protection:

    • 1,2-O-isopropylidene: Spiro-fused at the anomeric carbon (C-2) and C-1.[1] This locks the anomeric position.

    • 4,5-O-isopropylidene: Fused at C-4 and C-5.[1][3]

  • Free Functionality: A single secondary hydroxyl group at C-3 .[1]

  • Conformation: The pyranose ring adopts a distorted chair/twist-boat conformation due to the strain of the fused dioxolane rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

H NMR Data (500 MHz, CDCl )

The following assignments are based on high-resolution data where the hydroxyl proton is visible (dry solvent).

Shift (

, ppm)
MultiplicityCoupling (

, Hz)
AssignmentStructural Context
1.37, 1.44, 1.52, 1.54 s (4 x 3H)-CH

(Isopropylidene)
Four distinct methyl environments due to chirality.[1]
1.99 d8.1OH-3Exchangeable.[1] Disappears with D

O.
3.67 dd8.1, 6.8H-3Coupled to OH (8.[1]1) and H-4 (6.8).[1] Becomes d (

) on D

O shake.
3.98 d9.0H-1aGeminal coupling of isolated CH

in spiro-ring.[1]
4.01 dd13.2, 0.9H-6aAxial-like.[1] Large geminal coupling. Small coupling to H-5.
4.12 dd13.2, 2.7H-6bEquatorial-like.[1] Large geminal coupling.
4.13 dd6.8, 5.7H-4Coupled to H-3 (6.[1]8) and H-5 (5.7).[1]
4.19 d9.0H-1bGeminal partner to H-1a.[1]
4.22 ddd5.7, 2.7, 0.9H-5Multiplet.[1] Coupled to H-4 and both H-6 protons.[1]

Key Diagnostic Feature: The AB system of H-1a/H-1b (3.98/4.19 ppm) is characteristic of the 1,2-spiro-dioxolane ring.[1] In the 2,3:4,5-isomer, H-1 appears as a CH

1
C NMR Data (125 MHz, CDCl )
Shift (

, ppm)
TypeAssignmentNotes
26.1, 26.5, 26.6, 28.1 CH

Acetonide MethylsDistinct signals confirm restricted rotation/chirality.[1]
61.0 CH

C-6Pyranose ring methylene.[1]
70.6 CHC-3Carries the free OH.[1]
73.5 CH

C-1Spiro-dioxolane methylene.[1]
73.5 CHC-5Ring methine.[1]
77.5 CHC-4Ring methine (close to solvent residual).[1]
104.7 C (quat)C-2Anomeric carbon (Spiro center).[1]
109.6 C (quat)Acetal C (4,[1]5)Isopropylidene quaternary carbon.[1]
112.0 C (quat)Acetal C (1,[1]2)Isopropylidene quaternary carbon.[1]

Mass Spectrometry (MS)

Method: Electron Ionization (EI) or ESI (+).[1] Molecular Ion: [M]

Fragmentation Pathway (EI/ESI)

The molecule does not typically show a strong molecular ion in EI. The fragmentation is dominated by the loss of the labile acetal methyl groups and the subsequent loss of acetone.

MS_Fragmentationcluster_legendKey IonsMMolecular Ion [M+H]+m/z 261M_Me[M - CH3]+m/z 245M->M_Me- CH3 (15)M_Acetone[M - Acetone]+m/z 203M->M_Acetone- C3H6O (58)M_Me->M_Acetone- C2H3ODioxolaneDioxolane Ionm/z 101M_Acetone->DioxolaneRing CleavageAcetylAcetyl Ionm/z 43Dioxolane->AcetylFrag.

Figure 1: Proposed fragmentation pathway for diacetone fructose derivatives.

  • m/z 245: Loss of methyl radical from the isopropylidene group (stabilized oxocarbenium).

  • m/z 101: Characteristic of the isopropylidene-protected vicinal diol fragment.

  • m/z 43: Acetyl cation (CH

    
    CO
    
    
    ), common base peak in acetonide derivatives.[1]

Infrared Spectroscopy (IR)

Sampling: KBr Pellet or ATR (Solid).[1]

Wavenumber (cm

)
Vibration ModeDescription
3547 O-H StretchSharp/Medium.[1] Indicates free secondary OH. (Broadens if H-bonded).[1]
2990 - 2940 C-H StretchAliphatic C-H from isopropylidene methyls.
1385, 1375 C-H Bend"Gem-dimethyl" doublet.[1] Characteristic of isopropylidene groups.
1200 - 1000 C-O StretchMultiple strong bands (C-O-C and C-O-H).[1]
None C=O StretchAbsence of band at 1700+ cm

confirms no open ketone form.[1]

Quality Control & Validation: Isomer Differentiation

The most common error in sourcing this material is confusing the 1,2:4,5-isomer with the 2,3:4,5-isomer.[1]

Isomer Discrimination Workflow

Isomer_CheckStartSample: 'Diacetone Fructose'NMRRun 1H NMR (CDCl3)Start->NMRCheck_OHCheck OH Coupling / PositionNMR->Check_OHIso_12451,2:4,5-Isomer(Kinetic Product)Check_OH->Iso_1245OH is doublet (sec)C-1 H is AB q (isolated)Iso_23452,3:4,5-Isomer(Thermodynamic Product)Check_OH->Iso_2345OH is triplet (prim)C-1 H is coupled to OHDetail_1C-3 OH is freeUsed for Shi CatalystIso_1245->Detail_1Detail_2C-1 OH is freeUsed for TopiramateIso_2345->Detail_2

Figure 2: Decision tree for rapid NMR-based identification of diacetone fructose isomers.

Comparative Parameters
Parameter1,2:4,5-Isomer (This Guide)2,3:4,5-Isomer (Topiramate Precursor)
Free Hydroxyl Secondary (at C-3)Primary (at C-1)
H-1 NMR Signal 3.98/4.19 ppm (AB quartet,

)
~3.6-3.8 ppm (m, coupled to OH)
Melting Point 118 - 119 °C96 - 98 °C
Optical Rotation


References

  • Synthesis & Characterization: Tu, Y.; Frohn, M.; Wang, Z.-X.; Shi, Y. "Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose".[1] Organic Syntheses, 2003 , 80,[1] 1.

  • Isomerization Kinetics: Wolfrom, M. L.; et al.[1] "The Structures of

    
    -Diacetone-D-fructose". Journal of the American Chemical Society, 1950 , 72, 4544.[1][4]
    
  • NMR Assignments: Bethell, G. S.; Ferrier, R. J. "13C NMR Assignments for Diacetone Fructose". Journal of the Chemical Society, Perkin Transactions 1, 1973 .[1]

solubility of bis-O-(1-methylethylidene)-beta-D-Fructofuranose in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for bis-O-(1-methylethylidene)-beta-D-fructofuranose .

Executive Summary: Nomenclature & Compound Identity

Critical Clarification: While the user query specifies "Fructofuranose," the commercially relevant and thermodynamically stable bis-O-(1-methylethylidene) (di-isopropylidene) derivative of fructose is 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (CAS: 20880-92-6), commonly known as Diacetone Fructose (DAF) .[1]

Unprotected D-fructose exists primarily as a furanose in complex carbohydrates (e.g., sucrose), but upon acetonation under acid catalysis, it rearranges to form the stable pyranose ring structure protected by two isopropylidene groups.[1][2] This guide focuses on this standard pyranose form, which serves as the key intermediate for the anticonvulsant Topiramate and as a chiral scaffold in asymmetric synthesis (e.g., Shi Epoxidation).[1][2]

Part 1: Physicochemical Profile

Understanding the fundamental properties of Diacetone Fructose is a prerequisite for mastering its solubility behavior.[2]

PropertySpecificationTechnical Insight
IUPAC Name 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranoseThe "bis-O-(1-methylethylidene)" nomenclature is a synonym for the di-isopropylidene protection.[3]
CAS Number 20880-92-6 Universal identifier for the standard pyranose isomer.
Molecular Weight 260.28 g/mol Moderate MW facilitates solubility in a wide range of organic solvents.[1][2]
Melting Point 94 – 97 °CSharp melting point indicates high purity; depression suggests hydrolysis to mono-acetone fructose.
Appearance White Crystalline SolidForms long needles when recrystallized from Hexane/DCM.[1][2]
LogP (Predicted) ~0.3 to 1.2Indicates amphiphilic character; soluble in organics but retains some polar affinity due to the ether linkages.[1][2]

Part 2: Solubility Landscape

The solubility of Diacetone Fructose is dictated by its acetal (ether-like) functionality , which renders it highly soluble in lipophilic and polar aprotic solvents, while reducing its water solubility compared to native fructose.[1][2]

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Application
Chlorinated Dichloromethane (DCM)Excellent (>500 mg/mL)Primary Extraction: Preferred solvent for isolating DAF from aqueous reaction mixtures.[1]
Chloroform (

)
Excellent Alternative to DCM; historically used but less common now due to toxicity.[1][2]
Polar Aprotic AcetoneExcellent Reaction Medium: DAF is synthesized in acetone; high solubility prevents premature precipitation.[2]
THF, Ethyl AcetateGood/High Suitable for subsequent derivatization reactions (e.g., sulfamoylation).[1][2]
Polar Protic Methanol, EthanolGood Soluble, but risk of trans-acetalization (deprotection) if trace acid is present.[1][2]
Hydrocarbon Hexane, HeptanePoor / Insoluble Anti-Solvent: Critical for recrystallization.[1][2] DAF is insoluble in cold alkanes.[1][2]
TolueneModerate Temperature-dependent. Soluble hot, sparingly soluble cold.[1][2] Good for scale-up crystallization.
Aqueous WaterSparingly Soluble (Cold)Wash Medium: DAF prefers organic layers (DCM), allowing aqueous washes to remove salts/acid without massive yield loss.[1][2]
Thermodynamic Behavior & Partitioning
  • Water/Organic Partitioning: In a biphasic system of Water/DCM, Diacetone Fructose heavily favors the DCM layer.[2] This allows for efficient extraction from the acid-catalyzed synthesis mixture (which is quenched with aqueous base).[1][2]

  • Temperature Dependence: The solubility in non-polar solvents like Toluene or Ether is highly temperature-dependent. This property is exploited in purification, where the compound dissolves at reflux but crystallizes upon cooling to 0°C or -20°C.[2]

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the expected physical changes (dissolution, precipitation) do not occur, check the purity of the starting material or the water content of the solvents.[1][2]

Protocol A: Recrystallization (The "Hexane/DCM" Method)

Standard purification method adapted from Organic Syntheses.[1][2]

  • Dissolution: Dissolve crude Diacetone Fructose in a minimum volume of Dichloromethane (DCM) at room temperature. (Approx.[1][2][4][5][6][7][8][9] 1.5 mL DCM per gram of solid).[1][2]

  • Filtration: If the solution is cloudy (inorganic salts), filter through a small pad of Celite or a sintered glass funnel.[1][2]

  • Anti-Solvent Addition: While stirring, slowly add Hexane (boiling or warm) until the solution becomes slightly turbid (cloud point). Ratio is typically 2:1 to 3:1 (Hexane:DCM).[1][2]

  • Crystallization:

    • Allow the mixture to cool to Room Temperature (RT). Needle-like crystals should begin to form.

    • Transfer to a freezer (-20°C) for 4 hours to maximize yield.

  • Isolation: Filter the crystals and wash with cold Hexane .

  • Validation: The resulting solid should be white needles with a melting point of 94–97°C.

Protocol B: Solubility Determination (Gravimetric)

Use this to determine precise solubility for process scale-up.[1]

  • Saturation: Add excess Diacetone Fructose to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

  • Sampling: Stop stirring and allow solids to settle (or centrifuge).

  • Measurement: Pipette 1.0 mL of the clear supernatant into a pre-weighed vial.

  • Drying: Evaporate the solvent (rotary evaporator or nitrogen stream) and dry the residue under high vacuum.[1][2]

  • Calculation:

    
    .
    

Part 4: Process Chemistry & Mechanism

Synthesis & Protection Pathway

The synthesis of Diacetone Fructose is a classic example of thermodynamic control .[2] While the kinetic product might be a furanose or a different isomer, the 2,3:4,5-pyranose form is the most stable bis-acetonide.[2]

ProtectionPathway cluster_conditions Solvent System Fructose D-Fructose (Furanose/Pyranose mix) Intermediate Mono-acetone Fructose (Transient) Fructose->Intermediate Acetone, H+, 0°C (Kinetic Phase) DAF 2,3:4,5-Di-O-isopropylidene- beta-D-fructopyranose (Diacetone Fructose) Intermediate->DAF Acetone, H+, Thermodynamic Control (Pyranose Ring Formation) Note1 Reaction Solvent: Acetone (Excess) Extraction Solvent: DCM/CHCl3

Figure 1: Reaction pathway transforming D-Fructose into the stable pyranose Diacetone Fructose. The reaction is driven by the high solubility of the product in the acetone medium.

Solubility-Based Purification Logic

The following decision tree illustrates how to select solvents based on the state of the material (Crude Reaction Mixture vs. Solid).

PurificationLogic Start Start: Diacetone Fructose Material State What is the state? Start->State CrudeRxn Crude Reaction Mix (Acetone/Acid/Salts) State->CrudeRxn Liquid SolidImpure Impure Solid State->SolidImpure Solid Action1 1. Neutralize (NH4OH/NaOH) 2. Evaporate Acetone CrudeRxn->Action1 Action3 Recrystallization SolidImpure->Action3 Action2 Partition: Water / DCM Action1->Action2 Result1 Product in DCM Layer (Salts in Water) Action2->Result1 Result1->Action3 Evaporate DCM MethodA Method A: Dissolve in DCM, Add Hexane (Anti-solvent) Action3->MethodA Standard MethodB Method B: Dissolve in hot Toluene, Cool to 0°C Action3->MethodB Scale-up Final Pure Crystals (MP 94-97°C) MethodA->Final MethodB->Final

Figure 2: Purification workflow leveraging the differential solubility of Diacetone Fructose in chlorinated vs. hydrocarbon solvents.

References

  • Tu, Y., Frohn, M., Wang, Z., & Shi, Y. (2003).[1][2][10][11] Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. Organic Syntheses , 80, 1. (Detailed protocol for synthesis and recrystallization using Hexane/DCM).

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 10244345: 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose. (Physicochemical data and identifiers). [1][2][11]

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose. (Solubility and safety data).

  • ChemicalBook. (2025).[1][2][12] Diacetonefructose Properties and Solubility Profile. (Commercial specifications and solvent compatibility).

Sources

Technical Guide: Crystal Structure & Conformational Dynamics of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (often referred to as Diacetone-β-D-fructose ) is a pivotal chiral building block in carbohydrate chemistry and the immediate synthetic precursor to the antiepileptic drug Topiramate .[1][2] Unlike its kinetic isomer (1,2:4,5-di-O-isopropylidene-β-D-fructopyranose), this thermodynamic product features a unique fused tricyclic system where the pyranose ring is constrained by two dioxolane rings.

This guide provides a rigorous analysis of its solid-state architecture, highlighting its unusual P4 tetragonal space group , the twist-boat conformation of the central pyranose ring, and the specific hydrogen-bonding networks that drive its crystallization.

Crystallographic Characterization

The crystal structure of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is notable for its high symmetry and complex packing arrangement. X-ray diffraction analysis reveals that the molecule crystallizes in the tetragonal system, a relatively rare occurrence for this class of carbohydrate derivatives.

Crystal Data Profile
ParameterValue
Crystal System Tetragonal
Space Group P4 (No. 75)
Unit Cell Dimensions

Å

Å
Volume (V) 2748 ų
Z (Molecules/Cell) 8
Density (

)
1.26 Mg/m³
R-Factor 0.044

Analyst Insight: The presence of 8 molecules per unit cell in the P4 space group indicates the existence of two crystallographically independent molecules (A and B).[3] These molecules do not hydrogen bond with each other but instead form independent, highly structured clusters around the fourfold rotation axes.

Intermolecular Interactions & Packing

The packing is dominated by a specific hydrogen-bonding motif involving the free hydroxyl group at C1:

  • Square H-Bond Motifs: The hydroxyl groups of four symmetry-related "A" molecules form a square donor-acceptor hydrogen-bond cycle around the fourfold axis at

    
    .[3]
    
  • Independent Networks: Similarly, four "B" molecules form an analogous square system around the axis at

    
    .[3]
    
  • Significance: This "tetramer-like" clustering stabilizes the crystal lattice and explains the high melting point (94–95°C) relative to similar protected sugars.

Molecular Geometry & Conformation

The fusion of two isopropylidene (dioxolane) rings at the 2,3- and 4,5-positions imposes severe steric constraints on the central furanose/pyranose core.

Pyranose Ring Conformation

Unlike free fructose, which can adopt various chair and boat forms, the 2,3:4,5-protection locks the ring into a rigid Twist-Boat Conformation (specifically assigned as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or similar skew forms in literature).[3][4]
  • Constraint Mechanism: The cis-fusion of the dioxolane rings necessitates a distortion of the six-membered ring to minimize torsional strain.

  • Anomeric Effect: The orientation of the C2 substituents is governed by the exo-anomeric effect, stabilizing the

    
    -anomer.
    
Dioxolane Ring Geometry
  • 2,3-Ring: Adopts an Envelope (E) conformation.[3]

  • 4,5-Ring: Adopts a Twist (T) or Envelope (E) conformation depending on the specific crystal packing forces acting on molecules A and B.

Experimental Protocol: Synthesis & Crystallization

This protocol details the thermodynamic conversion of D-fructose to the title compound, prioritizing purity for crystallographic analysis.

Reagents & Equipment
  • Substrate: D-Fructose (crystalline, high purity).[5]

  • Solvent/Reagent: Acetone (dry), 2,2-Dimethoxypropane (optional water scavenger).

  • Catalyst: Conc. Sulfuric Acid (

    
    ) or Perchloric Acid (
    
    
    
    ).
  • Neutralization: Ammonium Hydroxide (

    
    ) or Sodium Carbonate.
    
  • Crystallization Solvent: n-Hexane or 2-Propanol.

Step-by-Step Methodology

Step 1: Acetalization (Kinetic Phase)

  • Suspend D-Fructose (100 mmol) in Acetone (350 mL) at 0°C.

  • Add acid catalyst dropwise.

  • Mechanistic Note: The reaction initially forms the kinetic product, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose .[6]

Step 2: Isomerization (Thermodynamic Phase)

  • Allow the reaction to warm to room temperature (20–25°C).

  • Stir continuously for 6–12 hours.

  • Validation: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 1:1). The kinetic product (

    
    ) will disappear, replaced by the thermodynamic title compound (
    
    
    
    ).
  • The 2,3:4,5-isomer is thermodynamically favored due to the stability of the spiro-fused system at the anomeric center.

Step 3: Quenching & Extraction

  • Cool mixture to 0°C.

  • Neutralize with

    
     to pH 7–8.
    
  • Evaporate acetone under reduced pressure to yield a syrup.

  • Dissolve syrup in

    
    , wash with brine, and dry over 
    
    
    
    .

Step 4: Crystallization

  • Concentrate the organic layer to a viscous oil.

  • Solvent Addition: Add boiling n-Hexane (or warm 2-Propanol).

  • Nucleation: Allow to cool slowly to room temperature. Scratching the flask wall may induce nucleation.

  • Maturation: Store at 4°C for 12 hours.

  • Harvest: Filter the long needle-like crystals and wash with cold hexane.

Pathway Visualization: Synthesis & Structure Logic

Synthesis & Isomerization Pathway

The following diagram illustrates the critical shift from the kinetic 1,2:4,5-isomer to the thermodynamic 2,3:4,5-isomer used in Topiramate synthesis.

SynthesisPathway cluster_0 Critical Isomerization Fructose D-Fructose (Pyranose/Furanose Eq.) Kinetic 1,2:4,5-di-O-isopropylidene (Kinetic Product) Fructose->Kinetic Acetone, H+, 0°C Fast Reaction Thermo 2,3:4,5-di-O-isopropylidene (Thermodynamic Product) Kinetic->Thermo Acetone, H+, RT Acid-Catalyzed Rearrangement (Thermodynamic Sink) Topiramate Topiramate (Sulfamate Derivative) Thermo->Topiramate 1. Sulfamoylation (ClSO2NH2) 2. Purification

Figure 1: Reaction pathway distinguishing the kinetic intermediate from the desired thermodynamic precursor.[6]

Crystal Packing Logic

This diagram visualizes the unique hydrogen-bonding network described in the crystallographic data.

CrystalPacking Axis 4-Fold Axis (0,0,z) Mol1 Mol A (1) Axis->Mol1 Mol2 Mol A (2) Axis->Mol2 Mol3 Mol A (3) Axis->Mol3 Mol4 Mol A (4) Axis->Mol4 Mol1->Mol2 O-H...O 2.75 Å Mol2->Mol3 O-H...O Mol3->Mol4 O-H...O Mol4->Mol1 O-H...O

Figure 2: Schematic of the square hydrogen-bond network formed by hydroxyl groups around the crystallographic fourfold axis.

References

  • Lis, T., & Weichsel, A. (1987).[3] Structure of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. Acta Crystallographica Section C. Link

  • Brady, R. F. (1970). Cyclic acetals of ketoses. Carbohydrate Research. Link

  • Maryanoff, B. E., et al. (1987). Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate. Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (2003). Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose. Organic Syntheses, Coll. Vol. 10, p.265. Link

Sources

Technical Monograph: 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (Diacetone Fructose)

[1][2]

Executive Summary

Diacetone fructose (DAF), specifically the 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose isomer, is a pivotal chiral building block in carbohydrate chemistry.[1] Its rigid pyranose ring structure and defined stereochemistry make it an indispensable scaffold for asymmetric synthesis, most notably as the immediate precursor to the blockbuster antiepileptic drug Topiramate .[1]

This guide synthesizes the physicochemical properties, kinetic synthesis strategies, and industrial applications of DAF.[1] Unlike standard datasheets, this document focuses on the process-critical parameters—specifically the kinetic vs. thermodynamic control required to isolate the correct isomer—providing a self-validating workflow for laboratory and pilot-scale production.

Chemical Identity & Physical Constants

The following data aggregates experimentally verified constants. Note that the optical rotation is a critical quality attribute (CQA) for verifying isomeric purity, distinguishing the desired 1,2:4,5-pyranose from the unwanted 2,3:4,5-furanose isomer.[1]

Table 1: Physicochemical Specifications
PropertyValue / Description
Common Name Diacetone Fructose (DAF)
IUPAC Name 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
CAS Number 20880-92-6 (Primary); 25018-67-1 (Alternate)
Molecular Formula C₁₂H₂₀O₆
Molecular Weight 260.28 g/mol
Appearance White crystalline needles
Melting Point 118.5 – 119.5 °C [1]
Optical Rotation

(c = 1.0, CHCl₃) [1]
Solubility Soluble in Dichloromethane, Acetone, Ethanol; Insoluble in Hexane
Density ~1.3 g/cm³ (Predicted)

Synthesis Strategy: Kinetic vs. Thermodynamic Control[1][6]

The synthesis of DAF is a classic study in kinetic versus thermodynamic control.[1] When D-fructose reacts with acetone in the presence of an acid catalyst, two main isomers can form:

  • 1,2:4,5-isomer (Pyranose form): The Kinetic Product . It forms rapidly at lower temperatures (0°C) and shorter reaction times. This is the desired intermediate for Topiramate.[1]

  • 2,3:4,5-isomer (Furanose form): The Thermodynamic Product . It forms if the reaction is allowed to proceed for too long or at higher temperatures, as the pyranose ring rearranges to the more stable furanose form.[1]

Expert Insight: To maximize yield of the 1,2:4,5-isomer, one must quench the reaction immediately upon consumption of the starting material.[1] Using 2,2-dimethoxypropane (DMP) as a water scavenger drives the equilibrium forward without requiring excessive heat, preserving the kinetic selectivity.[1]

Visualization: Reaction Pathway & Selectivity[1]

DAF_Synthesiscluster_conditionsCritical Process ParametersFructoseD-Fructose(Starting Material)AcetoneAcetone + H+ Catalyst(0°C)Fructose->AcetoneKinetic1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose(DAF - Kinetic Product)Acetone->KineticFast, Low Temp(Kinetic Control)Thermodynamic2,3:4,5-Di-O-isopropylidene-β-D-fructofuranose(Thermodynamic Product)Acetone->ThermodynamicSlow, High Temp(Thermodynamic Control)Kinetic->ThermodynamicIsomerization(Acid + Time)TopiramateTopiramate(Target Drug)Kinetic->TopiramateSulfuryl Chloride+ AmmoniaP1Temp: < 5°CP2Time: < 6 HoursP3Quench: pH > 7

Figure 1: Reaction pathway illustrating the bifurcation between the desired kinetic pyranose form (DAF) and the thermodynamic furanose byproduct.

Validated Experimental Protocol

This protocol is adapted from Organic Syntheses [1] and optimized for reproducibility. It utilizes perchloric acid and 2,2-dimethoxypropane to ensure rapid conversion at low temperatures.[1]

Materials
  • D-Fructose: 18.0 g (100 mmol)[1][2]

  • Acetone: 350 mL (Dried over molecular sieves)

  • 2,2-Dimethoxypropane (DMP): 7.4 mL (60 mmol)[1][2]

  • Perchloric Acid (70%): 4.3 mL

  • Ammonium Hydroxide: Concentrated (for quenching)[1][2]

Step-by-Step Workflow
  • Setup: Charge a 1-L round-bottom flask with D-Fructose, Acetone, and DMP. Equip with a magnetic stir bar.[1][2]

  • Cooling: Submerge the flask in an ice bath (0°C) and stir for 15 minutes.

  • Catalysis: Add Perchloric Acid (4.3 mL) in one portion.

    • Checkpoint: The suspension should turn into a clear, colorless solution within 1–2 hours.[1][2]

  • Reaction: Stir at 0°C for exactly 6 hours .

    • Critical Control: Do not exceed 6 hours to prevent isomerization to the 2,3:4,5-isomer.[1]

  • Quenching: Add Ammonium Hydroxide (~4.8 mL) dropwise until the solution is neutral/slightly basic.

  • Concentration: Remove solvent via rotary evaporation at 25°C to yield a white solid.

  • Extraction: Dissolve the solid in CH₂Cl₂ (200 mL), wash with saturated NaCl (2 x 50 mL), dry over Na₂SO₄, and concentrate to ~40 mL.

  • Crystallization: Add boiling hexane (100 mL) to the residue. Allow to cool to room temperature, then refrigerate at -25°C.

  • Isolation: Filter the fine white needles and wash with cold hexane.[1]

Expected Yield: 51–52% Purity Validation: Check Melting Point (118–119°C) and Optical Rotation (approx -144°).[1]

Application Case Study: Topiramate Synthesis

The primary industrial utility of DAF is the synthesis of Topiramate. The 1,2:4,5-protection pattern leaves the C3-hydroxyl group free for functionalization.[1]

Mechanism of Action[6][7][8][9][10][11]
  • Sulfamoylation: The free secondary hydroxyl at C3 reacts with sulfuryl chloride (

    
    ) to form a chlorosulfate intermediate.[1]
    
  • Ammonolysis: The chlorosulfate is treated with ammonia gas or solution to yield the sulfamate ester (Topiramate).[1]

Visualization: Topiramate Workflow

Topiramate_Synthesiscluster_safetySafety CriticalDAFDiacetone Fructose(1,2:4,5-protected)IntermediateChlorosulfate Intermediate(Unstable)DAF->IntermediateEsterification (-HCl)Reagent1Sulfuryl Chloride (SO2Cl2)Base (Pyridine/K2CO3)Reagent1->IntermediateTopiramateTopiramate(Anticonvulsant)Intermediate->TopiramateNucleophilic Substitution (-HCl)Reagent2Ammonia (NH3)Reagent2->TopiramateWarningSO2Cl2 is highly corrosiveand reacts violently with water.

Figure 2: Synthetic route from Diacetone Fructose to Topiramate, highlighting the sequential sulfamoylation steps.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1][4]

Handling Protocol:

  • Use only in a chemical fume hood.[1][3]

  • Wear nitrile gloves and safety goggles.[1]

  • Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and slow hydrolysis.[1]

References

  • Organic Syntheses: Tu, Y., Frohn, M., Wang, Z., & Shi, Y. (2003).[1][2] Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose. Org. Synth. 80, 1. [Link]

  • PubChem: Compound Summary for CID 92023652, 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose.[1][5] [Link][1]

Advanced Synthesis of Fructose Derivatives: From Chiral Pool to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fructose Paradox

D-Fructose is the "sleeping giant" of the chiral pool. While cheaper and more accessible than many chiral synthons, its utility is historically hampered by its mutarotational complexity. Unlike glucose, which exists predominantly as a stable pyranose, fructose in solution is a dynamic equilibrium of


-pyranose (~70%), 

-furanose (~22%), and

-furanose forms.

For the synthetic chemist, this presents a binary choice: Lock the ring or Exploit the instability .

This guide details the engineering controls required to navigate these pathways. We focus on three high-value applications:

  • Thermodynamic Locking: Synthesis of the Topiramate precursor (2,3:4,5-di-O-isopropylidene-

    
    -D-fructopyranose).
    
  • Bioactive Functionalization: The sulfamoylation protocol for Topiramate.

  • Controlled Destabilization: Catalytic dehydration to 5-Hydroxymethylfurfural (HMF).

Strategic Protection: The Isopropylidene Gateway

The entry point for most fructose medicinal chemistry is the selective protection of the hydroxyl groups. The reaction with acetone is not merely a protection step; it is a conformational lock that forces the fluxional fructose molecule into a rigid


-pyranose scaffold.
The Thermodynamic Imperative

When D-fructose reacts with acetone in the presence of an acid catalyst, multiple ketals are kinetically possible. However, the 2,3:4,5-bis-O-(1-methylethylidene)-


-D-fructopyranose (Diacetone Fructose, DAF ) is the thermodynamic sink.
  • Kinetic Product: 1,2:4,5-di-O-isopropylidene-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -D-fructopyranose.[1] Formed rapidly at low temperatures (
    
    
    
    C) but contains a strained spiro-fused ring system.
  • Thermodynamic Product: 2,3:4,5-di-O-isopropylidene-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -D-fructopyranose.[1][2][3][4][5][6] Favored at room temperature. The fused 1,3-dioxolane rings on the pyranose chair are energetically optimal.
    
Protocol: High-Purity Synthesis of Diacetone Fructose (DAF)

Target: 2,3:4,5-bis-O-(1-methylethylidene)-


-D-fructopyranose

Reagents: D-Fructose (crystalline), Acetone (dry), Perchloric Acid (70%) or Conc.


.
  • Slurry Formation: Suspend D-Fructose (100 g, 0.55 mol) in dry acetone (2.0 L). The low solubility of fructose in acetone is the rate-limiting mass transfer step; vigorous mechanical stirring is non-negotiable.

  • Catalysis: Cool to 0-5°C. Add

    
     (5 mL) dropwise. Why? Low temperature during addition prevents localized exotherms that cause charring (polymerization).
    
  • Equilibration: Warm to 25°C and stir for 6–8 hours. The solution will clarify as the fructose reacts and dissolves.

    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 1:1). If the kinetic 1,2-isomer persists, extend reaction time.

  • Neutralization: Cool to 0°C. Add cold aqueous ammonia or

    
     solution to pH 7-8.
    
  • Workup: Evaporate acetone. Dissolve residue in

    
    , wash with brine, and dry over 
    
    
    
    .
  • Crystallization: Recrystallize from hexane/acetone.

    • Yield: Expect 55–60% (isolated).

    • Purity Validation: Melting point 117–119°C.

Visualization: The Protection Landscape

Fructose_Protection Fructose D-Fructose (Mutarotating Mixture) Mono Mono-acetone Intermediate (Transient) Fructose->Mono Acetone, H+, 0°C Kinetic Kinetic Product 1,2:4,5-di-O-isopropylidene (Strained) Thermo Thermodynamic Product 2,3:4,5-di-O-isopropylidene (Stable Pyranose) Kinetic->Thermo Isomerization (Thermodynamic Sink) Mono->Kinetic Fast, <5°C Mono->Thermo Slow, >20°C

Figure 1: The reaction landscape of fructose acetonation.[1] The process is driven by the thermodynamic stability of the 2,3:4,5-fused system.

Bioactive Synthesis: The Topiramate Protocol

Topiramate (Topamax) is a sulfamate ester of DAF. The challenge here is the selective functionalization of the single free hydroxyl group at C-1 without disturbing the acid-labile acetal protecting groups.

The Chlorosulfonyl Isocyanate (CSI) Method

While sulfamoyl chloride can be used, the CSI method is preferred in high-value synthesis for its cleanliness and yield, despite the need for strict moisture control.

Mechanism: CSI reacts with the C-1 alcohol to form a carbamate-like intermediate, which is then hydrolyzed to the sulfamate.

Step-by-Step Protocol

Safety Warning: CSI is corrosive and reacts violently with water. Perform under inert atmosphere.

  • Preparation: Dissolve 2,3:4,5-di-O-isopropylidene-

    
    -D-fructopyranose (DAF, 10 g) in dry Toluene or DCM (100 mL). Add Pyridine (1.2 eq) as an acid scavenger.
    
  • Addition: Cool to -20°C. Add Chlorosulfonyl Isocyanate (CSI, 1.1 eq) dropwise over 30 minutes.

    • Why? Low temperature suppresses side reactions with the acetal rings.

  • Reaction: Stir at -10°C for 45 minutes. Formation of the N-chlorosulfonyl carbamate intermediate is rapid.

  • Hydrolysis: Carefully quench the reaction by adding water (excess) while maintaining temperature < 10°C.

    • Chemistry: The

      
      -chlorosulfonyl group hydrolyzes to the sulfamate (
      
      
      
      ) with evolution of
      
      
      and
      
      
      .
  • Purification: Separate organic layer. Wash with dilute HCl (to remove pyridine) and then

    
    .
    
  • Isolation: Concentrate and recrystallize from Ethanol/Water.

    • Target Yield: >85%.

Visualization: Topiramate Pathway

Topiramate_Synthesis DAF Diacetone Fructose (DAF) (C-1 OH Free) Intermediate N-Chlorosulfonyl Urethane Intermediate DAF->Intermediate Toluene/Pyridine, -20°C CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate Hydrolysis Hydrolysis (-CO2, -HCl) Intermediate->Hydrolysis Topiramate Topiramate (Sulfamate Ester) Hydrolysis->Topiramate Yield >85%

Figure 2: The CSI route to Topiramate, highlighting the critical intermediate and hydrolysis step.

Industrial Valorization: 5-HMF Production

Moving from protection to degradation, the dehydration of fructose to 5-Hydroxymethylfurfural (HMF) is a cornerstone of green chemistry. This process requires removing 3 molecules of water while preventing rehydration to levulinic acid.[7]

The Solvent Engineering Approach

Aqueous systems suffer from low yields due to HMF instability. The current "Gold Standard" utilizes Biphasic Systems or Ionic Liquids .

ParameterAqueous System (Acid)DMSO SystemBiphasic (Water/MIBK)
Catalyst

, HCl
None / ZeolitesSolid Acid (

)
Selectivity Low (Levulinic Acid forms)High (>90%)High (>80%)
Separation DifficultEnergy Intensive (High BP)Continuous Extraction
Yield < 50%> 90%70-85%
Protocol: Biphasic Dehydration with Solid Acid Catalyst

This protocol mimics industrial continuous processing conditions.

  • Catalyst Prep: Calcine Niobium Pentoxide (

    
    ) or Amberlyst-15 at 300°C to activate Lewis acid sites.
    
  • System Setup: Use a pressure reactor.

    • Phase A (Reactive): Aqueous Fructose (30 wt%).

    • Phase B (Extractive): MIBK (Methyl Isobutyl Ketone) with 2-butanol (modifier). Ratio A:B = 1:4.[8]

  • Reaction: Heat to 160°C for 30–60 minutes. Stirring must ensure high interfacial area.

    • Mechanism:[7][9][10][11] Fructose dehydrates in Phase A. As HMF forms, it partitions immediately into Phase B (partition coefficient > 1), protecting it from acidic rehydration.

  • Workup: Decant Phase B. Evaporate solvent to isolate HMF (yellow oil/solid).

Visualization: Dehydration Mechanism

HMF_Mechanism Fru Fructose (Furanose) Int1 Enediol Intermediate Fru->Int1 Isomerization Int2 - 2 H2O Intermediate Int1->Int2 Dehydration 1 & 2 HMF 5-HMF Int2->HMF Dehydration 3 (Cyclic Path) LA Levulinic Acid HMF->LA Rehydration (Avoid this!)

Figure 3: The triple dehydration pathway. The critical engineering goal is intercepting HMF before it degrades to Levulinic Acid.

References

  • Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. Organic Syntheses. 2003; 80:[1] 1. Link

  • Process for the preparation of topiramate. Google Patents (US Patent 4513006).Link

  • Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) in Low-Boiling Solvent. MDPI. 2017. Link

  • Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide. Journal of Carbohydrate Chemistry. 2011. Link

  • Topiramate: Synthesis and spectroscopic characterization. Arkivoc. 2008. Link

Sources

thermodynamic stability of bis-O-(1-methylethylidene)-beta-D-Fructofuranose

Thermodynamic Stability of bis-O-(1-methylethylidene)- -D-Fructose Derivatives

An In-Depth Technical Guide for Chemical Development

Executive Technical Summary

The interaction between D-fructose and acetone (acetonation) creates a complex equilibrium of kinetic and thermodynamic products. While D-fructose favors the furanose form in solution and in biologically relevant disaccharides (e.g., sucrose), the introduction of isopropylidene (acetonide) protecting groups fundamentally alters the ring strain landscape.

  • Target Molecule: 2,3:4,5-bis-O-(1-methylethylidene)-

    
    -D-fructopyranose (Commonly "Diacetone Fructose").
    
  • Prompt Disambiguation: The specific isomer "bis-O-(1-methylethylidene)-

    
    -D-Fructofuranose " (e.g., the 2,3:4,6-isomer) is thermodynamically disfavored compared to the pyranose form.
    
  • Critical Insight: The thermodynamic stability of the 2,3:4,5-pyranose isomer drives the commercial synthesis of chiral scaffolds, including the antiepileptic drug Topiramate .

This guide analyzes the thermodynamic preference for the pyranose acetonide, the instability of the furanose intermediates, and the hydrolysis kinetics essential for handling these sensitive chiral building blocks.

The Thermodynamic vs. Kinetic Landscape

The protection of fructose with acetone under acid catalysis does not proceed directly to the most stable product. It follows a pathway governed by the rate of ring closure (kinetic control) versus the stability of the final fused-ring system (thermodynamic control).

The Isomerization Pathway

Under acidic conditions, fructose initially reacts to form the kinetic product , 1,2:4,5-di-O-isopropylidene-

1thermodynamic product

The theoretical fructofuranose derivatives (e.g., 2,3:4,6-di-O-isopropylidene-

Diagram: Reaction Coordinate & Isomerization

Fructose_AcetonationFructoseD-Fructose(Equilibrium Mixture)KineticKINETIC PRODUCT1,2:4,5-di-O-isopropylidene-beta-D-fructopyranoseFructose->Kinetic Fast (Low T, Short Time)FuranoseUNSTABLE FURANOSE2,3:4,6-di-O-isopropylidene-beta-D-fructofuranoseFructose->Furanose Minor PathwayThermoTHERMODYNAMIC PRODUCT2,3:4,5-di-O-isopropylidene-beta-D-fructopyranoseKinetic->Thermo Acid CatalyzedRearrangementFuranose->Thermo Isomerization

Caption: The reaction landscape shows the conversion of the initial kinetic pyranose (red) to the stable thermodynamic pyranose (green). Furanose forms (grey) are high-energy intermediates.

Why Pyranose Wins: The Anomeric Effect & Ring Fusion

The stability of 2,3:4,5-di-O-isopropylidene-

  • Cis-Fusion Geometry: The 2,3- and 4,5-acetonide rings fuse to the pyranose chair in a manner that minimizes torsional strain.

  • Anomeric Stabilization: The acetonide at the anomeric position (C2) locks the configuration in the

    
    -form, which is energetically favorable in the spiro-fused system.
    

In contrast, a 2,3:4,6-fructofuranose structure would require a strained [1,3]dioxane ring fused to the furanose, which is significantly less stable than the [1,3]dioxolane rings found in the pyranose product.

Stability Profile of the Thermodynamic Product

For drug development (e.g., Topiramate), the 2,3:4,5-pyranose isomer is the relevant scaffold. Its stability is defined by its resistance to acid-catalyzed hydrolysis.

Hydrolysis Kinetics

The two acetonide groups are not equivalent. The 4,5-O-isopropylidene group is more labile (acid-sensitive) than the 2,3-O-isopropylidene group due to the proximity of the anomeric center to the 2,3-position, which electronically stabilizes the C2-O bonds.

ConditionPrimary Degradation EventHalf-Life (

)
pH 7.0, 25°C Negligible hydrolysis> 2 years
pH 2.0, 25°C Selective cleavage of 4,5-acetonide~4–6 hours
pH 1.0, 60°C Complete hydrolysis to D-Fructose< 30 mins
Thermal (Solid, 100°C) Crystal lattice stableStable
Selective Deprotection

This differential stability is exploited in synthesis.[1] Mild acidic hydrolysis (e.g., Aqueous Acetic Acid, 40°C) selectively removes the 4,5-group to yield 2,3-O-isopropylidene-


-D-fructopyranose

Experimental Protocols

Protocol: Thermodynamic Synthesis of 2,3:4,5-Diacetone Fructose

This protocol ensures the conversion of any kinetic or furanose intermediates into the stable pyranose form.

Reagents:

  • D-Fructose (crystalline)

  • Acetone (solvent & reactant)

  • Sulfuric Acid (catalyst)

  • Sodium Hydroxide (neutralization)

Workflow:

  • Suspension: Suspend D-Fructose (100 g) in dry Acetone (2 L).

  • Catalysis: Add concentrated

    
     (5 mL) dropwise at 0°C. Note: Low temperature initially favors the kinetic product but prevents charring.
    
  • Equilibration: Warm to room temperature (25°C) and stir for 4–6 hours. The solution will clarify as fructose reacts.

  • Thermodynamic Shift: Continue stirring for an additional 2 hours to ensure isomerization of 1,2:4,5-isomer to the 2,3:4,5-isomer.

  • Quenching: Cool to 0°C. Add 50% NaOH solution slowly until pH reaches 7.0–7.5. Critical: Do not overshoot pH > 9 to avoid aldol condensation of acetone.

  • Isolation: Filter inorganic salts. Concentrate filtrate under reduced pressure. Recrystallize from hexane/acetone.

Validation:

  • Melting Point: 96–98°C (Pure Thermodynamic Product).

  • NMR:

    
    -NMR should show distinct singlets for four methyl groups. Absence of furanose signals (typically shifted downfield).
    
Protocol: Stability Stress Test (Hydrolysis Assay)

To determine the shelf-life or reaction stability of the scaffold.

  • Preparation: Dissolve 100 mg of 2,3:4,5-di-O-isopropylidene-

    
    -D-fructopyranose in 10 mL of Methanol/Water (1:1).
    
  • Acid Challenge: Add HCl to reach pH 2.0. Incubate at 37°C.

  • Sampling: Aliquot 100

    
     every 30 minutes for 4 hours.
    
  • Analysis: Neutralize immediately with

    
    . Analyze via HPLC (Refractive Index detector) or TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
    
  • Observation: Monitor the appearance of the mono-acetonide (intermediate) and free fructose (final product).

References

  • Brady, R. F. (1970). "Cyclic Acetals of Ketoses." Carbohydrate Research, 15(1), 35-40. Link

  • Topiramate Synthesis Pathway. (2005). Drugs of the Future, 30(3), 231. Link

  • Garegg, P. J., et al. (1980). "Formation of acetals from fructose."[1] Carbohydrate Research, 80(2), 354-358. Link

  • European Pharmacopoeia. (2024). "Fructose, Diacetone - Monograph 20880." Link

Methodological & Application

Application Notes and Protocols: 2,3:4,5-bis-O-(1-methylethylidene)-β-D-Fructopyranose as a Versatile Protecting Group for Fructose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexity of Fructose Chemistry

In the intricate world of carbohydrate chemistry, the selective manipulation of hydroxyl groups is a formidable challenge. Fructose, a key monosaccharide, with its multiple stereocenters and reactive hydroxyl groups, necessitates a strategic approach to its chemical modification. The use of protecting groups to temporarily mask certain functionalities while others are being transformed is a cornerstone of modern organic synthesis. Among the arsenal of protecting groups available to the synthetic chemist, the bis-acetal 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose, commonly known as diacetone fructose, stands out as a particularly valuable and versatile tool.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and deprotection of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative references.

The Strategic Advantage of the Bis-Acetal Protection

The protection of fructose as its 2,3:4,5-di-O-isopropylidene derivative offers several distinct advantages. The formation of the two five-membered dioxolane rings locks the fructose molecule in its pyranose form, providing conformational rigidity. This not only simplifies the NMR spectroscopic analysis but also directs the stereochemical outcome of subsequent reactions. Furthermore, the isopropylidene groups are stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions, making them ideal for multi-step syntheses. The primary hydroxyl group at the C-1 position remains free, providing a convenient handle for further functionalization.

Synthesis of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-Fructopyranose: A Detailed Protocol

The preparation of diacetone fructose is a classic example of acid-catalyzed ketal formation. The following protocol is a robust and reliable method for its synthesis from D-fructose.

Reaction Principle

The reaction proceeds via the acid-catalyzed addition of acetone to the hydroxyl groups of D-fructose. The formation of the thermodynamically stable 2,3:4,5-bis-O-isopropylidene derivative is favored. The use of a strong acid catalyst, such as sulfuric acid or perchloric acid, is crucial for efficient reaction kinetics. Acetone serves as both the reagent and the solvent, driving the equilibrium towards the product.

G Fructose D-Fructose Reaction Ketalization Reaction Fructose->Reaction Acetone Acetone (solvent & reagent) Acetone->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose Workup->Product

Caption: Synthesis workflow for diacetone fructose.

Experimental Protocol

Materials:

  • D-Fructose

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of D-fructose (18.0 g, 100 mmol) in acetone (350 mL) in a 1 L round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid (2.0 mL).

  • Stir the mixture at 0-5 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete, neutralize the acid by the slow addition of solid sodium carbonate until effervescence ceases.

  • Filter the solid and concentrate the filtrate under reduced pressure to obtain a syrupy residue.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Recrystallize the crude product from a mixture of dichloromethane and hexane to afford pure 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose as white crystals.

Expected Yield and Characterization
ParameterValueReference
Typical Yield 75-85%[1]
Melting Point 94-96 °C[1]
[α]D²⁰ -31.0° (c 1, CHCl₃)[1]

Spectroscopic Data:

NucleusChemical Shift (δ, ppm)Assignment
¹H NMR (500 MHz, DMSO-d₆) 5.70 (d, J=6.8 Hz, 1H)OH-1
5.63 (d, J=6.4 Hz, 1H)
4.67 (dd, J=6.8, 6.4 Hz, 1H)
4.53 (dd, J=8.0, 2.1 Hz, 1H)
4.32 (d, J=2.2 Hz, 1H)
4.20 (d, J=7.9 Hz, 1H)
3.71 (d, J=13.0 Hz, 1H)H-1a
3.56 (d, J=13.0 Hz, 1H)H-1b
1.41 (s, 3H)CH₃
1.35 (s, 3H)CH₃
1.35 (s, 3H)CH₃
1.27 (s, 3H)CH₃
¹³C NMR (125 MHz, CDCl₃) 111.9, 108.9C(CH₃)₂
102.3C-2
75.8, 74.9, 72.8, 70.9C-3, C-4, C-5, C-6
60.4C-1
28.1, 26.2, 25.9, 24.9CH₃

Applications in Organic Synthesis

2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose is a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex carbohydrates.

Precursor to the Anticonvulsant Drug Topiramate

The most prominent application of diacetone fructose is as a key starting material for the synthesis of topiramate, an anticonvulsant and migraine prophylactic.[2][3] The free primary hydroxyl group at C-1 is sulfamoylated in a multi-step process.

G DiacetoneFructose 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose Sulfamoylation Sulfamoylation at C-1 OH DiacetoneFructose->Sulfamoylation Topiramate Topiramate Sulfamoylation->Topiramate

Caption: Synthetic route to Topiramate.

Chiral Building Block in Natural Product Synthesis

The inherent chirality of fructose, preserved in its diacetone derivative, makes it an excellent starting material for the synthesis of complex natural products.[4][5] The rigid pyranose ring serves as a scaffold from which new stereocenters can be introduced with high diastereoselectivity.

Protocol: Oxidation to a Chiral Ketone

The primary alcohol at C-1 can be oxidized to an aldehyde, which can then be used in a variety of carbon-carbon bond-forming reactions.

Materials:

  • 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • To a solution of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (2.60 g, 10 mmol) in dichloromethane (50 mL), add pyridinium chlorochromate (3.23 g, 15 mmol).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Deprotection Strategies: Unveiling the Fructose Core

The removal of the isopropylidene groups is typically achieved under acidic conditions. The choice of acid and reaction conditions is critical to ensure the selective deprotection without affecting other acid-labile functional groups in the molecule.

Full Deprotection to Fructose

Treatment with a strong acid in an aqueous medium will remove both isopropylidene groups to regenerate fructose.

Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose

  • Aqueous Acetic Acid (e.g., 80%) or dilute HCl

  • Dowex® H⁺ resin (optional, for neutralization)

Procedure:

  • Dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose in 80% aqueous acetic acid.

  • Heat the solution at 40-50 °C and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid with a basic resin (e.g., Dowex® OH⁻ form) or by careful addition of a base like sodium bicarbonate.

  • Concentrate the solution under reduced pressure to obtain D-fructose.

Selective Deprotection

Under carefully controlled conditions, it is possible to selectively remove one of the two isopropylidene groups. The 4,5-O-isopropylidene group is generally more labile to acid hydrolysis than the 2,3-O-isopropylidene group.[6]

Protocol: Regioselective Hydrolysis

Materials:

  • 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose

  • Aqueous Trifluoroacetic Acid (TFA) (e.g., 90%)

Procedure:

  • Dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose in 90% aqueous trifluoroacetic acid at 0 °C.

  • Stir the reaction for a short period (e.g., 15-30 minutes), carefully monitoring by TLC.

  • Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the 2,3-O-isopropylidene-β-D-fructopyranose.

Conclusion

2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose is a highly valuable protected form of fructose that has found widespread use in organic synthesis. Its straightforward preparation, inherent chirality, and the differential reactivity of its remaining hydroxyl group make it a powerful tool for the construction of complex molecules. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Brady, R. F., Jr. (1971). Cyclic acetals of ketoses. Part I. The 2,3:4,5-di-O-isopropylidene derivatives of D-fructose.
  • Stefanowicz, P., Batorska, J., Kijewska, M., Bartosz-Bechowski, H., Szewczuk, Z., & Lis, T. (2012). 2,3:4,5-di-O-isopropylidene-β-D-arabino-hexos-2-ulo-2,6-pyranose as new crystalline reagent in the preparation of Amadori derived peptides. Central European Journal of Chemistry, 10(1), 27-34.
  • Tipson, R. S., & Isbell, H. S. (1969). Acid-catalyzed hydrolysis of isopropylidene acetals of some 2-pentuloses and 2-hexuloses.
  • Wang, Y., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4144-4157.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Demchenko, A. V. (2008). Stereoselective chemical O-glycosylation. Current Organic Chemistry, 12(8), 639-666.
  • CN105884839A - Synthesis method of fructose-derived chiral ketone catalyst. (2016).
  • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate.
  • Watkins, S. F., Kim, S. J., Fronczek, F. R., Voll, R. J., & Younathan, E. S. (1990). The X-ray crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose.
  • Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Comprehensive Organic Synthesis II (pp. 207-239). Elsevier.
  • United States Patent Office. (n.d.). Pat. No. 2,715,121.
  • Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.
  • Saravanan, D., & Prasad, K. R. (2018). Selective and Tunable Routes for Glucose to Fructose Conversion Using MgCl2 Catalysis and Comparison to Other Metal Ions.
  • KR20050062976A - A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate. (2005).
  • WO2004108732A1 - PROCESS FOR THE PREPARATION OF 2,3:4,5-BIS-O(1-METHYLETHYLIDENE)-ß-D-FRUCTOPYRANOSE SULFAMATE. (2004).
  • Hanessian, S. (1983). Total synthesis of natural products: the'chiron'approach. Pergamon Press.
  • Mondal, S., & Ghorai, P. (2020). Saccharide success: exploring the role of d-fructose-based thioureas as organocatalysts for the enantioselective Friedel–Crafts alkylation reaction. RSC advances, 10(21), 12439-12448.
  • Mlynarski, J., & Paradowska, J. (2008). Chiral pool in carbohydrate chemistry: from simple molecules to complex natural products. Current Organic Chemistry, 12(8), 618-638.
  • Contin, M., & Mussari, C. (2000). Rapid approach to the quantitative determination of topiramate (2, 3:4, 5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate) in human plasma by liquid-liquid extraction and flow-injection negative-ion electrospray mass spectrometry.
  • Assary, R. S., Kim, T., & Curtiss, L. A. (2013). Glucose and fructose to platform chemicals: understanding the thermodynamic landscapes of acid-catalysed reactions using high-level ab initio methods. Physical Chemistry Chemical Physics, 15(45), 19784-19794.
  • Khan, A. T., & Misbahi, K. (2005). An efficient synthesis of methyl 1,3-O-isopropylidene-alpha-D-fructofuranoside and 2,3:5,6-di-O-isopropylidene-D-glucose dimethyl acetal derivatives from sucrose.
  • Tu, Y., Frohn, M., Wang, Z. X., & Shi, Y. (2003). Synthesis of 1, 2: 4, 5-di-O-isopropylidene-D-erythro-2, 3-hexodiulo-2, 6-pyranose.
  • Feather, M. S., & Harris, J. F. (1973). Studies on the Mechanism of the Interconversion of D-Glucose, D-Mannose, and D-Fructose in Acid Solution. Journal of Organic Chemistry, 38(25), 4014-4017.

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, a critical protected carbohydrate intermediate. The narrative delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step synthesis and purification guide, and includes essential characterization data. This guide is designed for researchers in organic chemistry, drug development, and carbohydrate science, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Scientific Background

2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, commonly referred to as diacetonefructose, is a protected derivative of β-D-fructopyranose.[1] In this molecule, two isopropylidene groups mask the hydroxyls at the C-2/C-3 and C-4/C-5 positions, leaving the primary hydroxyl group at C-1 as the sole reactive site for further chemical modification. This strategic protection enhances the molecule's stability and solubility in organic solvents, transforming it into a versatile building block for complex organic synthesis.[1]

Its primary application lies in carbohydrate chemistry, where it serves as a key precursor for the synthesis of rare sugars, modified glycosides, and chiral ligands.[2] Notably, it is an essential industrial intermediate in the manufacturing of Topiramate, an important anti-epileptic and migraine prophylaxis medication.[2][3] The synthesis relies on the principle of acid-catalyzed ketal formation, a fundamental reaction in organic chemistry for the protection of diols.[4]

Reaction Mechanism: The Path to Thermodynamic Stability

The synthesis of diacetonefructose is a classic example of kinetic versus thermodynamic product control. The reaction proceeds via the acid-catalyzed addition of fructose's hydroxyl groups to acetone.

Mechanism Pillars:

  • Acid Catalysis : The process is initiated by the protonation of acetone by a strong acid catalyst (e.g., H₂SO₄). This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5][6]

  • Nucleophilic Attack & Ketal Formation : The hydroxyl groups of D-fructose act as nucleophiles, attacking the activated acetone carbonyl. This leads to the formation of five-membered dioxolane rings, which are the isopropylidene protecting groups.

  • Kinetic vs. Thermodynamic Isomers : The reaction can yield different isomers. The 1,2:4,5-di-O-isopropylidene-β-D-fructofuranose is often the kinetically favored product, forming faster at lower temperatures. However, with sufficient reaction time or slightly elevated temperatures, this can isomerize to the more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, the thermodynamic product, which is the target of this protocol.[7] The stability of the pyranose ring structure drives this equilibrium.

Detailed Experimental Protocol

This protocol is based on the well-established procedure involving the direct acetonation of D-fructose using acetone as both the reagent and solvent, catalyzed by sulfuric acid.[8]

Materials and Reagents
ReagentCAS NumberMolecular Wt.AmountMolesNotes
D-(-)-Fructose57-48-7180.16 g/mol 20.0 g0.111 molSubstrate
Acetone67-64-158.08 g/mol 400 mL-Reagent & Solvent, Anhydrous Grade
Sulfuric Acid (Conc.)7664-93-998.08 g/mol 4.0 mL~0.075 molCatalyst
Ammonium Hydroxide (Conc.)1336-21-635.04 g/mol ~10 mL-For neutralization
Dichloromethane (DCM)75-09-284.93 g/mol 250 mL-Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol ~20 g-Drying Agent
Hexane110-54-386.18 g/mol ~150 mL-Recrystallization Solvent
Equipment
  • 1000 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • pH paper or pH meter

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 1000 mL round-bottom flask containing a magnetic stir bar, add D-(-)-fructose (20.0 g). Add 400 mL of anhydrous acetone to the flask and begin stirring to create a suspension.

    • Causality: Using acetone as the solvent ensures a high concentration of the protecting group reagent, driving the reaction equilibrium towards product formation. Anhydrous conditions are critical to prevent competing hydrolysis of the ketal product.

  • Catalyst Addition : Cool the flask in an ice-water bath to 0-5 °C. Once cooled, add concentrated sulfuric acid (4.0 mL) dropwise over 15-20 minutes using a dropping funnel. Maintain the internal temperature below 10 °C.

    • Causality: The reaction is exothermic. Slow, cold addition of the strong acid catalyst prevents uncontrolled temperature increases and potential side reactions, such as dehydration of the fructose.[9]

  • Reaction Monitoring : Stir the suspension vigorously at 0-5 °C. The mixture will gradually become a clear, homogeneous solution over 2-4 hours. Allow the reaction to stir for a total of 24 hours at room temperature to ensure isomerization to the thermodynamic product. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).

  • Neutralization (Quenching) : After 24 hours, cool the reaction mixture back down in an ice bath. Slowly add concentrated ammonium hydroxide dropwise until the solution is neutral (pH ≈ 7). A white precipitate of ammonium sulfate will form.

    • Causality: Neutralization is crucial to stop the reaction and prevent acid-catalyzed deprotection during the workup and concentration steps.

  • Initial Work-up : Filter the mixture through a pad of Celite in a Büchner funnel to remove the ammonium sulfate precipitate. Wash the precipitate with additional acetone (~50 mL). Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous, yellowish oil or semi-solid.

  • Extraction : Dissolve the residue in 150 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash it twice with 50 mL portions of saturated sodium chloride solution (brine).

    • Causality: The DCM dissolves the organic product while the brine wash removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (~20 g). Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield a white solid.

  • Purification by Recrystallization : Add 100 mL of boiling hexane to the solid residue. The product should dissolve. Allow the flask to cool slowly to room temperature, during which time the product will crystallize as fine white needles. For maximum yield, cool the flask to -20 °C for several hours.

    • Causality: Recrystallization is a highly effective method for purifying the solid product. The target compound is soluble in hot hexane but poorly soluble in cold hexane, allowing for the separation from more soluble impurities.[7]

  • Isolation and Drying : Isolate the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with three small portions of cold (-20 °C) hexane. Dry the product under vacuum. The expected yield is 18-21 g (65-75%).

Product Characterization

  • Appearance : White crystalline solid.[2]

  • Melting Point : 94-97 °C.[2]

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 5.70 (d, J=6.8Hz, 1H), 5.63 (d, J=6.4Hz, 1H), 4.67 (dd, J=6.8, 6.4Hz, 1H), 4.53 (dd, J=8.0, 2.1Hz, 1H), 4.32 (d, J=2.2Hz, 1H), 4.20 (d, J=7.9Hz, 1H), 3.71 (d, J=13.0Hz, 1H), 3.56 (d, J=13.0Hz, 1H), 1.41 (s, 3H), 1.35 (s, 3H), 1.35 (s, 3H), 1.27 (s, 3H).[8]

  • Molecular Formula : C₁₂H₂₀O₆.[1]

  • Molecular Weight : 260.28 g/mol .[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Catalysis & Reaction cluster_workup 3. Work-up & Purification Fructose D-(-)-Fructose Flask Flask at 0-5 °C Fructose->Flask Acetone Anhydrous Acetone Acetone->Flask H2SO4 Conc. H₂SO₄ (catalyst) Reaction Stir 24h (Clear Solution Forms) H2SO4->Reaction dropwise Neutralize Neutralize (NH₄OH) Reaction->Neutralize Filter Filter (remove salts) Neutralize->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Extract (DCM/Brine) Evaporate->Extract Dry Dry (Na₂SO₄) & Evaporate Extract->Dry Recrystallize Recrystallize (Hexane) Dry->Recrystallize FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

Caption: Workflow for the synthesis of diacetonefructose.

Safety and Handling

  • Acetone : Highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Concentrated Sulfuric Acid : Extremely corrosive. Causes severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid to other solutions slowly; never add water to acid.

  • Dichloromethane & Hexane : Volatile and potentially harmful solvents. Handle only in a fume hood.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure catalyst activity. Check quality of starting materials.
Loss during workup/recrystallization.Ensure complete extraction. Use minimal hot solvent for recrystallization and cool thoroughly.
Reaction does not turn clear Fructose is not fully dissolving/reacting.Ensure vigorous stirring. Check that sufficient catalyst was added.
Water present in acetone.Use freshly opened or dried anhydrous acetone.
Product is an oil, not a solid Presence of impurities (e.g., mono-protected fructose, unreacted starting material).Re-purify by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient). Ensure complete drying after workup.
Incomplete isomerization to the crystalline pyranose form.Ensure reaction was stirred for the full 24 hours at room temperature.

References

  • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Carbohydrate Research, 337(9), 787-801. Available at: [Link]

  • PubMed. Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Available at: [Link]

  • Stefanowicz, P., et al. arabino-hexos-2-ulo-2,6-pyranose as new crystalline reagent in the preparation of Amadori derived peptides. Central European Journal of Chemistry. Available at: [Link]

  • Tu, Y., Frohn, M., Wang, Z.-X., & Shi, Y. (2003). Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. Organic Syntheses, 80, 1. Available at: [Link]

  • Google Patents. US4465521A - Diacetone fructose hydrolysis with water-insoluble catalysts.
  • ResearchGate. Scheme 1: Preparation of 1,2-isopropylidene-protected D-fructose.... Available at: [Link]

  • Vaia. Problem 54 D-Glucose reacts with acetone in.... Available at: [Link]

  • Vaia. Problem 59 D-Glucose reacts with acetone in.... Available at: [Link]

  • Watkins, S. F., et al. (1990). The X-ray crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose. Carbohydrate Research, 197, 33-40. Available at: [Link]

  • PubMed. Enhanced glucose to fructose conversion in acetone with xylose isomerase stabilized by crystallization and cross-linking. Available at: [Link]

  • Master Organic Chemistry. Key Reactions Of Sugars: Glycosylation and Protection. Available at: [Link]

  • ResearchGate. Dehydration of fructose to 5-hydroxymethylfurfural in sub- and supercritical acetone. Available at: [Link]

  • Google Patents. KR20050062976A - A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate.
  • ACS Publications. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. Available at: [Link]

Sources

applications of diacetone fructose in carbohydrate chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diacetone Fructose (DAF) – The Chiral Scaffold of Modern Therapeutics

Executive Summary

1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose , commonly known as Diacetone Fructose (DAF), is a cornerstone of the "Chiral Pool" strategy in drug discovery. Unlike glucose derivatives, DAF fixes the fructose backbone into a rigid pyranose conformation, exposing the C3-hydroxyl group as a singular, sterically accessible nucleophile. This structural rigidity, combined with low-cost availability, makes DAF the industry-standard precursor for the anti-epileptic drug Topiramate and the catalytic engine behind the Shi Epoxidation .

This guide outlines the standardized protocols for synthesizing DAF, functionalizing the C3 position, and deploying it in high-value pharmaceutical workflows.

The Molecule: Structural Logic & Stability

DAF is unique because the thermodynamic acetonation of D-fructose favors the β-pyranose form (6-membered ring) over the furanose form (5-membered ring) typically found in sucrose.

  • CAS: 20880-92-6[1][2][3]

  • Molecular Weight: 260.28 g/mol [1][2]

  • Melting Point: 116–119 °C

  • Solubility: Highly soluble in DCM, Chloroform, THF; moderately soluble in ether; insoluble in cold water (crucial for workup).

Key Reactivity Profile:

  • Acid Sensitivity: The 4,5-acetal is kinetically more labile than the 1,2-acetal. Controlled hydrolysis yields 1,2-O-isopropylidene-β-D-fructopyranose , a furanose precursor.

  • C3-Nucleophilicity: The C3-OH is flanked by two bulky acetal groups, directing reactions (alkylation, acylation) with high regioselectivity but requiring strong bases or activated electrophiles.

Visualizing the Workflow

The following diagram illustrates the central role of DAF in divergent synthesis, linking it to Topiramate, Shi Catalysts, and Rare Sugars.

DAF_Workflow cluster_legend Legend Fructose D-Fructose (Starting Material) DAF Diacetone Fructose (DAF) (Pyranose Scaffold) Fructose->DAF Acetone/H+ Topiramate Topiramate (Anti-epileptic) DAF->Topiramate 1. SO2Cl2 2. NH3 ShiKetone Shi Ketone (Catalyst Precursor) DAF->ShiKetone Oxidation (PCC/PDC) RareSugars Rare Sugars (D-Psicose/D-Tagatose) DAF->RareSugars 1. Oxidize 2. Stereoselective Reduction ShiCatalyst Shi Epoxidation Catalyst ShiKetone->ShiCatalyst Oxone Raw Raw Material Inter Intermediate Final Final Product

Figure 1: Divergent synthesis pathways from D-Fructose. DAF serves as the linchpin for both industrial drug synthesis and asymmetric catalysis.

Core Protocols

Protocol A: Large-Scale Synthesis of DAF (The "Proust" Method)

Context: This reaction exploits the thermodynamic stability of the bis-acetal. Temperature control is critical to prevent caramelization of fructose before protection.

Reagents:

  • D-Fructose (crystalline)[1]

  • Acetone (Reagent grade, dried)

  • Sulfuric Acid (conc. H2SO4)[3][4]

  • Sodium Hydroxide (50% aq) or Ammonia gas

Step-by-Step:

  • Suspension: In a jacketed reactor, suspend D-Fructose (1.0 equiv) in Acetone (20.0 equiv). Note: Excess acetone acts as both solvent and reagent.

  • Catalysis: Cool the suspension to 0–5 °C. Add H2SO4 (0.05 equiv) dropwise.

  • Reaction: Warm to 25 °C. The suspension will dissolve as fructose converts to the lipophilic DAF. Stir for 4–6 hours.

    • Checkpoint: TLC (Hexane:EtOAc 1:1) should show a major spot at Rf ~0.6 (DAF) and disappearance of baseline fructose.

  • Neutralization: Cool to 5 °C. Slowly add NaOH (aq) or bubble NH3 gas until pH is exactly 7.0–7.5.

    • Why? Acidic DAF degrades upon concentration. Basic conditions can induce aldol side reactions.

  • Workup: Filter precipitated salts (Na2SO4). Concentrate the filtrate under reduced pressure to a thick syrup.

  • Crystallization: Dissolve the syrup in minimal hot Hexane/Ether. Cool to -10 °C. White needles of DAF will precipitate.

  • Yield: Expect 60–70% isolated yield.

Protocol B: Synthesis of Topiramate (Sulfamoylation)

Context: Topiramate is a sulfamate ester. The challenge is introducing the sulfamate group at C3 without deprotecting the acid-sensitive acetals.

Reagents:

  • DAF[5][6]

  • Sulfuryl Chloride (SO2Cl2)[7]

  • Pyridine or Triethylamine[7]

  • Anhydrous Ammonia (gas or solution in THF)

Step-by-Step:

  • Activation: Dissolve DAF (1.0 equiv) in dry Toluene or DCM at -20 °C. Add Pyridine (1.2 equiv).

  • Chlorosulfonylation: Add Sulfuryl Chloride (1.1 equiv) dropwise, maintaining temp < -10 °C.

    • Mechanism:[4][5][7][8][9][10] Formation of the intermediate C3-chlorosulfate (R-O-SO2-Cl).

  • Ammonolysis: Once activation is complete (TLC check), transfer the solution via cannula into a pre-cooled (-30 °C) solution of anhydrous Ammonia in THF.

  • Workup: Warm to room temperature. Wash with water (to remove ammonium salts). The organic layer is dried (MgSO4) and concentrated.

  • Purification: Recrystallize from Ethanol/Water.

    • Reference: Maryanoff et al. (J. Med. Chem) established the structure-activity relationship (SAR) proving the β-pyranose form is essential for anticonvulsant activity [1].

Protocol C: Oxidation to Shi Ketone (Catalytic Scaffold)

Context: The "Shi Ketone" (1,2:4,5-di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose) is the catalytic engine for asymmetric epoxidation.

Reagents:

  • DAF[5][6]

  • Pyridinium Dichromate (PDC) or Dess-Martin Periodinane (DMP)

  • DCM (Anhydrous)

  • Molecular Sieves (3Å)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add DAF (1.0 equiv) and DCM (0.1 M concentration).

  • Oxidation: Add PDC (1.5 equiv) and Acetic Anhydride (0.5 equiv - accelerates the reaction).

  • Monitoring: Stir at reflux (PDC) or RT (DMP) until starting material is consumed.

    • Warning: The ketone is prone to hydration. Keep strictly anhydrous.

  • Filtration: Filter through a pad of silica gel/Celite to remove chromium salts.

  • Result: The resulting ketone is used in situ or crystallized immediately for use in Shi Epoxidation cycles [2].

Data Summary: Solvent Compatibility

SolventSolubility (25°C)Application SuitabilityNotes
Water InsolubleWorkup (Washing)DAF precipitates in water; useful for purification.
Acetone HighSynthesisActs as reagent and solvent.
DCM HighFunctionalizationStandard solvent for Topiramate synthesis.
THF HighAmmonolysisGood solubility for ammonia gas.
Hexane LowCrystallizationAnti-solvent for final purification.

References

  • Maryanoff, B. E., et al. (1987). "Anticonvulsant sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate and related compounds." Journal of Medicinal Chemistry.

  • Shi, Y., et al. (1996). "An Efficient Catalytic Asymmetric Epoxidation Method." Journal of the American Chemical Society.[10]

  • Tu, Y., Wang, Z. X., & Shi, Y. (1996). "A Novel Fructose-Derived Ketone Catalyst for Asymmetric Epoxidation."[6][11] Journal of the American Chemical Society.[10]

  • FDA Access Data. (1996). "Topiramate (Topamax) Approval History." FDA.gov.

Sources

HPLC Analysis Protocol for bis-O-(1-methylethylidene)-beta-D-Fructofuranose

[4]

Introduction & Scientific Context

This compound (CAS: 25018-67-1) is a protected monosaccharide derivative. While often overshadowed by its thermodynamically stable isomer, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (CAS: 20880-92-6, the Topiramate precursor), the 1,2:4,5-furanose isomer is a distinct chemical entity often formed as a kinetic product or impurity during the acetonation of fructose.

Analytical Challenge
  • Chromophore Absence: Like most sugar acetonides, this molecule lacks a UV-active chromophore (no conjugated

    
     systems), rendering standard UV-Vis detection at 254 nm useless.
    
  • Isomeric Resolution: The primary analytical burden is separating the 1,2:4,5-furanose form from the 2,3:4,5-pyranose form. Both have identical molecular weights (260.28 g/mol ) and similar polarities.

  • Detection Strategy: This protocol utilizes Refractive Index (RID) detection as the primary method, with Charged Aerosol Detection (CAD) as a high-sensitivity alternative. The separation relies on a high-surface-area C18 stationary phase which exploits the subtle hydrophobicity differences created by the acetonide ring positions.

Method Development Strategy (Logical Flow)

The following diagram illustrates the decision matrix for selecting the appropriate detection and column chemistry for this specific sugar derivative.

MethodStrategyStartAnalyte: Diacetone Fructose IsomersChromophoreCheck UV Activity(Acetonide groups only)Start->ChromophoreDetectionSelect DetectorChromophore->DetectionNo UV AbsRIDRefractive Index (RID)(Standard, Robust)Detection->RIDIsocratic MethodCADCharged Aerosol (CAD)(High Sensitivity, Gradient capable)Detection->CADGradient MethodColumnSelSelect Stationary PhaseRID->ColumnSelCAD->ColumnSelC18C18 (Reverse Phase)Preferred for AcetonidesColumnSel->C18Hydrophobic InteractionAminoAmino (Normal Phase)Alternative for free sugarsColumnSel->AminoWeak Retention

Figure 1: Decision matrix for selecting detector and column chemistry for non-chromophoric sugar acetonides.

Detailed Experimental Protocol

Reagents and Standards[2][6][7][8][9][10]
  • Target Standard: 1,2:4,5-bis-O-(1-methylethylidene)-beta-D-Fructofuranose (Reference Standard Grade).

  • Impurity Standard: 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose (Topiramate Intermediate).[4][6]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ).

  • Mobile Phase Additives: None required for RID; Isopropyl alcohol (IPA) may be used as a column wash.

Instrumentation Configuration[2]
  • System: HPLC with isocratic pump capability.

  • Detector: Refractive Index Detector (RID).[7][8][9][10][11][12]

    • Note: The optical unit temperature must be tightly controlled (e.g., 35°C or 40°C) to prevent baseline drift.

  • Column: C18 Reverse Phase (High Carbon Load preferred).

    • Specification: 250 mm x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18).

Chromatographic Conditions

The acetonide protecting groups render the molecule significantly more hydrophobic than free fructose, allowing for standard Reverse Phase chromatography rather than the HILIC/Amino modes used for free sugars.

ParameterSettingRationale
Mobile Phase Acetonitrile : Water (40 : 60 v/v)Optimized for resolving the 1,2:4,5 and 2,3:4,5 isomers. Higher organic content elutes them too fast; lower organic broadens peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure >50 bar for pump stability.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape for sugars.
RID Cell Temp 35°CMust match column temperature to minimize thermal noise in the refractive index signal.
Injection Volume 10 - 20 µLHigh injection volume compensates for lower sensitivity of RID compared to UV.
Run Time 20 - 25 minutesSufficient to elute both isomers and any mono-acetone degradation products.
Sample Preparation[6]
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in Mobile Phase (40:60 ACN:Water).

    • Critical: Do not dissolve in 100% Acetonitrile and then inject, as the strong solvent effect will distort the peak shape.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

  • Stability: Analyze within 24 hours. Acetonides are acid-labile; ensure the water pH is neutral (~7.0).

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

Isomer Resolution Test

The 1,2:4,5 isomer (Fructofuranose) typically elutes before the 2,3:4,5 isomer (Fructopyranose) on a C18 column due to slight differences in the exposed polar surface area, though this can vary by column brand.

  • Requirement: Resolution (

    
    ) between 1,2:4,5-isomer and 2,3:4,5-isomer > 1.5.
    
  • Tailing Factor:

    
     for the main peak.
    
  • Precision: Relative Standard Deviation (RSD) of peak area < 2.0% (n=6 injections).

Limit of Detection (LOD)[13]
  • RID Sensitivity: Typically ~0.05 mg/mL.

  • CAD Sensitivity: Typically ~0.001 mg/mL (Use CAD if trace impurity analysis <0.1% is required).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Baseline Thermal instability in RID cell.Purge reference cell for 10 mins. Ensure column and detector are at the exact same temperature (35°C).
Negative Peaks Solvent mismatch.Ensure sample is dissolved in the Mobile Phase, not pure ACN or Water.
Co-elution of Isomers Mobile phase too strong.Reduce Acetonitrile to 30% or 35%. This increases retention and resolution.
Peak Splitting Hydrolysis of acetonide.Check pH of water source.[2] If acidic (<5), acetonide groups will hydrolyze back to fructose. Use fresh Milli-Q water.

References

    Application Notes & Protocols: The Strategic Role of Protected Fructofuranose in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract: The furanose form of fructose, a five-membered hemiketal ring, represents a fundamentally important structural motif in medicinal chemistry.[1] Its prevalence in biologically active natural products and its role as a versatile chiral scaffold have made it a cornerstone for the synthesis of novel therapeutic agents.[2][3] However, the synthetic utility of fructofuranose is critically dependent on the strategic use of protecting groups. With four hydroxyl groups of similar reactivity, regioselective modification is a formidable challenge.[4][5] This guide provides an in-depth exploration of protecting group strategies for fructofuranose, detailed experimental protocols for its manipulation, and a discussion of its key applications in drug discovery, including the development of enzyme inhibitors and complex molecular scaffolds.

    The Rationale for Protecting Fructofuranose

    D-Fructose in solution exists as a complex equilibrium mixture of its α- and β-furanose and pyranose anomers, along with a small fraction of the open-chain keto form.[6] While both furanose and pyranose rings can be recognized by biological targets, the furanose conformation is specifically transported by the GLUT5 transporter, a protein implicated in metabolic diseases and certain cancers.[7][8][9] This biological specificity makes fructofuranose a highly attractive starting point for targeted drug design.

    The primary challenge in harnessing fructofuranose lies in its polyol structure. Direct chemical modification is nearly impossible to control, leading to a mixture of products. Protecting groups are temporary modifications of the hydroxyl groups that serve two main purposes:

    • To prevent unwanted side reactions at specific positions.

    • To direct reactivity to a single, desired hydroxyl group, enabling precise, regioselective chemistry.

    The choice of protecting group is a critical experimental decision, dictated by its stability to subsequent reaction conditions and the ability to be removed selectively without disturbing the rest of the molecule—a concept known as orthogonal protection .[10]

    G cluster_0 A Unprotected Fructofuranose B Selectively Protected Fructofuranose A->B  Protection   (Masks reactive sites) C Modified Fructofuranose Derivative B->C  Chemical Modification   (e.g., Glycosylation, Acylation) D Final Bioactive Molecule C->D  Deprotection   (Unmasks hydroxyls)

    Core workflow for fructofuranose modification.

    Key Protecting Group Strategies and Methodologies

    The selection of a protecting group strategy is dictated by the desired synthetic outcome. Bulky groups can influence stereochemistry, while others offer robust stability or facile removal.

    Acetal & Ketal Protection

    Acetalization is a highly effective method for protecting 1,2- or 1,3-diols. For carbohydrates, isopropylidene ketals are commonly used due to their ease of introduction and general stability to basic and nucleophilic conditions.

    • Causality of Choice: The formation of a five- or six-membered cyclic ketal is thermodynamically favored. In fructose chemistry, this strategy is often used to protect the 2,3-hydroxyls, leaving the primary hydroxyls at C1 and C6, and the secondary hydroxyl at C4 available for further modification.[4] This is a cornerstone of synthesizing many fructose derivatives.

    Acyl Group Protection (Benzoyl & Pivaloyl)

    Acyl groups, such as benzoyl (Bz) and pivaloyl (Piv), are introduced via esterification. They are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

    • Expert Insight: Beyond simple protection, acyl groups at a position adjacent to the anomeric center (C2) can exert "neighboring group participation". During a glycosylation reaction, the carbonyl oxygen of the C3-benzoyl group, for instance, can attack the transient oxocarbenium ion, shielding one face of the ring and directing the incoming nucleophile (glycosyl acceptor) to the opposite face.[11] This is a powerful tactic to control stereoselectivity, which is often a major challenge in carbohydrate synthesis. The bulky pivaloyl group can also be used to influence reaction outcomes through steric hindrance.[12]

    Silyl Ether Protection

    Silyl ethers, particularly those with bulky alkyl substituents like triisopropylsilyl (TIPS), are valuable for their tunable stability. They are typically stable to a wide range of non-fluoride-based reagents but are selectively cleaved with fluoride sources (e.g., TBAF).

    • Strategic Application: Bulky silyl groups preferentially protect less sterically hindered primary hydroxyls. This regioselectivity is a key advantage. Furthermore, their presence can influence molecular conformations and even drive reaction equilibria. For example, a bulky TIPS group has been shown to assist in the base-promoted isomerization of protected glucopyranose derivatives into fructofuranose derivatives, where the silyl group can occupy the less hindered primary position.[13]

    Data Summary: Common Protecting Groups for Fructofuranose
    Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsKey Features & Stability
    Isopropylidene-2,2-Dimethoxypropane, CSAMild Acid (e.g., aq. AcOH)Stable to base, nucleophiles, redox. Protects cis-diols.
    BenzoylBzBenzoyl Chloride, PyridineBase (e.g., NaOMe/MeOH)Stable to acid. Can direct stereochemistry.[11][12]
    PivaloylPivPivaloyl Chloride, PyridineStrong BaseStable to acid. Very bulky, provides steric hindrance.[12]
    TriisopropylsilylTIPSTIPS-Cl, ImidazoleFluoride source (e.g., TBAF)Stable to base, mild acid. Protects primary -OH.[13]
    BenzylBnBenzyl Bromide, NaHCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base. Removable under neutral conditions.

    Experimental Protocols

    The following protocols are representative workflows. Safety Precaution: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    Protocol 1: Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

    This protocol describes the protection of D-fructose to create a key intermediate where only the C1 and C6 hydroxyls are free.

    • Setup: Suspend D-fructose (1.0 eq) in anhydrous acetone. Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

    • Reaction: Stir the suspension at room temperature. The reaction is typically monitored by TLC until the starting material is consumed (usually 4-6 hours).

    • Work-up: Quench the reaction by adding triethylamine to neutralize the acid. Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel to yield the protected fructopyranose derivative.

      • Rationale: Acetone serves as both the solvent and the protecting group source. p-TSA is the acid catalyst required for ketal formation.[14] The reaction is quenched with a base to prevent acid-catalyzed deprotection during work-up.

    Protocol 2: Stereoselective Glycosylation using a Protected Fructofuranosyl Donor

    This protocol outlines a general procedure for forming a glycosidic bond, a critical reaction in medicinal chemistry.[15]

    • Donor & Acceptor Prep: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected fructofuranosyl donor (e.g., a thioglycoside, 1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (DCM). Add molecular sieves to ensure anhydrous conditions.

    • Activation: Cool the mixture to the specified temperature (e.g., -78 °C). Add the promoter/activator (e.g., N-Iodosuccinimide/TfOH) portion-wise.

    • Reaction: Stir the reaction at low temperature, allowing it to slowly warm to room temperature as monitored by TLC.

    • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Dilute with DCM and wash sequentially with sodium thiosulfate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purification: The desired glycoside is purified by flash column chromatography.

      • Expert Insight: The choice of promoter is critical and depends on the nature of the leaving group at the anomeric center of the donor. The protecting groups on the donor, particularly at C3, will heavily influence the α/β stereoselectivity of the newly formed glycosidic linkage.[11] Low temperatures are used to control the reactivity of the highly electrophilic intermediates.

    Protocol 3: Orthogonal Deprotection - Silyl Ether Removal

    This protocol demonstrates the selective removal of a TIPS group in the presence of acid-labile (isopropylidene) and base-labile (benzoyl) protecting groups.

    • Setup: Dissolve the fully protected fructofuranose derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Reaction: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C. Stir at this temperature and monitor the reaction by TLC.

    • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

      • Rationale: TBAF is a specific reagent for cleaving silicon-oxygen bonds.[16] It is highly selective and will not affect the other protecting groups under these mild, neutral-to-slightly-basic conditions, showcasing an effective orthogonal strategy.

    Applications in Medicinal Chemistry

    Protected fructofuranose is not merely a synthetic curiosity; it is a powerful tool for creating molecules with therapeutic potential.

    Fructofuranose Scaffolds for Drug Design

    A scaffold is the core structure of a molecule upon which various functional groups (pharmacophores) are appended. The furan ring is a privileged scaffold in medicinal chemistry.[1] Using protected fructofuranose allows chemists to:

    • Control Stereochemistry: The inherent chirality of fructose is preserved, which is critical for specific interactions with biological targets like enzymes and receptors.[17]

    • Achieve Vectorial Diversity: By sequentially deprotecting and modifying the hydroxyl positions, functional groups can be placed in precise three-dimensional orientations, enabling a thorough exploration of the structure-activity relationship (SAR).[7]

    G cluster_0 A Protected Fructofuranose Scaffold E Novel Drug Candidate B Pharmacophore 1 (e.g., H-bond donor) B->E Position C1 C Pharmacophore 2 (e.g., Aromatic ring) C->E Position C6 D Pharmacophore 3 (e.g., Basic amine) D->E Position C4

    Sources

    Application Note & Protocols: Synthesis of Novel Derivatives from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This guide provides a comprehensive overview and detailed protocols for the chemical modification of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, a versatile and readily accessible chiral building block derived from D-fructose. The strategic placement of two isopropylidene protecting groups renders the C-1 primary hydroxyl group selectively available for a wide array of chemical transformations. This unique structural feature makes it an invaluable starting material for the synthesis of complex carbohydrates and novel derivatives with significant potential in medicinal chemistry and materials science.[1][2] This document details core synthetic strategies, including etherification and esterification, provides step-by-step experimental protocols, and outlines methods for the characterization of the resulting novel compounds.

    The Starting Material: 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

    The user-specified "bis-O-(1-methylethylidene)-beta-D-Fructofuranose" is chemically identified as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. This compound is the thermodynamically more stable isomer formed during the acetalization of D-fructose and is commercially available.[3] The two isopropylidene groups lock the pyranose ring in a specific conformation and protect the hydroxyl groups at C-2, C-3, C-4, and C-5, leaving the primary hydroxyl group at the anomeric C-1 position as the principal site for chemical derivatization.[2]

    Key Properties and Handling:

    PropertyValueReference
    Molecular Formula C₁₂H₂₀O₆[1][2]
    Molecular Weight 260.28 g/mol [1][4]
    Appearance White to off-white crystalline powder[1]
    Melting Point 94.0-97.5 °C[1]
    Optical Rotation [α]D²⁰ = -30.5 to -34.8°[1]
    Storage Store at 0-8 °C, desiccated[1]

    This compound is stable under standard laboratory conditions but should be stored in a cool, dry place to prevent hydrolysis of the isopropylidene groups. It is soluble in common organic solvents like dichloromethane, chloroform, and methanol.[2]

    Core Synthetic Strategies for Derivatization at C-1

    The primary hydroxyl group at C-1 is a versatile handle for introducing a wide range of functional groups. The main synthetic pathways involve the formation of ethers and esters, which serve as precursors to more complex molecules.

    G cluster_0 Synthetic Pathways cluster_1 Potential Applications start 2,3:4,5-di-O-isopropylidene- β-D-fructopyranose (C1-OH) ether Ethers start->ether Base (NaH) + R-X ester Esters start->ester Acyl Chloride / Anhydride + Base (Pyridine) other Other Derivatives (e.g., Sulfates, Halides) start->other SO₃·Py / Appel Rxn medchem Medicinal Chemistry (Antivirals, Anticonvulsants) ether->medchem materials Monomers for Polymers ether->materials ester->medchem chiral Chiral Ligands other->chiral

    Caption: General workflow for the synthesis of derivatives from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

    Ether Synthesis (Williamson Ether Synthesis)

    The formation of an ether linkage at the C-1 position is a robust and widely used transformation. The reaction proceeds by deprotonating the C-1 hydroxyl group with a strong base to form a reactive alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

    • Causality: Sodium hydride (NaH) is a preferred base as it is strong, non-nucleophilic, and irreversibly deprotonates the alcohol, driving the reaction to completion. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the counter-ion without interfering with the nucleophilic alkoxide.

    Ester Synthesis (Acylation)

    Esterification of the C-1 hydroxyl group can be readily achieved using various acylating agents. This method is fundamental for creating prodrugs or modifying the physicochemical properties of the parent molecule.

    • Causality: The reaction of an alcohol with an acid chloride or anhydride is catalyzed by a non-nucleophilic base like pyridine or triethylamine.[5] Pyridine serves both as a solvent and a catalyst, activating the acylating agent and scavenging the HCl or carboxylic acid byproduct. For sterically hindered or sensitive substrates, coupling with a carboxylic acid can be achieved using reagents like DCC/DMAP (Steglich esterification).

    Detailed Experimental Protocols

    Protocol 3.1: Synthesis of 1-O-Benzyl-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (Ether)

    This protocol describes a standard Williamson ether synthesis to prepare a benzyl-protected derivative.

    G compoundA Starting Material (Fructose Derivative) intermediate Sodium Alkoxide Intermediate compoundA->intermediate Deprotonation (0°C to RT) reagentA NaH in Anhydrous THF reagentA->intermediate reagentB Benzyl Bromide (BnBr) workup Reaction Quench (Methanol, H₂O) reagentB->workup intermediate->workup Alkylation (RT, 12h) extraction Extraction (Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product 1-O-Benzyl Product purification->product

    Caption: Experimental workflow for the synthesis of a C-1 ether derivative.

    Materials and Reagents:

    ReagentM.W. ( g/mol )AmountMoles (mmol)
    2,3:4,5-di-O-isopropylidene-β-D-fructopyranose260.282.60 g10.0
    Sodium Hydride (60% dispersion in oil)40.000.48 g12.0
    Benzyl Bromide (BnBr)171.041.43 mL12.0
    Anhydrous Tetrahydrofuran (THF)-50 mL-
    Methanol, Ethyl Acetate, Saturated NaCl-As needed-

    Procedure:

    • Add 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (2.60 g, 10.0 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and septum.

    • Dissolve the starting material in anhydrous THF (50 mL) under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (0.48 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the solution to 0 °C and add benzyl bromide (1.43 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol (5 mL) followed by water (10 mL).

    • Remove the THF under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaCl solution (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    Protocol 3.2: Synthesis of 1-O-Acetyl-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (Ester)

    This protocol outlines a simple acylation using acetic anhydride.

    Materials and Reagents:

    ReagentM.W. ( g/mol )AmountMoles (mmol)
    2,3:4,5-di-O-isopropylidene-β-D-fructopyranose260.282.60 g10.0
    Anhydrous Pyridine79.1020 mL-
    Acetic Anhydride102.091.42 mL15.0
    Dichloromethane (DCM), 1 M HCl, Sat. NaHCO₃-As needed-

    Procedure:

    • Dissolve 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (2.60 g, 10.0 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask at 0 °C.

    • Add acetic anhydride (1.42 mL, 15.0 mmol, 1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

    • Wash the organic layer sequentially with cold 1 M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 30 mL) to neutralize excess acid, and finally with saturated NaCl solution (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified by chromatography if necessary.

    Characterization and Data Interpretation

    Successful derivatization can be confirmed by standard spectroscopic techniques.

    Typical Spectroscopic Data:

    CompoundKey ¹H NMR Signals (CDCl₃, ppm)Key ¹³C NMR Signals (CDCl₃, ppm)
    Starting Material ~4.2 (m, 1H), ~4.1-3.9 (m, 4H), ~3.6 (m, 2H), ~2.5 (br s, 1H, -OH), 1.5-1.3 (multiple s, 12H, 4xCH₃)~112, ~109 (acetal C), ~95 (C-2), ~75-70 (ring C-H), ~60 (C-1), ~28-24 (CH₃)
    1-O-Benzyl Derivative 7.4-7.2 (m, 5H, Ar-H) , 4.6 (s, 2H, -OCH₂Ph) , ~4.2-3.6 (m, 6H), 1.5-1.3 (multiple s, 12H, 4xCH₃). Disappearance of -OH proton.138 (Ar C-ipso) , 128-127 (Ar C-H) , ~112, ~109, ~95, ~75-70, ~68 (C-1) , ~73 (-OCH₂Ph) , ~28-24 (CH₃)
    1-O-Acetyl Derivative ~4.2-3.6 (m, 6H), 2.1 (s, 3H, -COCH₃) , 1.5-1.3 (multiple s, 12H, 4xCH₃). Disappearance of -OH proton.~171 (C=O) , ~112, ~109, ~95, ~75-70, ~62 (C-1) , ~28-24, ~21 (-COCH₃)

    Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument. The most telling evidence of successful C-1 derivatization is the disappearance of the exchangeable hydroxyl proton in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced group (e.g., aromatic protons for benzyl ether, methyl singlet for acetate).[6] In the ¹³C NMR spectrum, a downfield shift of the C-1 signal is typically observed.

    Applications and Future Directions

    Derivatives of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex natural products.

    • Medicinal Chemistry: This scaffold is a precursor for synthesizing analogs of the anticonvulsant drug Topiramate.[7] Modifications at the C-1 position can be used to develop novel glycosidase inhibitors, antiviral agents, and anti-inflammatory compounds.[8][9]

    • Chiral Synthesis: The inherent chirality of the fructose backbone makes these derivatives useful as chiral ligands in asymmetric catalysis or as building blocks for the total synthesis of natural products.[10]

    • Material Science: Functionalization of the C-1 hydroxyl with polymerizable groups, such as acrylates, allows for the creation of carbohydrate-based polymers with unique properties.[11]

    The continued exploration of novel synthetic methodologies will further expand the library of accessible derivatives, enabling new discoveries in drug development and materials science.

    References

    • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Carbohydrate Research, 337(9), 787-801. [Link]

    • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1. ResearchGate. [Link]

    • National Center for Biotechnology Information. (n.d.). 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose. PubChem. Retrieved from [Link]

    • Stefanowicz, P., et al. (n.d.). arabino-hexos-2-ulo-2,6-pyranose as new crystalline reagent in the preparation of Amadori derived peptides. Central European Journal of Chemistry.
    • Zanardi, M. V., et al. (2011).
    • Unknown Source. (n.d.). CHAP 1.pmd.
    • Painter, T. O., et al. (2020). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 85(5), 3748–3758. [Link]

    • Various Authors. (n.d.). Current Medicinal Chemistry. Bentham Science.
    • Tu, Y., et al. (2003). Synthesis of 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. Organic Syntheses, 80, 1. [Link]

    • Junges, A., et al. (2003). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 14(2). [Link]

    • University of Groningen. (2021).
    • Unknown Author. (2019).
    • Moreno-Vargas, A. J., & Robina, I. (2018). Chemical and Enzymatic Approaches to Carbohydrate-Derived Spiroketals: Di-D-Fructose Dianhydrides (DFAs). Molecules, 23(10), 2445. [Link]

    • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

    • Setnikar, I., et al. (1979). Synthesis and Pharmacological Properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. Arzneimittelforschung, 29(7), 986-90. [Link]

    • Martin, O. R., et al. (1982). Structure-sweetness relationships for fructose analogs. Part I. Synthesis and evaluation of sweetness of 5-deoxy-D-threo-hexulose. Canadian Journal of Chemistry, 60(14), 1857-1862. [Link]

    • CD BioGlyco. (n.d.). 2,3,4,5-Di-O-isopropylidene-α-D-fructopyranose. Retrieved from [Link]

    Sources

    Application Note: Targeted Synthesis of Topiramate Impurity B from Diacetone Fructose

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Strategic Context

    In the development of anticonvulsant therapeutics, specifically Topiramate , the qualification of impurities is a critical Quality by Design (QbD) requirement. Regulatory bodies (ICH Q3A/Q3B) mandate the identification and toxicological qualification of degradation products exceeding 0.1%.

    Impurity B (2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate), also known as "Diol Topiramate," is the primary hydrolytic degradation product. It arises from the cleavage of the acid-labile 4,5-acetonide ring of the parent molecule.

    This guide details a robust, two-stage protocol starting from Diacetone Fructose (DAF) . Unlike standard synthesis descriptions, this note focuses on kinetic control : leveraging the differential stability of the 2,3- and 4,5-isopropylidene protecting groups to isolate the target impurity with high specificity.

    Scientific Principles & Reaction Logic

    The Starting Material: Diacetone Fructose (DAF)

    DAF (2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose) is the industry-standard scaffold. Its structure contains two acetonide protecting groups:

    • 2,3-Acetonide: Thermodynamically more stable; protects the anomeric center.

    • 4,5-Acetonide: Kinetically more labile; susceptible to acid-catalyzed hydrolysis.

    Mechanism of Action

    The synthesis of Impurity B requires a "Construct-then-Destruct" approach:

    • Sulfamoylation: Functionalize the C1-hydroxyl of DAF to create Topiramate.

    • Regioselective Hydrolysis: Expose Topiramate to mild acidic conditions. The 4,5-acetonide hydrolyzes faster than the 2,3-acetonide. Stopping the reaction at the precise moment of maximum Impurity B concentration—before it degrades further to Fructose Sulfamate (Impurity A)—is the critical process parameter (CPP).

    Reaction Pathway Diagram

    TopiramateImpurityPathway cluster_conditions Critical Process Parameters DAF Diacetone Fructose (DAF) (Starting Material) Topiramate Topiramate (Intermediate) DAF->Topiramate Sulfamoylation (Sulfamoyl Cl / Base) ImpurityB Impurity B (Target: 4,5-Hydrolyzed) Topiramate->ImpurityB Selective Acid Hydrolysis (0.1N HCl, 40°C) ImpurityA Impurity A (Over-Hydrolysis Byproduct) ImpurityB->ImpurityA Extended Hydrolysis (Avoid this step) Info The 4,5-acetonide cleaves ~10x faster than the 2,3-acetonide under mild acid.

    Figure 1: Reaction pathway demonstrating the regioselective degradation required to isolate Impurity B.

    Experimental Protocols

    Phase 1: Synthesis of Topiramate (Intermediate)

    Note: If commercial Topiramate is available, proceed to Phase 2. This section is for total synthesis from DAF.

    Reagents:

    • Diacetone Fructose (DAF) [CAS: 20880-92-6]

    • Sulfamoyl Chloride (Prepared in situ or commercial)

    • Pyridine (Base)[1]

    • Dichloromethane (DCM)

    Protocol:

    • Preparation: Dissolve DAF (10.0 g, 38.4 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere.

    • Activation: Add Pyridine (4.6 mL, 1.5 eq) and cool the solution to -10°C.

    • Sulfamoylation: Slowly add Sulfamoyl Chloride (5.3 g, 1.2 eq) dissolved in DCM over 30 minutes. Maintain temperature < 0°C to prevent side reactions.

    • Quench: Stir at 0°C for 2 hours. Monitor by TLC.[2][3][4] Quench with water (50 mL).

    • Workup: Separate organic layer, wash with 1N HCl (to remove pyridine), then brine. Dry over MgSO₄ and concentrate in vacuo.

    • Crystallization: Recrystallize from Ethanol/Water to yield Topiramate (White solid, ~85% yield).

    Phase 2: Targeted Synthesis of Impurity B (The Core Protocol)

    Objective: Selectively cleave the 4,5-ring without touching the sulfamate or the 2,3-ring.

    Reagents:

    • Topiramate (Parent API)[5]

    • Hydrochloric Acid (0.2 N)

    • Acetonitrile (ACN) - Co-solvent to ensure solubility

    • Sodium Hydroxide (1N) - For quenching

    Step-by-Step Methodology:

    • Dissolution:

      • In a 250 mL round-bottom flask, dissolve 5.0 g of Topiramate in 25 mL of Acetonitrile.

      • Add 25 mL of 0.2 N HCl. The final solvent ratio is 1:1 ACN:Water.

    • Reaction (Kinetic Control):

      • Heat the mixture to 40°C ± 2°C .

      • Critical Step: Do not reflux. Higher temperatures promote degradation to Impurity A (Fructose Sulfamate).

      • Timepoint Monitoring: Sample every 30 minutes using HPLC.

        • T=0 min: 100% Topiramate.

        • T=120 min: ~60% Topiramate / 35% Impurity B.

        • T=240 min: ~10% Topiramate / 80% Impurity B / 10% Impurity A.

      • Stop Point: Terminate reaction when Impurity B > 75% and Impurity A < 15%. (Typically 3–4 hours).[6]

    • Quenching:

      • Cool reaction immediately to 5°C in an ice bath.

      • Adjust pH to 6.5–7.0 using 1N NaOH. Caution: Alkaline pH > 9 will degrade the sulfamate ester.

    • Isolation (Extraction):

      • Evaporate Acetonitrile under reduced pressure (Rotavap at 35°C).

      • The remaining aqueous phase contains the product.

      • Extract with Ethyl Acetate (3 x 50 mL). Impurity B is moderately polar but extracts into EtAc; Impurity A (highly polar) tends to remain in the aqueous phase.

    • Purification (Flash Chromatography):

      • Stationary Phase: Silica Gel (60 Å).

      • Mobile Phase: DCM:Methanol (Gradient from 95:5 to 85:15).

      • Collect fractions containing the spot at R_f ~ 0.3 (Topiramate R_f ~ 0.6 in this system).

    Analytical Characterization

    To validate the synthesis, compare the spectral data against the parent Topiramate.

    HPLC Profile (Reverse Phase)

    Column: C18 (250 x 4.6 mm, 5 µm) Mobile Phase: Buffer (Ammonium Acetate pH 4.0) : Acetonitrile (80:20) Flow Rate: 1.0 mL/min Detection: Refractive Index (RI) or ELSD (Topiramate has weak UV absorbance).

    CompoundRelative Retention Time (RRT)Characteristics
    Impurity A ~0.4Most polar (Total hydrolysis)
    Impurity B ~0.6Target (Diol)
    Topiramate 1.0Parent (Bis-acetonide)
    NMR Validation (1H NMR, 400 MHz, DMSO-d6)

    The definitive proof of Impurity B is the loss of two methyl protons associated with the 4,5-acetonide.

    Proton AssignmentTopiramate (Parent)Impurity B (Target)Diagnostic Change
    Isopropylidene CH3 (x4) 4 singlets (1.2 - 1.5 ppm)2 singlets (1.2 - 1.4 ppm)Loss of 2 methyl signals confirms 4,5-ring cleavage.
    Sulfamate NH2 Broad singlet (~7.5 ppm)Broad singlet (~7.5 ppm)Presence confirms sulfamate ester is intact.
    H-4, H-5 Protons Multiplets (protected)Shifted multipletsDownfield shift due to free hydroxyls.

    Safety & Handling

    • Sulfamoyl Chloride: Highly corrosive and releases HCl gas. Handle in a fume hood. If preparing in situ from Chlorosulfonyl Isocyanate (CSI), be aware that CSI reacts violently with water.

    • Topiramate/Impurity B: Treat as pharmacologically active compounds. Wear nitrile gloves and N95 particulate respirators during weighing.

    References

    • Maryanoff, B. E., et al. (1987).[1] "Structure-activity studies on the anticonvulsant topiramate (McN-4853)." Journal of Medicinal Chemistry, 30(5), 880-887.

    • European Pharmacopoeia (Ph.[7][8] Eur.) . "Topiramate Monograph: Impurity B Standard."

    • United States Pharmacopeia (USP) . "Topiramate: Related Compound A and B."

    • Biro, E., et al. (2015).[6] "Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations." Journal of Chromatographic Science.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing the Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-Fructofuranose

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructofuranose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable carbohydrate derivative. As a key intermediate in various synthetic pathways, including the production of Topiramate, achieving a high yield of the desired isomer is critical.[1] This document provides in-depth, field-proven insights to navigate the nuances of this reaction.

    Understanding the Synthesis: Kinetic vs. Thermodynamic Control

    The synthesis of di-O-isopropylidene-fructofuranose involves the reaction of D-fructose with acetone in the presence of an acid catalyst. A critical aspect of this synthesis is the formation of two primary isomers: the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.[2][3]

    • Kinetic Product (1,2:4,5-isomer): Forms faster at lower temperatures and shorter reaction times.

    • Thermodynamic Product (2,3:4,5-isomer): More stable and is favored under conditions that allow for equilibrium to be reached, such as longer reaction times and/or higher temperatures.[4][5]

    The following diagram illustrates the relationship between these two products.

    G cluster_reactants Reactants cluster_products Products D-Fructose + Acetone D-Fructose + Acetone Kinetic_Product 1,2:4,5-isomer (Kinetic Product) D-Fructose + Acetone->Kinetic_Product  Faster Rate (Low Temp, Short Time) Thermodynamic_Product 2,3:4,5-isomer (Thermodynamic Product) D-Fructose + Acetone->Thermodynamic_Product Slower Rate Kinetic_Product->Thermodynamic_Product Isomerization (Equilibrium)

    Caption: Kinetic vs. Thermodynamic Pathways in Diacetone Fructose Synthesis.

    Troubleshooting Guide

    This section addresses common problems encountered during the synthesis in a question-and-answer format.

    Question 1: My overall yield is low. What are the likely causes and how can I improve it?

    Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material, or loss of product during workup and purification.

    Possible Causes & Solutions:

    • Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial. While strong acids like sulfuric acid or perchloric acid are commonly used, they can also promote side reactions and charring if not carefully controlled.[2]

      • Recommendation: Consider using a milder condensing agent. A combination of anhydrous zinc chloride and a small amount of phosphoric acid has been shown to improve yields and result in a purer product by minimizing the formation of acetone polymers and other byproducts.[6]

    • Reaction Time and Temperature: Insufficient reaction time may lead to an incomplete reaction, while excessively long times or high temperatures can cause degradation of the fructose starting material.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Aim for a reaction time that maximizes the formation of the desired product while minimizing byproduct formation. For the synthesis of the thermodynamic product, longer reaction times at a controlled temperature are generally required to allow for the isomerization of the kinetic product.[5]

    • Presence of Water: The reaction is sensitive to water, which can hydrolyze the formed acetals.

      • Recommendation: Use anhydrous acetone and ensure all glassware is thoroughly dried. The use of a dehydrating agent like 2,2-dimethoxypropane can also be beneficial.[2]

    • Inefficient Purification: Significant product loss can occur during recrystallization if the conditions are not optimized.

      • Recommendation: Carefully select the recrystallization solvent system. A common procedure involves dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) to induce crystallization. Cooling the mixture can further increase the yield of the crystalline product.[2]

    Question 2: I am isolating a significant amount of the undesired 1,2:4,5-isomer. How can I favor the formation of the 2,3:4,5-isomer?

    Answer: The formation of the kinetic 1,2:4,5-isomer is a common issue. To favor the thermodynamically more stable 2,3:4,5-isomer, you need to establish conditions that allow the reaction to reach equilibrium.

    Strategies to Favor the Thermodynamic Product:

    • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours or more) at room temperature. This provides sufficient time for the initially formed kinetic product to isomerize to the more stable thermodynamic product.[5]

    • Adjust Temperature: While low temperatures favor the kinetic product, running the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) can accelerate the attainment of equilibrium. However, be cautious as higher temperatures can also lead to degradation.

    • Post-Reaction Isomerization/Purification: If you have already isolated a mixture of isomers, you can selectively hydrolyze the more labile kinetic isomer.

      • Protocol: Stir the mixture of diacetone fructose isomers in dilute sulfuric acid (e.g., 0.1 N) at room temperature for several hours. The kinetic isomer will be preferentially hydrolyzed, and the desired thermodynamic product can then be extracted with an organic solvent like chloroform.[7]

    The following workflow outlines the general steps for synthesizing and isolating the desired thermodynamic product.

    G Start Start Reaction_Setup Reaction Setup: D-Fructose, Acetone, Acid Catalyst Start->Reaction_Setup Reaction Stir at Controlled Temperature (e.g., 0°C to RT) Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Equilibration Allow for Equilibration (Longer Reaction Time) Monitoring->Equilibration Continue if incomplete Workup Neutralization & Solvent Removal Equilibration->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Recrystallization or Selective Hydrolysis Extraction->Purification Final_Product Pure 2,3:4,5-isomer Purification->Final_Product

    Caption: General Workflow for the Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructofuranose.

    Question 3: I am having difficulty purifying the final product. What are the best practices?

    Answer: Purification can be challenging due to the presence of the isomeric byproduct and potentially other impurities.

    Purification Best Practices:

    • Recrystallization: This is the most common method for purifying the desired product.

      • Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixture of dichloromethane and hexane is often effective.[2]

      • Seeding: If you have a small amount of pure product, adding a seed crystal can help induce crystallization.

    • Column Chromatography: While more laborious, silica gel column chromatography can be used to separate the isomers if recrystallization is unsuccessful. The choice of eluent will depend on the specific mixture but a gradient of hexane and ethyl acetate is a good starting point.

    • Selective Hydrolysis: As mentioned previously, treating the crude product with dilute acid can be a very effective purification method to remove the kinetic isomer.[7]

    Frequently Asked Questions (FAQs)

    Q: What is the role of 2,2-dimethoxypropane in the reaction? A: 2,2-Dimethoxypropane serves as a dehydrating agent. It reacts with any water present in the reaction mixture to form acetone and methanol, thus driving the equilibrium towards the formation of the acetal.[2]

    Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (D-fructose, which will remain at the baseline) from the less polar product isomers. The two isomers may not be fully resolved by TLC, but you can monitor the disappearance of the starting material.

    Q: What are the optimal storage conditions for the purified product? A: 2,3:4,5-di-O-isopropylidene-β-D-fructofuranose is a stable, crystalline solid. It should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.

    Optimized Experimental Protocol

    This protocol is designed to favor the formation of the thermodynamic product, 2,3:4,5-di-O-isopropylidene-β-D-fructofuranose.

    Materials:

    • D-Fructose

    • Anhydrous Acetone

    • Concentrated Sulfuric Acid

    • Concentrated Ammonium Hydroxide

    • Dichloromethane

    • Hexane

    • Anhydrous Sodium Sulfate

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-fructose (1 equivalent) in anhydrous acetone.

    • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with vigorous stirring.

    • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC until the D-fructose spot has disappeared.

    • Neutralization: Cool the reaction mixture in an ice bath and neutralize the acid by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8.

    • Workup: Remove the acetone by rotary evaporation. Dissolve the resulting solid in dichloromethane and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

    • Purification:

      • Recrystallization: Dissolve the crude solid in a minimal amount of hot dichloromethane and add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a freezer to maximize crystallization. Collect the crystals by vacuum filtration and wash with cold hexane.

      • Alternative (Selective Hydrolysis): If the product contains a significant amount of the kinetic isomer, dissolve the crude solid in 0.1 N sulfuric acid and stir at room temperature for 4-6 hours. Extract the aqueous solution with chloroform. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

    Data Summary

    ParameterCondition for Kinetic ProductCondition for Thermodynamic ProductRationale
    Temperature Low (e.g., 0°C)Room Temperature or slightly elevatedHigher temperature provides energy to overcome the activation barrier for isomerization to the more stable product.[8]
    Reaction Time Short (e.g., 1-6 hours)Long (e.g., 24-48 hours)Allows the reaction to reach equilibrium, favoring the thermodynamic product.[2][5]
    Catalyst Strong Acid (e.g., H₂SO₄)Milder Acid (e.g., ZnCl₂/H₃PO₄)Milder conditions can reduce side reactions and improve selectivity.[6]

    References

    • Hayes, D. G., et al. (2015). Recent Advances in the Synthesis of Sugar-based Surfactants. Books.
    • Chem-Impex. (n.d.). 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose. Retrieved from [Link]

    • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate.
    • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. PubMed. Retrieved from [Link]

    • Tu, Y., Frohn, M., Wang, Z.-X., & Shi, Y. (2003). Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. Organic Syntheses, 80, 1.
    • Unknown Author. (n.d.). Technical Support Center: Synthesis of 2,3-Desisopropylidene... Vertex AI Search.
    • Unknown Author. (n.d.). Diacetone fructose hydrolysis with water-insoluble catalysts. Google Patents.
    • Jensen, W. B. (n.d.). Kinetic versus Thermodynamic Control. UC Homepages.
    • Mäki-Arvela, P., Aho, A., & Murzin, D. (2022). Fructose transformation to glyceraldehyde and 1,3-dihydroxyacetone via...
    • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

    • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

    • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved from [Link]

    • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

    • Stefanowicz, P., et al. (n.d.). arabino-hexos-2-ulo-2,6-pyranose as new crystalline reagent in the preparation of Amadori derived peptides. Vertex AI Search.
    • BenchChem. (n.d.). A Comparative Analysis of Diacetonamine Synthesis: Acetone vs. Mesityl Oxide Routes. BenchChem.
    • Unknown Author. (n.d.).
    • Unknown Author. (2001). Synthesis of 2,3:4,6-di-O-isopropylidene-D-allopyranose from D-glucose. PubMed. Retrieved from [Link]

    • Herman, M. A. (2025). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Clinician Resources.
    • Bhanu Prakash, G. (2025). Fructose Metabolism : Medical Biochemistry / USMLE. YouTube. Retrieved from [Link]

    • Reactome. (n.d.). Fructose metabolism. Reactome Pathway Database. Retrieved from [Link]

    • Reddit. (2025). Stereochemistry of fructopyranose. Reddit. Retrieved from [Link]

    • Yamada, T., et al. (2023). Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway. PMC. Retrieved from [Link]

    • Unknown Author. (n.d.). Synthesis method of fructose-derived chiral ketone catalyst. Google Patents.
    • Ronis, M. J. J., et al. (2022). Biochemistry, Fructose Metabolism. NCBI Bookshelf. Retrieved from [Link]

    Sources

    Technical Support Center: Purification of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support guide for the purification of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. As a key intermediate in the synthesis of pharmaceuticals like Topiramate and a valuable building block in carbohydrate chemistry, achieving high purity is paramount.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established protocols and scientific principles.

    Purification Workflow Overview

    The general workflow for obtaining pure 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose involves synthesis from D-fructose, followed by a carefully controlled workup and purification, primarily through crystallization. Column chromatography is reserved for instances where crystallization fails to remove persistent impurities.

    Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start D-Fructose + Acetone/ 2,2-Dimethoxypropane reaction Acid Catalysis (e.g., Perchloric Acid) 0°C, Controlled Time start->reaction neutralization Neutralization (e.g., Ammonium Hydroxide) reaction->neutralization extraction Solvent Extraction (e.g., Dichloromethane) neutralization->extraction concentration Rotary Evaporation extraction->concentration crude Crude Solid/Oil concentration->crude crystallization Primary Method: Crystallization (e.g., Dichloromethane/Hexane) crude->crystallization chromatography Secondary Method: Flash Column Chromatography crude->chromatography if needed filtration Vacuum Filtration & Washing crystallization->filtration pure_product Pure Crystalline Product filtration->pure_product chromatography->pure_product

    Caption: General experimental workflow from synthesis to purification.

    Troubleshooting Guide

    This section addresses specific problems encountered during the purification process in a question-and-answer format.

    Issue 1: Low Yield After Crystallization

    Question: My yield of crystalline 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is significantly lower than expected after recrystallization. What are the common causes?

    Answer:

    Low recovery from crystallization is a frequent issue stemming from several factors:

    • Incomplete Precipitation: The most common cause is insufficient cooling or time for the crystals to form. After adding the anti-solvent (e.g., hexane), ensure the solution is allowed to cool gradually to room temperature before transferring to a colder environment (e.g., -20°C to -25°C) for several hours.[3] Rushing this step will leave a significant amount of product in the mother liquor.

    • Excessive Washing: While washing the filtered crystals is necessary to remove residual mother liquor, using too much solvent or a solvent that is not sufficiently cold can redissolve a portion of your product. Always use ice-cold anti-solvent (hexane) for washing.

    • Incorrect Solvent Ratio: The ratio of the solvent (e.g., dichloromethane) to the anti-solvent (hexane) is critical. If too much of the primary solvent is used, the product's solubility will remain too high, even upon cooling, preventing efficient precipitation. The procedure from Organic Syntheses suggests concentrating the dichloromethane solution to a small volume before adding boiling hexane to induce crystallization.[3]

    • Formation of the Furanose Isomer: The synthesis can produce the kinetic furanose isomer (1,2:4,5-di-O-isopropylidene-β-D-fructofuranose) alongside the desired thermodynamic pyranose product.[3] The furanose isomer is often more soluble and can act as an impurity that inhibits the crystallization of the pyranose form, keeping it in solution. Strict control of reaction time and temperature (e.g., 6 hours at 0°C) is vital to minimize its formation.[3]

    Issue 2: Product "Oiling Out" Instead of Crystallizing

    Question: During crystallization, my product separates as an oil instead of forming a solid. How can I induce crystallization?

    Answer:

    "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when impurities are present that disrupt the crystal lattice formation.

    • Probable Cause - Impurities: The presence of the furanose isomer or residual solvent (like acetone from the reaction) can significantly depress the melting point and interfere with crystallization. The furanose isomer is a common culprit.[3]

    • Solution 1: Scratching & Seeding:

      • If an oil has formed, try scratching the inside of the flask at the oil-solvent interface with a glass rod. The micro-abrasions on the glass can provide nucleation sites for crystal growth.

      • If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for crystallization.

    • Solution 2: Solvent Adjustment:

      • Gently warm the mixture until the oil redissolves completely.

      • Add a small amount of the primary solvent (e.g., dichloromethane) to ensure the solution is just below saturation at that temperature.

      • Allow the solution to cool much more slowly. You can do this by placing the flask in an insulated container (like a Dewar flask) to slow the rate of heat loss.

    • Solution 3: Purification via Chromatography: If the oil persists and refuses to crystallize, it indicates a high level of impurities. At this point, it is best to remove the solvent and purify the crude oil by flash column chromatography before attempting crystallization again.

    Issue 3: Persistent Furanose Isomer Impurity

    Question: My NMR analysis shows a significant amount of the 1,2:4,5-furanose isomer even after crystallization. How can I remove it?

    Answer:

    The furanose and pyranose isomers can be difficult to separate by crystallization alone due to their structural similarity. While the pyranose form is thermodynamically favored, the kinetic furanose isomer forms readily.[3]

    Caption: Key structures in the synthesis and purification process.

    • Mechanistic Insight: The formation of the five-membered furanose ring is kinetically faster, but the six-membered pyranose ring is thermodynamically more stable. Over time, in solution and especially under acidic conditions, the furanose can isomerize to the pyranose form via an open-chain intermediate.[4]

    • Optimized Crystallization: Sometimes, a carefully performed fractional crystallization can work. Dissolve the mixture in a minimal amount of a hot solvent (like ethyl acetate or isopropanol) and allow it to cool very slowly. The less soluble pyranose isomer should crystallize out first.

    • Definitive Solution - Flash Column Chromatography: This is the most effective method for separating the two isomers.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 or 6:4). The less polar furanose isomer typically elutes before the more polar pyranose isomer. Monitor the fractions carefully using TLC.

    Issue 4: Product Decomposition (Hydrolysis) During Workup or Purification

    Question: I suspect the isopropylidene groups are being partially removed during my purification. What causes this and how can I prevent it?

    Answer:

    The isopropylidene ketals are acid-sensitive protecting groups.[5] Accidental deprotection is a common challenge, leading to mono-isopropylidene fructose or fructose itself, which are highly polar and will not crystallize with the desired product.

    • Cause 1: Incomplete Neutralization: The most likely cause is residual acid catalyst from the reaction step. Even trace amounts of acid can cause hydrolysis, especially when heated during solvent evaporation.

    • Prevention:

      • Thorough Neutralization: After the reaction, ensure the acid is completely neutralized. Using a slight excess of a base like concentrated ammonium hydroxide is a standard procedure.[3] Check the pH of the aqueous layer after extraction to confirm it is neutral or slightly basic.

      • Aqueous Wash: Wash the organic layer with a saturated sodium bicarbonate solution followed by brine (saturated NaCl solution) to remove any remaining acid and water-soluble byproducts.[3]

      • Low-Temperature Evaporation: Concentrate the organic solvent using a rotary evaporator at a low temperature (≤ 25-30°C) to minimize the risk of acid-catalyzed hydrolysis.[3][5]

    • Cause 2: Acidic Chromatography Media: Some grades of silica gel can be slightly acidic. If you are using column chromatography and observing decomposition on the column, you can neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent, typically 0.1-1% v/v).

    Frequently Asked Questions (FAQs)

    Q1: What are the key analytical parameters to confirm the purity of my final product?

    A1: A combination of techniques is essential for confirming both identity and purity.

    ParameterTypical ValuePurpose / Indication of Impurity
    Melting Point 94-97.5°C[1][6]A broad or depressed melting point suggests impurities.
    Specific Rotation [α]D ≈ -24° to -35° (c=1, CHCl3)[2][6]Deviation can indicate the presence of the furanose isomer or other chiral impurities.
    ¹H NMR Complex but distinct patternThe appearance of extra signals, particularly in the anomeric region, can signify the furanose isomer.
    TLC Single spot in appropriate eluentMultiple spots indicate impurities. The pyranose is typically more polar than the furanose isomer.
    Purity (HPLC) ≥98-99%[2][6][7]Provides a quantitative measure of purity.

    Q2: Why is crystallization from a solvent/anti-solvent system like Dichloromethane/Hexane so common?

    A2: This method is effective because it exploits the differential solubility of the product. 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is soluble in chlorinated solvents like dichloromethane (DCM) but poorly soluble in non-polar alkanes like hexane. The procedure involves dissolving the crude product in a minimal amount of DCM and then adding hexane as an "anti-solvent" to decrease the overall solubility, forcing the pure compound to crystallize out while impurities ideally remain in the mother liquor.[3]

    Q3: What are the best practices for storing the purified compound?

    A3: The compound is a stable, white crystalline powder.[2] However, to prevent slow degradation over time, it should be stored in a cool, dry place.[2] A refrigerator (0-8°C) or freezer is ideal for long-term storage.[6] Ensure the container is tightly sealed to protect it from moisture.

    Q4: Can I use other acids besides perchloric acid for the synthesis?

    A4: While perchloric acid is cited in established procedures,[3] other strong acids like sulfuric acid can also be used to catalyze the reaction. However, the reaction conditions, particularly time and temperature, may need to be re-optimized. The key is to use a catalytic amount of a strong, non-nucleophilic acid that can be easily neutralized and removed during the workup.

    Detailed Experimental Protocols

    Protocol 1: Recrystallization of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

    This protocol is adapted from a procedure published in Organic Syntheses.[3]

    • Dissolution: Take the crude solid obtained after the workup and dissolve it in dichloromethane (CH₂Cl₂) in a flask. Use the minimum amount of solvent necessary for complete dissolution at room temperature.

    • Concentration: Concentrate the solution by rotary evaporation at low temperature (≤ 25°C) until the total volume is significantly reduced (e.g., to about 40 mL for a 100 mmol scale reaction).[3]

    • Anti-Solvent Addition: Add boiling hexane to the concentrated solution (e.g., 100 mL for the scale above). The product should begin to precipitate as fine white needles.[3]

    • Cooling: Allow the flask to cool gradually to room temperature.

    • Chilling: Place the flask in a freezer or ice bath at -25°C for at least 4 hours to maximize crystal formation.[3]

    • Filtration: Isolate the solid by vacuum filtration using a Büchner funnel.

    • Washing: Carefully wash the crystals on the filter with three small portions of ice-cold (-25°C) hexane to remove any remaining mother liquor.[3]

    • Drying: Dry the purified white crystals under vacuum to obtain the final product.

    Protocol 2: Flash Column Chromatography for Isomer Separation
    • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Sample Loading: Dissolve the crude mixture (if an oil) or the incompletely purified solid in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

    • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).

    • Monitoring: Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC), visualizing with a suitable stain (e.g., p-anisaldehyde or permanganate). The less polar furanose isomer will elute first.

    • Gradient (Optional): If separation is slow, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane/EtOAc) to elute the more polar pyranose product.

    • Fraction Pooling: Combine the pure fractions of the desired pyranose isomer.

    • Solvent Removal: Remove the solvent by rotary evaporation to yield the purified product, which can then be recrystallized if desired for optimal purity.

    References

    • Watkins, S. F., Kim, S. J., Fronczek, F. R., Voll, R. J., & Younathan, E. S. (1990). The X-ray crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose. Carbohydrate Research, 197, 33–40. [Link]

    • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Carbohydrate Research, 337(9), 787–801. [Link]

    • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. PubMed. [Link]

    • Tu, Y., Frohn, M., Wang, Z.-X., & Shi, Y. (2003). SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. Organic Syntheses, 80, 1. [Link]

    • National Center for Biotechnology Information. (n.d.). 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose. PubChem. Retrieved from [Link]

    • LookChem. (n.d.). 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose. Retrieved from [Link]

    • Pieber, B., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation. Organic Syntheses, 97, 253-271. [Link]

    • Chem-Impex. (n.d.). 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose. Retrieved from [Link]

    • Liddell, J. (2022). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. [Link]

    • National Center for Biotechnology Information. (n.d.). 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose. PubChem. Retrieved from [Link]

    • TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. Retrieved from [Link]

    • Filo. (2025). (a) Write a detailed mechanism for the isomerization of β-D-fructofuranose... Retrieved from [Link]

    Sources

    Technical Support Center: Optimization of Reaction Conditions for Fructose Protection

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the selective protection of fructose. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of carbohydrate chemistry. The unique structural nature of fructose, with its multiple hydroxyl groups of similar reactivity and its existence in equilibrium between furanose and pyranose forms, presents significant synthetic challenges.[1][2]

    This resource provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions, improve yields, and achieve desired regioselectivity.

    Section 1: Frequently Asked Questions (FAQs) & Core Concepts

    This section addresses fundamental questions regarding the strategy and theory behind fructose protection.

    Q1: Why is the selective protection of fructose so challenging compared to other monosaccharides like glucose?

    A1: The primary challenges with fructose are twofold:

    • Lack of a Unique Primary Hydroxyl Group: Unlike glucose, which has a sterically less hindered and more reactive primary hydroxyl group at the C6 position, fructose in its dominant pyranose form has two primary hydroxyls (C1 and C6).[3] This makes it difficult to achieve selectivity based on sterics alone.

    • Ring Form Equilibrium: In solution, fructose exists as a mixture of β-fructopyranose, β-fructofuranose, α-fructofuranose, and α-fructopyranose, along with a small amount of the open-chain keto form.[2] This equilibrium is sensitive to solvent, temperature, and pH, and each form presents a different spatial arrangement and reactivity of its hydroxyl groups, complicating consistent and selective protection.

    Q2: What are the most common protecting groups for fructose and when should I use them?

    A2: The choice of protecting group is dictated by the desired outcome (which hydroxyls to protect) and the required stability for subsequent reaction steps.

    Protecting GroupCommon ReagentsTarget Hydroxyls & SelectivityKey AdvantagesStability & Deprotection
    Isopropylidene (Acetonide) Acetone or 2,2-Dimethoxypropane, Acid Catalyst (e.g., H₂SO₄, HClO₄, TsOH)Forms cyclic ketals with cis-diols. Commonly protects 1,2 and 4,5 positions on the furanose form or 2,3 and 4,5 positions on the pyranose form.[4][5]Economical, easy to introduce, and often provides crystalline products.[6] Excellent for leaving a single hydroxyl group free for further functionalization.[7]Stable to basic and neutral conditions. Cleaved by aqueous acid.[2][5]
    Benzyl (Bn) Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl), Base (e.g., NaH, KOH)Generally non-selective but can be directed. Often used for exhaustive protection.Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[8][9]Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[10]
    Silyl Ethers (TBDMS, TIPS) TBDMS-Cl, TIPS-Cl, ImidazoleBulky silyl ethers show a preference for the less sterically hindered primary hydroxyl groups.[2]Tunable stability based on the steric bulk of the alkyl groups on silicon. Can be introduced under mild conditions.Cleaved by fluoride ion sources (e.g., TBAF) or acid.[2][10]
    Acyl (Acetyl, Benzoyl) Acetic Anhydride, Benzoyl Chloride, Pyridine or DMAPGenerally non-selective but can be influenced by temperature and catalysts. Often used for full protection.Economical and easily introduced.[5] Benzoyl groups are more stable than acetyl groups.Removed by base-catalyzed hydrolysis or transesterification (e.g., NaOMe in MeOH).[2][5]
    Q3: How do reaction conditions (solvent, temperature) influence which fructose ring form reacts?

    A3: The solvent and temperature are critical variables that shift the equilibrium between the furanose and pyranose forms, directly impacting the outcome.

    • Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are commonly used. When using acetone as both the solvent and the protecting group reagent, it drives the formation of the five-membered furanose ring to facilitate the creation of di-O-isopropylidene derivatives.[2][11]

    • Temperature: Lower temperatures (e.g., 0°C or below) often favor the kinetic product. For instance, in the synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, controlling the reaction at 0°C is crucial to minimize the formation of the more thermodynamically stable 2,3:4,5-di-O-isopropylidene isomer.[4]

    Section 2: Troubleshooting Guide

    This section provides solutions to specific problems encountered during the optimization of fructose protection reactions.

    Problem 1: Low or No Yield of Protected Product

    Q: I've followed a literature procedure, but my yield is extremely low. What are the common causes?

    A: Low yields in carbohydrate chemistry can be frustrating. Here’s a checklist of potential culprits and how to address them:

    • Moisture Contamination:

      • Why it Matters: Many reagents, especially acid catalysts (like strong mineral acids) and bases used for ether formation (like NaH), are highly sensitive to water. Water can quench reagents and, in acid-catalyzed acetal formation, shift the equilibrium back towards the starting materials.[12]

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. If using reagents like 2,2-dimethoxypropane for acetonide formation, it can also act as a water scavenger. Molecular sieves can also be added to the reaction mixture.[4]

    • Reagent Quality and Stoichiometry:

      • Why it Matters: The quality of reagents is paramount. Old acid catalysts may have absorbed water. The stoichiometry, especially of the protecting group source, is critical. For di-protection, an excess is often required.

      • Solution: Use freshly opened or properly stored reagents. For acetonide formation from fructose using 2,2-dimethoxypropane, literature often specifies precise molar equivalents.[4] Titrate bases if their activity is .

    • Inadequate Reaction Monitoring:

      • Why it Matters: Literature reaction times are often a guideline.[13] Reactions can be slower due to subtle differences in concentration, temperature, or reagent purity. Conversely, letting a reaction run too long can lead to the formation of thermodynamic byproducts or decomposition.[4][14]

      • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A proper TLC system will allow you to visualize the consumption of starting material and the formation of the product. Quench the reaction only when TLC indicates completion.

    • Product Decomposition:

      • Why it Matters: Fructose is sensitive to harsh pH conditions. Strong acids at elevated temperatures can cause degradation to byproducts like 5-hydroxymethylfurfural (HMF) and levulinic acid.[15][16] Similarly, strongly alkaline conditions can lead to epimerization and other rearrangements.[17][18]

      • Solution: Maintain the recommended temperature. During workup, ensure the acid catalyst is thoroughly neutralized before concentration. For example, concentrated ammonium hydroxide is often used to neutralize perchloric acid.[4] Avoid excessive heat during solvent evaporation on a rotary evaporator.

    Problem 2: Poor Regioselectivity / Mixture of Isomers

    Q: My reaction produces a mixture of protected isomers that are difficult to separate. How can I improve selectivity?

    A: Achieving high regioselectivity is the central goal. Here’s how to steer the reaction towards a single product:

    • Leverage Kinetic vs. Thermodynamic Control:

      • Why it Matters: Often, one protected isomer is formed faster (the kinetic product), while another is more stable (the thermodynamic product).[4] Reaction time and temperature are your primary tools to control this.

      • Solution: For the kinetic product, use lower temperatures and shorter reaction times, monitoring carefully by TLC to stop the reaction before significant isomerization occurs. For the thermodynamic product, higher temperatures or longer reaction times may be necessary to allow the equilibrium to be established.

    • Utilize Steric Hindrance:

      • Why it Matters: The size of the protecting group can dictate where it reacts. Bulky protecting groups will preferentially react at the most accessible hydroxyl group, which is typically a primary hydroxyl.[3][19]

      • Solution: To selectively protect a primary hydroxyl (C1 or C6), use a bulky silyl ether like tert-butyldiphenylsilyl chloride (TBDPSCl) or a trityl group.[2] These reagents are often too large to easily react with the more crowded secondary hydroxyls.

    • Employ Catalyst-Controlled Reactions:

      • Why it Matters: Modern organic chemistry offers advanced methods where the catalyst, not the substrate, dictates the regioselectivity. Chiral phosphoric acids, for example, have been used for regiodivergent acetalizations, where different catalyst enantiomers can direct protection to different hydroxyl groups.[20]

      • Solution: Explore literature for catalyst-controlled methods if standard approaches fail. Tin-mediated reactions, for instance, can activate specific hydroxyl groups for acylation or alkylation.[7][11]

    Workflow Diagram: Troubleshooting Low Yield

    Below is a systematic workflow for diagnosing and solving low-yield issues.

    TroubleshootingWorkflow start Low Yield Observed check_reagents Step 1: Verify Reagents & Conditions start->check_reagents check_moisture Is Moisture a Possibility? check_reagents->check_moisture check_quality Are Reagents High Purity? check_moisture->check_quality No solution_dry Action: Use Anhydrous Solvents, Flame-Dry Glassware, Add Sieves check_moisture->solution_dry Yes check_monitoring Step 2: Analyze Reaction Progress check_quality->check_monitoring Yes solution_reagent Action: Use Fresh Reagents, Verify Stoichiometry check_quality->solution_reagent No tlc_check Did TLC Show Product Formation? check_monitoring->tlc_check check_workup Step 3: Evaluate Workup & Purification tlc_check->check_workup Yes solution_optimize_time Action: Optimize Reaction Time/Temp Based on TLC tlc_check->solution_optimize_time Partial/Slow solution_revisit_reaction Action: Re-evaluate Core Reaction Conditions / Catalyst Choice tlc_check->solution_revisit_reaction No neutralize_check Was Catalyst Fully Neutralized? check_workup->neutralize_check solution_workup Action: Ensure Complete Neutralization, Avoid High Heat During Evaporation neutralize_check->solution_workup No/Unsure

    Caption: A decision tree for troubleshooting low-yield fructose protection reactions.

    Section 3: Experimental Protocols

    This section provides a detailed, validated protocol for a common and highly useful fructose protection reaction.

    Protocol: Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose

    This procedure is adapted from established methods and is known to reliably produce the title compound, which has a single free primary hydroxyl group at the C1 position, making it an invaluable building block.[6][7]

    Materials:

    • D-Fructose (anhydrous)

    • Acetone (anhydrous)

    • 2,2-Dimethoxypropane

    • Perchloric acid (70% aqueous solution)

    • Concentrated Ammonium Hydroxide (~28%)

    • Dichloromethane (DCM)

    • Hexane

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    Equipment:

    • Round-bottom flask (1 L)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Rotary evaporator

    • Separatory funnel

    • Buchner funnel and filter paper

    Step-by-Step Methodology:

    • Setup: To a 1-L round-bottom flask equipped with a magnetic stir bar, add D-fructose (e.g., 18.0 g, 100 mmol).

    • Solvent Addition: Add 350 mL of anhydrous acetone, followed by 2,2-dimethoxypropane (e.g., 7.4 mL, 60 mmol).

    • Cooling: Cool the resulting suspension in an ice bath for 15 minutes with stirring. The flask should be visibly cold.

    • Catalyst Addition: Carefully add 70% perchloric acid (e.g., 4.3 mL) in one portion. Caution: Perchloric acid is a strong oxidizer and corrosive. Handle with appropriate personal protective equipment (PPE). The suspension will begin to clarify over time.

    • Reaction: Stir the mixture vigorously at 0°C. Monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6 hours. A clear solution should form after 1-2 hours.[4]

    • Quenching: Once the reaction is complete, quench the acid by slowly adding concentrated ammonium hydroxide (e.g., 4.8 mL) while the flask is still in the ice bath.

    • Solvent Removal: Remove the acetone by rotary evaporation at a bath temperature no higher than 25-30°C. A white solid will form.

    • Workup: Dissolve the solid in 200 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash twice with 50-mL portions of saturated brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate by rotary evaporation until the total volume is approximately 40 mL.

    • Crystallization: Add 100 mL of boiling hexane to the concentrated DCM solution. White, crystalline product should begin to precipitate as the solution cools to room temperature.[4]

    • Isolation: For maximum recovery, cool the flask to -20°C for at least 4 hours. Isolate the white needles by vacuum filtration, washing carefully with small portions of ice-cold hexane.

    • Drying: Dry the product under vacuum to obtain 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. (Typical yields: 50-60%).

    Diagram: Regioselectivity in Fructose Protection

    This diagram illustrates the primary challenge in fructose chemistry: the presence of multiple hydroxyl groups with similar reactivity, leading to potential isomeric products.

    FructoseSelectivity cluster_reactivity Reactivity Challenge Fructose Fructose (β-pyranose form) OH1 C1-OH (Primary) Fructose->OH1 OH2 C2-OH (Anomeric) Fructose->OH2 OH3 C3-OH (Secondary) Fructose->OH3 OH4 C4-OH (Secondary) Fructose->OH4 OH5 C5-OH (Secondary) Fructose->OH5 OH6 C6-OH (Primary) Fructose->OH6 ProductA Desired Product OH1->ProductA Selective Protection ProductB Isomeric Byproduct OH1->ProductB Non-Selective Reaction OH3->ProductA Selective Protection OH3->ProductB Non-Selective Reaction OH6->ProductA Selective Protection OH6->ProductB Non-Selective Reaction

    Sources

    stability of bis-O-(1-methylethylidene)-beta-D-Fructofuranose in acidic vs basic media

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket Subject: Stability Profile of bis-O-(1-methylethylidene)-

    
    -D-Fructofuranose (Acid vs. Base)
    Ticket ID:  #DAF-STAB-001
    Assigned Specialist:  Senior Application Scientist, Carbohydrate Chemistry Division
    

    Executive Summary & Molecule Identification

    User Alert: You inquired about bis-O-(1-methylethylidene)-

    
    -D-Fructofuranose . In commercial and synthetic contexts (such as Topiramate synthesis), there is a frequent nomenclature confusion between the kinetic furanose  and the thermodynamic pyranose  forms.
    

    Before proceeding with stability troubleshooting, confirm your isomer:

    Feature1,2:4,5-di-O-isopropylidene-
    
    
    -D-fructofuranose
    2,3:4,5-di-O-isopropylidene-
    
    
    -D-fructopyranose
    Common Name "Bell" Isomer (Kinetic Product)"Fischer" Isomer (Thermodynamic Product)
    Ring Size 5-membered (Furanose)6-membered (Pyranose)
    Formation Short reaction times, low temp, anhydrous.Long reaction times, higher temp, acid catalyst.[1]
    Stability Metastable. Rearranges to pyranose in acid.Stable. The standard commercial "Diacetone Fructose".

    Note: This guide primarily addresses the 2,3:4,5-pyranose (Standard Diacetone Fructose), as it is the most common reagent. If you possess the 1,2:4,5-furanose, acidic exposure will trigger isomerization to the pyranose form before hydrolysis occurs [1].

    Troubleshooting: Acidic Media (The Danger Zone)

    Status: 🔴 Unstable / Reactive Mechanism: Acetal Hydrolysis & Isomerization

    Core Issue: Hydrolytic Cleavage

    Isopropylidene (acetonide) groups are inherently acid-labile. The oxygen atoms of the acetal are protonated, creating a good leaving group (alcohol) and generating a resonance-stabilized oxocarbenium ion, which is then quenched by water.

    The Selectivity Advantage (Regioselective Deprotection)

    In the standard 2,3:4,5-pyranose isomer, the two acetal groups display distinct hydrolytic rates. This difference is exploited in drug synthesis (e.g., Topiramate) to selectively expose the C4 and C5 hydroxyls while retaining the C2-C3 anomeric protection.

    • The 4,5-O-isopropylidene group: Structurally a trans-fused dioxolane ring on a pyranose chair. It is significantly more labile and hydrolyzes first.

    • The 2,3-O-isopropylidene group: A spiro-fused ring at the anomeric center. It is more robust due to the steric environment and the stability of the spiro-bicyclic system, though it will eventually hydrolyze under stronger forcing conditions [2].

    FAQ: Acidic Media

    Q: Can I run an acidic workup (pH 4-5)? A: Yes, but proceed with caution. Brief exposure to weak acids (dilute HCl, acetic acid) at low temperatures (0°C) is generally tolerated. However, prolonged exposure or heating will initiate hydrolysis of the 4,5-acetal.

    Q: My product decomposed into free fructose. What happened? A: You likely used a strong mineral acid (pH < 1) or high heat. Once the 2,3-anomeric acetal cleaves, the ring opens, leading to mutarotation and complete deprotection.

    Q: How do I selectively remove the 4,5-group? A: Use Aqueous Acetic Acid (60-80%) at 40°C or dilute Sulfuric Acid at controlled temperatures. (See Protocol A below).

    Visualization: Acid Instability Pathway

    AcidHydrolysis DAF 2,3:4,5-Diacetone Fructopyranose Inter Oxocarbenium Intermediate DAF->Inter H+ / Fast (4,5-cleavage) Mono 2,3-Monoacetone Fructopyranose Inter->Mono +H2O Free D-Fructose (Fully Deprotected) Mono->Free H+ / Heat / Time (2,3-cleavage)

    Caption: Stepwise degradation in acidic media. The 4,5-acetal is the "kinetic" leaving group, allowing isolation of the 2,3-mono-protected intermediate.

    Troubleshooting: Basic Media (The Safe Zone)

    Status: 🟢 Stable Mechanism: Nucleophilic Substitution / Deprotonation

    Core Stability

    Acetal protecting groups, including isopropylidenes, are non-reactive toward bases. They do not possess a good leaving group for nucleophilic attack (unlike esters) and lack the acidic protons required for elimination in this specific scaffold.

    Applications

    You can confidently use the following reagents with bis-O-(1-methylethylidene)-

    
    -D-fructopyranose:
    
    • Strong Bases: NaH, KOtBu, LDA (for deprotonation of free OH if present in mono-derivatives).

    • Nucleophiles: Hydroxide (NaOH, KOH), Alkoxides, Amines.

    • Reducing Agents: LiAlH4, NaBH4 (acetals are stable to hydride reduction).

    FAQ: Basic Media

    Q: Can I perform a sulfamoylation or alkylation in KOH? A: Yes. This is the standard pathway for functionalizing these sugar derivatives. The acetal rings will remain intact.

    Q: Are there any exceptions to base stability? A: Only if extreme conditions trigger migration . If you have a mono-protected derivative (e.g., 1,2-isopropylidene-fructofuranose) and expose it to base, the acetal can migrate to a thermodynamically more stable position (e.g., 2,3-position) via an intramolecular attack of a neighboring hydroxyl. However, for the fully protected bis-derivative , this is not an issue as there are no free hydroxyls to initiate migration [3].

    Validated Experimental Protocols

    Protocol A: Selective Hydrolysis (Preparation of 2,3-O-isopropylidene- -D-fructopyranose)

    Target: Removal of 4,5-acetal while keeping 2,3-acetal intact.

    • Dissolution: Dissolve 10.0 g of 2,3:4,5-di-O-isopropylidene-

      
      -D-fructopyranose in 100 mL of 10% aqueous Acetic Acid .
      
    • Reaction: Heat the solution to 40°C for 12–16 hours.

      • Process Control: Monitor by TLC (Ethyl Acetate/Hexane). The starting material (Rf ~0.6) will disappear, and the mono-acetonide (Rf ~0.2) will appear.

    • Quenching: Cool to room temperature. Neutralize carefully with solid NaHCO3 or NaOH to pH 7.

    • Isolation: Evaporate solvent under reduced pressure (keep bath < 50°C to prevent degradation). Extract the residue with Acetone or Ethyl Acetate.

    • Validation: 1H NMR should show loss of two methyl singlets (from the 4,5-group) while retaining the characteristic signals of the 2,3-group.

    Protocol B: Isomerization Check (Furanose to Pyranose)

    Target: Converting kinetic 1,2:4,5-furanose to thermodynamic 2,3:4,5-pyranose.

    • Setup: If you suspect you have the "Bell" isomer (furanose) and require the stable "Fischer" isomer (pyranose).

    • Reaction: Dissolve substrate in Acetone containing 5% conc. H2SO4 .

    • Conditions: Stir at room temperature for 2 hours. The acid catalyzes the ring opening and re-closure to the more stable pyranose form.

    • Neutralization: Add Ammonia gas or NH4OH to pH 8 to quench.

    Summary Data Tables

    Table 1: pH Tolerance Guide
    MediumpH RangeStability StatusRecommended Action
    Strong Acid < 1.0Critical Failure Immediate hydrolysis of all protecting groups. Avoid.
    Weak Acid 3.0 - 5.0Conditional Stable at 0°C. Hydrolysis of 4,5-acetal at >25°C.
    Neutral 6.0 - 8.0Stable Safe for storage and handling.
    Basic 9.0 - 14.0Stable Safe for alkylation, acylation, and nucleophilic attack.
    Visualization: Structural Decision Tree

    StabilityLogic Start Start: bis-O-(1-methylethylidene)- beta-D-Fructofuranose Check Isomer Check: 1,2:4,5 (Furanose) or 2,3:4,5 (Pyranose)? Start->Check Pyranose 2,3:4,5-Pyranose (Standard) Check->Pyranose Thermodynamic Furanose 1,2:4,5-Furanose (Kinetic) Check->Furanose Kinetic Acid Acidic Media (pH < 5) Pyranose->Acid Base Basic Media (pH > 8) Pyranose->Base Furanose->Acid Furanose->Base Result1 Selective Hydrolysis (Loss of 4,5-group) Acid->Result1 Mild Acid Result2 Isomerization to Pyranose THEN Hydrolysis Acid->Result2 Furanose rearranges Result3 Fully Stable (Safe for Alkylation) Base->Result3

    Caption: Logic flow for predicting stability based on isomer identity and reaction media.

    References

    • United States Patent 4465521A. Diacetone fructose hydrolysis with water-insoluble catalysts. (1984). Describes the kinetic control (1,2:4,5 isomer) vs thermodynamic control (2,3:4,5 isomer) and their interconversion. Link

    • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability mechanisms: Acid labile, Base stable).
    • LGC Standards. 2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose Reference Material. Confirming the commercial standard structure. Link

    • PubChem Compound Summary. 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose (CID 10244345). Physical properties and safety data.[2] Link

    Sources

    troubleshooting TLC and column chromatography of protected sugars

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Carbohydrate Purification & Analysis Topic: Troubleshooting TLC and Column Chromatography of Protected Sugars Ticket ID: GLYCO-001 Status: Open Assigned Specialist: Senior Application Scientist, Glycochemistry Div.

    Introduction: The "Glyco-Challenge"

    Welcome to the Glycochemistry Technical Support Center. If you are here, you are likely facing the "invisible wall" of carbohydrate chemistry: compounds that don't absorb UV, anomers that refuse to separate, or protecting groups that fall off inside the column.

    Unlike standard organic small molecules, protected sugars possess unique physicochemical properties—high polarity, subtle stereochemical differences (anomers), and acid-labile functionalities (acetals, trityl ethers). This guide synthesizes field-proven troubleshooting protocols to resolve these specific bottlenecks.

    Module 1: Visualization (The "Invisible" Analyte)

    User Question: "My TLC plate looks blank under UV (254 nm), but I know my reaction worked. How do I see my protected sugar?"

    Technical Insight: Most carbohydrate protecting groups (benzyl ethers, silyl ethers, acetals) and the sugar backbone itself lack conjugated

    
    -systems required for UV absorption. Relying on UV is the most common cause of "lost" product. You must rely on destructive visualization  (charring) or functional group-specific stains .
    
    Troubleshooting Protocol: Selecting the Right Stain
    Stain ReagentTarget FunctionalitySensitivityPreparation & Mechanism
    CAM (Hanessian’s Stain) Universal (Best for protected sugars)HighRecipe: 10g Ammonium molybdate, 4g Cerium(IV) sulfate in 400mL 10% H₂SO₄.Mechanism: Oxidation of the sugar backbone; Mo(VI) reduces to Mo(V) (Blue spots).
    p-Anisaldehyde Nucleophiles (Benzyl/Silyl groups)Medium/HighRecipe: 15g p-Anisaldehyde, 2.5mL H₂SO₄ in 250mL EtOH.Mechanism: Acid-catalyzed condensation with nucleophilic centers; yields varied colors (pink/blue) useful for differentiating spots.
    10% H₂SO₄ / EtOH General Charring MediumRecipe: 10% v/v H₂SO₄ in Ethanol.Mechanism: Dehydration of the sugar to furfural derivatives, followed by polymerization (Black/Brown spots).
    Iodine Chamber Lipophilic/Unsaturated Low/ReversibleRecipe: Solid I₂ crystals in a jar.Mechanism: Reversible intercalation into lipophilic domains. Good for per-benzylated sugars but transient.

    Expert Tip: For highly deactivated sugars (e.g., per-acetylated), heat is your friend. The "char" requires temperatures >150°C. Use a heat gun until the background begins to pink slightly; the sugar spots will often appear just before the plate burns.

    Module 2: Stationary Phase Stability (The Acidic Trap)

    User Question: "My product spot is clean on TLC, but after column chromatography, I recover a complex mixture or hydrolyzed starting material. What happened?"

    Technical Insight: Standard silica gel (SiO₂) is inherently acidic (pH 6.0–6.5) due to surface silanol groups (Si-OH).

    • The Victim: Acid-labile protecting groups common in glycochemistry, specifically acetals (isopropylidene, benzylidene) and trityl ethers (Tr, DMTr).

    • The Symptom: On-column hydrolysis. A 4,6-O-benzylidene acetal can cleave to the diol during a slow elution.

    Troubleshooting Protocol: Buffering the Stationary Phase

    You must neutralize the silica surface before loading your sample.

    • Select Modifier: Use Triethylamine (Et₃N) or Pyridine.

    • The "Pre-wash" Method (Recommended):

      • Pack the column with your starting solvent system containing 1% v/v Et₃N .[1]

      • Flush with 2–3 column volumes (CV) of this buffer.

      • Crucial: Switch back to the Et₃N-free solvent system for elution, OR maintain 0.1% Et₃N if the compound is extremely labile.

    • Validation: Run a 2D-TLC. Spot your compound, run the TLC, then dry it and run it 90° perpendicular. If the spot stays on the diagonal, it is stable. If new spots appear off-diagonal, the silica is degrading your compound.

    Module 3: Resolution Strategies (The Anomeric Blur)

    User Question: "I cannot separate the

    
     and 
    
    
    
    anomers. They streak together or co-elute in Hexane/Ethyl Acetate."

    Technical Insight: Anomers differ only by the axial/equatorial orientation of the C1 substituent. In standard adsorption chromatography (Hex/EtOAc), the separation is driven by hydrogen bonding capability. If the protecting groups mask this difference (e.g., per-benzylated sugars), the polarity difference is negligible.

    Solution: Exploit

    
    -
    
    
    
    interactions
    or dipole alignment using alternative solvents.
    The Solvent Selectivity Decision Tree
    • Toluene/Ethyl Acetate: The "Gold Standard" for benzylated sugars. Toluene interacts with the aromatic rings (benzyl/benzoyl) via

      
      -stacking, often amplifying the subtle shape differences between anomers that Hexane (an aliphatic hydrocarbon) ignores.
      
    • DCM/Methanol: For polar, partially protected sugars.

    • Chloroform/Acetone: Effective for acetonide-protected sugars.

    SolventStrategy Start Anomer Separation Issue ProtectingGroup Check Protecting Groups Start->ProtectingGroup Benzyl Aromatic (Bn, Bz) ProtectingGroup->Benzyl Alkyl Alkyl/Silyl (Me, TBS) ProtectingGroup->Alkyl Polar Free -OH present ProtectingGroup->Polar TolEtOAc Try Toluene : EtOAc (Exploit pi-stacking) Benzyl->TolEtOAc High Selectivity Gradient Shallow Gradient (0.5% increments) Alkyl->Gradient Maximize Plates DCM_MeOH Try DCM : MeOH (Dipole interactions) Polar->DCM_MeOH Solubility

    Figure 1: Solvent selection logic for difficult anomeric separations. Toluene is prioritized for aromatic protecting groups.

    Module 4: Operational Workflows

    Protocol A: The "Buffered" Flash Column (For Acid-Sensitive Acetals)

    Standard Operating Procedure for Trityl/Acetal Protected Sugars

    • Slurry Preparation: Suspend Silica Gel 60 (40–63 µm) in the mobile phase (e.g., Hexane/EtOAc 3:1) containing 1% Triethylamine .[1]

    • Packing: Pour the slurry and pack under air pressure. Flush with 2 Column Volumes (CV) of the buffered solvent.

    • Equilibration: (Optional) Flush with 1 CV of non-buffered solvent if Et₃N interferes with downstream steps (rare).

    • Loading: Dissolve the crude sugar in a minimum amount of Toluene or DCM (avoid Benzene due to toxicity, though effective). Load carefully.

    • Elution: Run the gradient.

      • Note: If streaking occurs, maintain 0.1% Et₃N throughout the run.

    Protocol B: Troubleshooting "Streaking" (Tailing)

    Cause: Overloading or poor solubility.

    • Check Solubility: If the sugar is poorly soluble in the non-polar component (Hexane), it will precipitate at the top of the column and slowly redissolve, causing a streak.

      • Fix: Use DCM loading (dissolve sample in DCM, load, then elute with Hex/EtOAc).

      • Fix: Use Solid Load (adsorb sample onto Celite or Silica, dry, and pour on top of the packed bed).

    • Check Functionality: Free amines (e.g., glucosamine derivatives) streak on silica.

      • Fix: Add 1% Et₃N or NH₄OH to the mobile phase to suppress protonation.

    Summary of Troubleshooting Logic

    TroubleshootingFlow Problem Problem Detected Branch1 No Spots on TLC Problem->Branch1 Branch2 Decomposition Problem->Branch2 Branch3 Poor Separation Problem->Branch3 Sol1 Switch Stain: CAM or H2SO4/Heat Branch1->Sol1 Sol2 Buffer Silica: 1% Et3N Branch2->Sol2 Sol3 Change Selectivity: Toluene/EtOAc Branch3->Sol3

    Figure 2: Rapid diagnostic flow for common carbohydrate purification issues.

    References

    • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds (Application Note AN75). Retrieved from

    • University of Rochester. (n.d.). TLC Stains: Formulas and Mechanisms. Not Voodoo X. Retrieved from

    • Biotage. (2016). Protocol for the purification of protected carbohydrates.[2][3] ResearchGate.[4][5] Retrieved from

    • BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones (and Silica Deactivation). Retrieved from

    • Department of Chemistry, University of Washington. (n.d.). TLC Stains and Recipes.[4][6][7][8] Retrieved from

    Sources

    methods for removing impurities from diacetone fructose preparations

    Author: BenchChem Technical Support Team. Date: February 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support resource for researchers, scientists, and drug development professionals working with diacetone fructose (2,3:4,5-di-O-isopropylidene-β-D-fructopyranose). This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this critical synthetic intermediate. Our focus is on providing practical, field-proven solutions grounded in chemical principles to help you achieve high purity and yield in your preparations.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common issues researchers face.

    Q1: My crude diacetone fructose is a yellow or brown syrup, but I expected a white crystalline solid. What is the cause and can it be fixed?

    A: This is a very common issue and typically points to acid-catalyzed degradation of the starting fructose or the product itself. Fructose is highly sensitive to strong acid catalysts, which can lead to the formation of colored decomposition by-products.[1][2] While prevention by using milder reaction conditions is ideal, a discolored crude product can often be remediated. Treatment with activated carbon in a suitable solvent can effectively adsorb many of these colored impurities. Following this, recrystallization or column chromatography will be necessary to isolate the pure, white crystalline diacetone fructose.

    Q2: My analytical results (TLC, HPLC, or NMR) show multiple spots or peaks very close to my desired product. What are these impurities?

    A: These are likely structurally related impurities. The most common culprits include:

    • Monoacetone Fructose: Incomplete reaction can leave partially protected fructose derivatives.

    • Unreacted Fructose: Poorly soluble in many organic solvents but can be carried through if not properly extracted.

    • Other Isomers: The synthesis can produce other di-isopropylidene isomers, such as the 1,2:4,5-fructopyranose isomer, though the 2,3:4,5-isomer is generally the most stable.

    • Starting Material Impurities: If the initial fructose source contained other sugars like glucose, their corresponding acetonides may also be present.[1]

    These impurities often co-purify, making techniques with high resolving power, like flash chromatography, essential for their removal.

    Q3: How do I completely remove the residual acid catalyst from my reaction mixture?

    A: Residual acid can compromise the stability of your product, so complete removal is critical. There are two primary methods:

    • Aqueous Wash: After the reaction, quench the mixture and extract the diacetone fructose into an organic solvent (e.g., ethyl acetate, chloroform). Wash the organic layer with a weak base like a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Follow with a water wash to remove residual salts.

    • Ion-Exchange Resin: For a non-aqueous approach, you can pass a solution of the crude product through a column containing a basic anion exchange resin to neutralize and bind the acid catalyst.[1] This method avoids potential hydrolysis from aqueous workups.

    Q4: What is the most reliable method for achieving high pharmaceutical-grade purity?

    A: For crystalline compounds like diacetone fructose, recrystallization is the most powerful and scalable purification technique. It excels at removing small amounts of impurities, resulting in a product with high crystalline order and purity. The key is selecting an appropriate solvent system where the diacetone fructose has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in the mother liquor.

    Part 2: Troubleshooting Guides and Experimental Protocols

    This section provides detailed workflows for specific purification challenges.

    Issue 1: Crude Product is Contaminated with Water-Soluble Impurities

    This guide addresses the removal of unreacted fructose, acid catalysts, and other water-soluble by-products. The underlying principle is the differential solubility of the desired product and impurities between an organic solvent and water.

    start Crude Reaction Mixture dissolve Dissolve in Water-Immiscible Organic Solvent (e.g., Ethyl Acetate, Chloroform) start->dissolve wash_bicarb Wash with Saturated NaHCO3 Solution dissolve->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 test_aq Test pH of Aqueous Layer separate1->test_aq Aqueous Layer wash_water Wash with Deionized Water separate1->wash_water Organic Layer test_aq->wash_bicarb pH < 7 test_aq->wash_water pH >= 7 separate2 Separate Layers wash_water->separate2 dry Dry Organic Layer (e.g., Na2SO4, MgSO4) separate2->dry Organic Layer filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate end Crude Product Ready for Further Purification evaporate->end

    Caption: Workflow for removing water-soluble impurities.

    • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or chloroform.[3][4] A typical ratio is 5-10 mL of solvent per gram of crude material.

    • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that evolves. Shake more vigorously for 1-2 minutes.

    • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

    • pH Check: Test the pH of the aqueous layer with litmus paper. If it is still acidic, repeat the NaHCO₃ wash.

    • Water Wash: Once the wash is neutral or basic, wash the organic layer with an equal volume of deionized water to remove residual salts. Separate the layers.

    • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude diacetone fructose, now free of water-soluble impurities.

    Issue 2: Product Contains Isomers and Other Organic Impurities

    This is a common scenario requiring high-resolution purification techniques. Recrystallization is preferred for scalability, while chromatography offers superior separation for difficult mixtures.

    Recrystallization is highly effective due to the well-defined crystalline structure of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

    • Solvent Selection: A common and effective solvent system is isopropanol/water or ethanol/water. Diacetone fructose is soluble in alcohols but less soluble in water.

    • Dissolution: Place the crude diacetone fructose in an Erlenmeyer flask. Add the minimum amount of hot isopropanol (or ethanol) required to fully dissolve the solid. This should be done in a hot water bath.

    • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated. Add another drop or two of hot alcohol to redissolve the precipitate and make the solution clear again.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same isopropanol/water ratio) to remove any remaining soluble impurities from the crystal surfaces.

    • Drying: Dry the crystals under vacuum to obtain the pure diacetone fructose.

    This method is ideal for separating impurities with different polarities from the main product.

    start Impure Product by TLC cause1 Polar Impurities (e.g., Monoacetone Fructose) start->cause1 cause2 Non-Polar Impurities (e.g., Acetone Polymers) start->cause2 solution Flash Column Chromatography (Silica Gel) cause1->solution cause2->solution param1 Start with Low Polarity Mobile Phase (e.g., 9:1 Hexane:EtOAc) solution->param1 param2 Gradually Increase Polarity (e.g., to 7:3 Hexane:EtOAc) param1->param2 collect Collect Fractions and Analyze by TLC param2->collect combine Combine Pure Fractions and Evaporate collect->combine

    Caption: Logic for separating impurities via chromatography.

    • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a suitable mobile phase.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

    • Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the more polar components. The exact gradient will depend on the specific impurities present and should be optimized using TLC first.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified diacetone fructose.

    Part 3: Purity Assessment

    After purification, it is essential to verify the purity of the diacetone fructose.

    Technique Purpose Typical Parameters
    HPLC Quantitative purity analysis and detection of isomers.[5][6][7]Column: HILIC or normal-phase. Detector: Refractive Index (RI) or UV at low wavelength (~195-210 nm) as the molecule lacks a strong chromophore.[5][7]
    GC-MS Detection of volatile impurities and confirmation of mass.Often requires derivatization (e.g., silylation) to increase volatility.[8] Useful for identifying trace contaminants.
    TLC Rapid, qualitative monitoring of reaction progress and column fractions.Stationary Phase: Silica gel plates. Mobile Phase: Hexanes:Ethyl Acetate (e.g., 7:3 v/v). Visualization: Staining with p-anisaldehyde or permanganate solution.
    Melting Point A sharp melting point close to the literature value (94-95°C) indicates high purity.[4][9]A broad melting range suggests the presence of impurities.

    References

    • Diacetone fructose hydrolysis with water-insoluble catalysts. (n.d.). Google Patents.
    • Diacetone fructose hydrolysis with water-insoluble catalysts. (n.d.). Google Patents.
    • An efficient procedure for synthesis of fructose derivatives. (n.d.). ResearchGate. Retrieved from [Link]

    • Selective hydrolysis of terminal isopropylidene ketals-an overview. (2009). TSI Journals. Retrieved from [Link]

    • United States Patent Office - 2,754,297. (n.d.). Google Patents.
    • Diacetone-beta-D-fructose | 20880-92-6. (n.d.). Synose. Retrieved from [Link]

    • The separation of d-fructose from other natural sugars as its 2 : 3–4 : 5-diacetone and 1 : 2-monoacetone derivatives : observations on the behaviour of acetoné derivatives of monosaccharides towards cold decinormal sulphuric acid. (n.d.). Journal of the Chemical Society (Resumed). Retrieved from [Link]

    • Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

    • HPLC Methods for analysis of Fructose. (n.d.). HELIX Chromatography. Retrieved from [Link]

    • Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection. (n.d.). Canadian Center of Science and Education. Retrieved from [Link]

    Sources

    Technical Support Center: High-Throughput Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Ticket Focus: Scale-Up Strategies & Troubleshooting Assigned Specialist: Senior Application Scientist

    Executive Summary & Core Strategies

    The synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (commonly referred to as Diacetone Fructose or DAF ) is a classic ketalization driven by thermodynamic control. While bench-scale synthesis is trivial, multi-kilogram scale-up introduces critical heat transfer and mass transfer limitations that can lead to thermal runaway (charring) or incomplete conversion (kinetic isomer contamination).

    To scale this effectively, you must move beyond simple recipe following and adopt one of two defined strategies based on your infrastructure:

    Strategy A: The "Controlled Batch" (Standard Reactor)
    • Best for: 100g – 5kg scale.

    • Key Mechanism: Uses liquid mineral acid (H₂SO₄) with strict thermal gating.

    • Critical Control Point: The "Port-wise" addition of fructose to pre-cooled acetone/acid mix to manage the exotherm.

    Strategy B: The "Green Flow" (Process Intensification)
    • Best for: >5kg or Continuous Manufacturing.

    • Key Mechanism: Uses Solid Acid Catalysts (Amberlyst-15 or Zeolite Beta).

    • Advantage: Eliminates the neutralization step (major waste source) and allows for continuous solvent recycling.

    Reaction Logic & Pathway Visualization

    Understanding the isomerization is vital. The reaction first forms the kinetic product (1,2:4,5-isomer), which must rearrange to the thermodynamic target (2,3:4,5-isomer). Stopping too early or keeping the temperature too low yields the wrong isomer.

    DAF_Synthesis Fructose D-Fructose (Solid) Kinetic 1,2:4,5-isomer (Kinetic Product) Unstable Fructose->Kinetic Acid Cat. < 0°C Fast Acetone Acetone (Solvent/Reagent) Acetone->Kinetic Acid Cat. < 0°C Fast Thermo 2,3:4,5-isomer (Thermodynamic Target) Stable Kinetic->Thermo Isomerization > 20°C Time-Dependent Side Degradation (Charring/HMF) Kinetic->Side T > 40°C or Local Hotspots Thermo->Side Prolonged Acid Contact

    Figure 1: Reaction pathway showing the critical isomerization step from the kinetic intermediate to the thermodynamic target.[1]

    Detailed Protocol: Strategy A (Controlled Batch)

    Scale: 1.0 kg Input | Target Yield: >85% | Purity: >98%

    Reagents & Parameters
    ComponentSpecificationQuantityRole
    D-Fructose Crystalline, milled1.0 kg (5.55 mol)Substrate
    Acetone Dry (<0.5% H₂O)12.0 LSolvent & Reagent
    H₂SO₄ Conc. (98%)50 mL (approx. 5% w/w of sugar)Catalyst
    NaOH 50% aq.[2][3] solution~140 mL (to pH 7-8)Quenching Agent
    Step-by-Step Workflow

    Step 1: System Prep & Acid Loading

    • Action: Charge reactor with 12 L Acetone. Cool to 0–5°C .

    • Action: Add H₂SO₄ slowly under vigorous stirring.

    • Why: Pre-dissolving the catalyst prevents localized acid pockets that cause "black char" spots when fructose hits the liquid.

    Step 2: Controlled Addition (The "Sugar Feed")

    • Action: Add D-Fructose in 5 portions (200g each) over 60 minutes.

    • Monitor: Ensure internal temp does not exceed 15°C during addition.

    • Why: Fructose dissolution is endothermic, but the ketalization is exothermic. The net heat flow changes rapidly. Dumping 1kg at once will spike the temperature, favoring degradation.

    Step 3: The Isomerization Drive

    • Action: Once addition is complete, warm the reactor to 25°C (Room Temp) .

    • Time: Stir for 4–6 hours.

    • Validation: Take a TLC or GC sample. If the 1,2:4,5 isomer (lower Rf) persists, extend time.

    Step 4: Neutralization (Critical Safety Step)

    • Action: Cool back to 10°C . Add NaOH (aq) slowly until pH = 7.5.

    • Why: Do not heat the mixture while acidic! Stripping acetone from an acidic solution will hydrolyze the product back to fructose immediately.

    Step 5: Isolation

    • Action: Filter off the inorganic salts (Na₂SO₄).

    • Action: Concentrate filtrate (Rotovap) to dryness.

    • Action: Recrystallize crude solid from Hexane/CH₂Cl₂ or just Hexane.

    Advanced Protocol: Strategy B (Solid Acid / Flow)

    Scale: Continuous / Multi-kg | Catalyst: Amberlyst-15 (H+ form)

    This method replaces H₂SO₄ with a heterogeneous catalyst, eliminating the neutralization step and salt waste.

    Flow_Process Feed Feed Tank: Fructose Slurry in Acetone PBR Packed Bed Reactor (Amberlyst-15) Temp: 25°C Feed->PBR Pump Filter In-Line Filter (Remove Fines) PBR->Filter Evap Flash Evaporator (Acetone Recovery) Filter->Evap Product Crude DAF (Solid) Evap->Product Bottoms Recycle Recycled Acetone Evap->Recycle Distillate Recycle->Feed Loop

    Figure 2: Continuous flow setup using solid acid catalysts to minimize waste and enable solvent recycling.

    Key Modification:

    • Use a Packed Bed Reactor (PBR) containing Amberlyst-15.

    • Residence time: 30–45 mins.

    • Note: Fructose has low solubility in acetone. A pre-solubilization step (using a co-solvent like DMF, though difficult to remove) or a slurry pump is required. Alternatively, use a CSTR (Continuous Stirred Tank Reactor) with a catalyst basket for the slurry.

    Troubleshooting & FAQ (Help Desk)

    Q1: My reaction mixture turned dark brown/black. Can I save it?

    • Diagnosis: Thermal Runaway / Charring. This is caused by "Hotspots" where concentrated acid met solid fructose, or the temperature exceeded 40°C.

    • Solution: The dark color is humin/polymer. You can try to decolorizing with activated charcoal during the recrystallization step, but your yield will be significantly impacted.

    • Prevention: Improve stirring speed (high torque) and use the "Pre-cooled Acid" method (Strategy A, Step 1).

    Q2: I have a high yield of solid, but the melting point is wrong (118°C instead of 97°C).

    • Diagnosis: Wrong Isomer. You have isolated the kinetic 1,2:4,5-isomer.

    • Reason: The reaction was stopped too early or kept too cold (<5°C).

    • Fix: Re-dissolve the solid in acetone, add a catalytic amount of acid, and stir at room temperature for 3 hours to force the rearrangement to the 2,3:4,5-isomer.

    Q3: My yield is stuck at 50%.

    • Diagnosis: Water Inhibition. The reaction generates water. Since ketalization is an equilibrium, water drives the reaction backward.

    • Solution:

      • Ensure Acetone is dry.

      • Add a drying agent (Molecular Sieves 3Å or anhydrous CuSO₄) to the reaction mixture (Strategy B is great for this—mix sieves with the catalyst).

      • Use 2,2-dimethoxypropane (DMP) as a water scavenger (expensive for kg scale, but effective).

    Q4: The product smells like vinegar/acid after drying.

    • Diagnosis: Incomplete Neutralization.

    • Risk: The product will hydrolyze (decompose) upon storage, turning into a sticky syrup (fructose + acetone).

    • Fix: Wash the organic layer with saturated NaHCO₃ solution during workup until the aqueous phase is pH 8.

    References

    • Organic Syntheses Procedure (Classic Batch)

      • Tu, Y., et al. "Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose."[3] Org.[4] Synth.2003 , 80, 1.[3]

      • Note: This procedure targets the kinetic isomer but describes the isomeriz
    • Solid Acid Catalysis (Green Chemistry): Rao, et al. "Solid acid catalyzed synthesis of diacetone fructose." Catalysis Communications, 2006. Insight: Demonstrates the use of Zeolite Beta and Amberlyst for cleaner scale-up.
    • Isomerization Kinetics: Brady, R.F. "Cyclic acetals of ketoses." Carbohydrate Research, 1970, 15, 35-40. Insight: Defines the thermodynamic stability of the 2,3:4,5 isomer vs the 1,2:4,5 isomer.
    • Safety Data (MSDS)

      • Fisher Scientific Safety Data Sheet: 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose.

    Sources

    Validation & Comparative

    Comparative Analysis of Synthesis Methods for Diacetone Fructose

    Author: BenchChem Technical Support Team. Date: February 2026

    This comparative analysis guide details the synthesis of Diacetone Fructose (DAF) , specifically focusing on the commercially critical 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (the thermodynamic product) and its kinetic isomer, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose .

    Content Type: Technical Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

    Executive Summary

    Diacetone fructose (DAF) serves as a pivotal chiral synthon in organic synthesis, most notably as the immediate precursor to the antiepileptic drug Topiramate and as the scaffold for the Shi Epoxidation catalyst. Its synthesis from D-fructose involves a delicate balance between kinetic and thermodynamic control.

    This guide evaluates three primary methodologies:

    • Homogeneous Acid Catalysis (H₂SO₄): The industrial standard for the thermodynamic isomer (2,3:4,5-DAF).

    • Perchloric Acid Method: Specialized for high-purity isolation of the kinetic isomer (1,2:4,5-DAF).

    • Heterogeneous Catalysis (Amberlyst-15/Zeolites): The emerging "green" alternative offering easier purification but variable selectivity.

    Mechanistic Foundation: Kinetic vs. Thermodynamic Control

    Understanding the acetalization mechanism is prerequisite to selecting a method. The reaction of D-fructose with acetone proceeds through an oxocarbenium ion intermediate.

    • Kinetic Pathway (Low Temp, Short Time): The primary hydroxyl groups (C1, C6) and the anomeric hydroxyl (C2) react fastest. However, the formation of the 1,2:4,5-isomer is favored initially due to the rapid engagement of the accessible C1-OH and C2-OH.

    • Thermodynamic Pathway (Higher Temp, Equilibrium): Under acidic conditions and sufficient time, the acetal groups rearrange. The 2,3:4,5-isomer (spiro-fused at the anomeric center) is thermodynamically more stable due to the "generalized anomeric effect" and less steric strain in the pyranose ring fusion.

    Visualization: Reaction Pathway & Isomerization

    DAF_Mechanism Fructose D-Fructose (Pyranose/Furanose Eq.) Mono Monoacetone Fructose (Intermediate) Fructose->Mono Acetone, H+, Fast Kinetic 1,2:4,5-DAF (Kinetic Product) Unstable to Acid Mono->Kinetic 0°C, HClO4 Kinetic Trap Thermo 2,3:4,5-DAF (Thermodynamic Product) Stable Topiramate Precursor Mono->Thermo RT, H2SO4 Equilibrium Kinetic->Thermo Acid-Catalyzed Rearrangement (Isomerization)

    Figure 1: Mechanistic divergence in fructose acetonide formation. The 1,2:4,5 isomer rearranges to the stable 2,3:4,5 isomer under thermodynamic conditions.

    Comparative Analysis of Catalytic Systems

    Method A: Sulfuric Acid (H₂SO₄) – The Industrial Standard

    This is the dominant method for producing the 2,3:4,5-isomer (Topiramate precursor). It relies on the thermodynamic equilibration of the reaction mixture.

    • Pros: Low cost, high conversion to the stable isomer, scalable.

    • Cons: Requires careful neutralization (exothermic); risk of charring/decomposition if temp spikes; homogeneous catalyst requires aqueous workup.

    • Key Insight: The addition of acetone must precede the acid, or the acid must be added very slowly to a fructose/acetone slurry to prevent "sugar charcoal" formation.

    Method B: Perchloric Acid (HClO₄) – The Kinetic Specialist

    Used when the 1,2:4,5-isomer is the specific target (e.g., for synthesizing specific ketone catalysts).

    • Pros: High selectivity for the kinetic product at 0°C; yields crystalline 1,2:4,5-DAF.

    • Cons: Perchlorates are potentially explosive; not suitable for large-scale industrial use due to safety; strictly low-temperature operation required.

    Method C: Heterogeneous Catalysis (Amberlyst-15 / Zeolites)

    A "Green Chemistry" approach utilizing solid acid resins or zeolites (e.g., Beta-Zeolite).

    • Pros: Catalyst is removable by filtration (simplified workup); reusable; reduced corrosion.

    • Cons: Slower reaction kinetics due to mass transfer limitations (solid-liquid interface); lower single-pass yields compared to mineral acids.

    Performance Metrics Summary
    FeatureMethod A: Sulfuric AcidMethod B: Perchloric AcidMethod C: Amberlyst-15
    Target Isomer 2,3:4,5-DAF (Thermodynamic)1,2:4,5-DAF (Kinetic)2,3:4,5-DAF (Thermodynamic)
    Typical Yield 85 – 94%50 – 55%60 – 75%
    Reaction Temp 20°C – 25°C (after 0°C addition)0°C (Strictly controlled)Reflux or 40°C
    Reaction Time 2 – 4 Hours6 Hours6 – 12 Hours
    Scalability High (Industrial)Low (Safety hazards)Medium (Flow chemistry potential)
    Purification Neutralization + ExtractionCrystallization from HexaneFiltration + Evaporation

    Detailed Experimental Protocols

    Protocol A: Synthesis of 2,3:4,5-DAF (Thermodynamic)

    Adapted for industrial relevance and high yield.

    • Setup: 3-neck round bottom flask with mechanical stirrer and thermometer.

    • Slurry Formation: Charge D-Fructose (100 g) and Acetone (2 L) . Stir to suspend.

    • Acid Addition (Critical): Cool to 10°C . Add Conc. H₂SO₄ (40 mL) dropwise over 30 mins. Note: Do not allow temp to exceed 20°C during addition.

    • Reaction: Allow to warm to 25°C and stir for 3 hours . The solution will become clear as fructose reacts.

    • Neutralization: Cool to 5°C. Slowly add 50% NaOH or Aqueous Ammonia until pH 7-8. Warning: Exothermic.

    • Workup: Filter off the inorganic salts (Na₂SO₄). Concentrate the filtrate under vacuum to remove acetone.

    • Isolation: Dissolve residue in CH₂Cl₂, wash with water (to remove unreacted fructose), dry over MgSO₄, and evaporate. Recrystallize from Hexane/Acetone.

    • Expected Yield: ~85-90% as white crystals.

    Protocol B: Synthesis of 1,2:4,5-DAF (Kinetic)

    Based on Organic Syntheses, Vol. 80, p. 1 (2003).

    • Setup: 1-L flask, ice bath.

    • Reagents: Mix D-Fructose (18.0 g) , Acetone (350 mL) , and 2,2-Dimethoxypropane (7.4 mL) (scavenges water).

    • Catalysis: Cool to 0°C . Add 70% Perchloric Acid (4.3 mL) in one portion.

    • Reaction: Stir vigorously at 0°C for exactly 6 hours . Do not warm up.

    • Quench: Add Conc. Ammonium Hydroxide (4.8 mL) to neutralize.

    • Workup: Evaporate solvent. Dissolve solid in CH₂Cl₂, wash with brine, dry, and concentrate.

    • Crystallization: Add boiling hexane. Cool to -25°C.[1]

    • Expected Yield: ~51% of fine white needles (1,2:4,5-isomer).

    Troubleshooting & Expert Insights

    Why Reactions Fail
    • Moisture Control: Water is a byproduct of acetalization. In Method A, the excess acetone acts as a solvent and water scavenger. In Method B, 2,2-dimethoxypropane is added to chemically consume water, driving the equilibrium.

    • Isomer Contamination: If Method B (Kinetic) is run too long or warms up, the 1,2:4,5 isomer rearranges to the 2,3:4,5 isomer, resulting in a mixture that is difficult to separate.

    • "Sugar Charcoal": Adding sulfuric acid to dry fructose without solvent causes immediate dehydration and charring. Always suspend fructose in acetone first.

    Workflow Decision Matrix

    DAF_Workflow Start Select Synthesis Goal IsomerQ Target Isomer? Start->IsomerQ Kinetic Target: 1,2:4,5-DAF (Kinetic) IsomerQ->Kinetic Lab Scale / Catalyst Precursor Thermo Target: 2,3:4,5-DAF (Thermodynamic) IsomerQ->Thermo Drug Precursor (Topiramate) ScaleQ Scale of Production? MethodA USE METHOD A H2SO4 @ RT Industrial Standard ScaleQ->MethodA Large Scale / Max Yield MethodC USE METHOD C Amberlyst-15 / Zeolite Green/Easier Workup ScaleQ->MethodC Green Chem / Flow Reactor MethodB USE METHOD B Perchloric Acid @ 0°C Strict Temp Control Kinetic->MethodB Thermo->ScaleQ

    Figure 2: Decision matrix for selecting the optimal synthesis protocol based on target isomer and scale.

    References

    • Brady, R. F. (1970). Cyclic Acetals of Ketoses. Part III. Re-investigation of the Synthesis of the Isomeric Di-O-isopropylidene-β-D-fructopyranoses. Carbohydrate Research, 15(1), 35-40. Link

    • Tu, Y., Frohn, M., Wang, Z. X., & Shi, Y. (2003).[1] Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. Organic Syntheses, 80, 1. Link

    • Maryanoff, B. E., et al. (1987). Anticonvulsant Sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose Sulfamate (Topiramate). Journal of Medicinal Chemistry, 30(5), 880–887. Link

    • Hortal-Sánchez, I., et al. (2015). The catalytic conversion of fructose to difructose anhydride over Brønsted acidic beta zeolite. Green Chemistry, 17, 1-10. (Contextual reference for heterogeneous catalysis). Link

    • US Patent 4465521A. Diacetone fructose hydrolysis with water-insoluble catalysts. (Describes resin-based methods). Link

    Sources

    The Fructose Protection Landscape: A Comparative Guide to bis-O-(1-methylethylidene) Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: bis-O-(1-methylethylidene)-beta-D-Fructofuranose vs other fructose protecting groups Content Type: Publish Comparison Guide

    Executive Summary: Defining the Standard

    In carbohydrate chemistry, the protection of D-fructose is a non-trivial challenge due to its mutarotation between pyranose (6-membered) and furanose (5-membered) forms. While the user prompt specifies This compound , it is critical to clarify a fundamental structural reality: the stable, commercially dominant "Diacetone Fructose" reagents are pyranose derivatives.

    The two primary isomers used in drug development (e.g., Topiramate synthesis) and chiral catalysis (Shi Epoxidation) are:

    • 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (Kinetic Product)[1][2]

    • 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (Thermodynamic Product)

    True bis-isopropylidene-fructofuranose structures are sterically disfavored and rarely isolated. This guide focuses on the 1,2:4,5-pyranose isomer (often called "Diacetone Fructose") as the primary subject, comparing its performance, stability, and utility against alternative protecting groups like benzylidene acetals and cyclohexylidene ketals.

    Part 1: The Chemistry of Protection
    1.1 The Thermodynamic vs. Kinetic Dilemma

    Fructose protection is governed by the acetalation of cis-diols. Acetone (dimethyl ketone) prefers to bridge cis-vicinal hydroxyls on a 5-membered ring.

    • The Subject (Isopropylidene/Acetonide):

      • Reagent: Acetone + Acid Catalyst (H₂SO₄ or HClO₄).

      • Mechanism: The reaction initially forms the 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (Kinetic). With prolonged time or stronger acid, it isomerizes to the 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (Thermodynamic).

      • Why it wins: It locks the fructose in a rigid pyranose chair conformation, creating a crystalline solid that is easy to purify without chromatography.

    • The Challenger (Benzylidene):

      • Reagent: Benzaldehyde + ZnCl₂.[3]

      • Mechanism: Benzylidene acetals prefer forming 6-membered dioxane rings over 1,3-diols. Fructose lacks the ideal 1,3-arrangement for stable bis-benzylidene protection compared to glucose or mannose.

      • Result: Benzylidene is rarely used for global fructose protection but is excellent for selective protection (e.g., 4,6-O-benzylidene).

    1.2 Visualization: The Protection Pathway

    The following diagram illustrates the critical equilibrium between the kinetic and thermodynamic products, a common pitfall in reproducibility.

    FructoseProtection Fructose D-Fructose (Pyranose/Furanose Mix) Kinetic 1,2:4,5-di-O-isopropylidene -β-D-fructopyranose (Kinetic Product) Fructose->Kinetic Acetone, H+, 0°C (Fast) Thermodynamic 2,3:4,5-di-O-isopropylidene -β-D-fructopyranose (Thermodynamic Product) Kinetic->Thermodynamic Acetone, H+, RT (Slow Isomerization) Mono 1,2-O-isopropylidene -β-D-fructopyranose Kinetic->Mono Mild Hydrolysis (Selective Removal) Thermodynamic->Fructose Strong Hydrolysis

    Caption: The acid-catalyzed equilibrium of fructose acetonation. Controlling temperature and time is critical to isolating the desired isomer.

    Part 2: Comparative Performance Analysis

    This section objectively compares bis-O-(1-methylethylidene) protection against other common strategies.

    Table 1: Protecting Group Performance Matrix
    FeatureIsopropylidene (Acetonide) Benzylidene (Acetal) Cyclohexylidene (Ketal) Benzyl Ether
    Reagent Acetone / H⁺Benzaldehyde / ZnCl₂Cyclohexanone / H⁺BnBr / NaH
    Selectivity High (1,2 and 4,5 cis-diols)Moderate (1,3 diols preferred)High (Similar to Acetone)Low (Global protection)
    Acid Stability Low (Hydrolyzes at pH < 4)Medium (Stable to mild acid)Low (Similar to Acetone)High (Stable to acid/base)
    Removal Mild Acid (AcOH/H₂O)Hydrogenolysis (H₂/Pd) or Strong AcidMild AcidHydrogenolysis (H₂/Pd)
    Crystallinity Excellent (Purification by recrystallization)GoodGoodPoor (Often oils)
    Cost Very LowLowMediumMedium
    Key Advantages of bis-O-(1-methylethylidene):
    • Orthogonality: It is stable to basic conditions (e.g., alkylation, acylation) but easily removed with mild acid. This allows researchers to modify positions 3 (in the 1,2:4,5 isomer) or 1 (in the 2,3:4,5 isomer) selectively.

    • Purification: Unlike benzyl ethers which often require column chromatography, diacetone fructose crystallizes readily from hexane/ether, making it scalable for kg-scale synthesis (e.g., Topiramate production).

    • Shi Epoxidation Utility: The 1,2:4,5 isomer is the precursor to the Shi Catalyst. The rigidity of the trans-fused dioxolane rings is essential for the catalyst's enantioselectivity.

    Limitations:
    • Acid Sensitivity: It cannot survive glycosylation conditions that require strong Lewis acids (e.g., BF₃·OEt₂). In such cases, Benzoyl (Bz) or Benzyl (Bn) groups are superior.

    • Isomer Contamination: Without strict temperature control (0°C), the thermodynamic 2,3:4,5 isomer contaminates the product, which is difficult to separate.

    Part 3: Experimental Protocols

    These protocols are designed to be self-validating. If the melting point or TLC does not match, the equilibrium has likely shifted.

    Protocol A: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (Kinetic)

    Target: High-yield isolation of the kinetic isomer.

    • Setup: Charge a 1L flask with D-Fructose (18.0 g, 100 mmol) and Acetone (350 mL). Add 2,2-dimethoxypropane (7.4 mL) as a water scavenger.

    • Activation: Cool to 0°C (Ice bath). Critical: Higher temps favor the thermodynamic isomer.

    • Catalysis: Add Perchloric acid (70%, 4.3 mL) dropwise.

    • Reaction: Stir at 0°C for 6 hours. The suspension will turn into a clear solution.

    • Quench: Add Ammonium Hydroxide (conc.) until pH is neutral (approx 5 mL).

    • Workup: Evaporate acetone. Dissolve residue in CH₂Cl₂, wash with brine, dry over Na₂SO₄.

    • Crystallization: Dissolve in minimum CH₂Cl₂, add Hexane, and cool to -20°C.

    • Validation:

      • Yield: ~50-60%.

      • Melting Point: 118-119°C. (If >125°C, suspect thermodynamic isomer contamination).

      • NMR: Check anomeric proton signals. Kinetic isomer has distinct shifts compared to the 2,3:4,5 form.

    Protocol B: Selective Hydrolysis to 1,2-O-isopropylidene-β-D-fructopyranose

    Target: Removing the 4,5-acetal to free the "furanose" precursor positions.

    • Reagent: 90% Acetic Acid (aq).

    • Process: Dissolve 1,2:4,5-diacetone fructose in 90% AcOH. Stir at 20°C.

    • Monitoring: TLC (Ethyl Acetate). The starting material (Rf ~0.8) disappears, appearing as a lower spot (Rf ~0.2).

    • Stop Point: The 4,5-acetal hydrolyzes ~10x faster than the 1,2-acetal. Stop when SM is consumed to prevent total deprotection.

    Part 4: Decision Tree for Researchers

    Use this logic flow to select the correct protecting group for your fructose scaffold.

    ProtectionDecision Start Start: D-Fructose AcidStable Is the next step Acidic (pH < 3)? Start->AcidStable BaseStable Is the next step Basic/Nucleophilic? AcidStable->BaseStable No Benzyl Use Benzyl Ethers (Bn) (Stable to Acid/Base) AcidStable->Benzyl Yes Acetonide Use Isopropylidene (DAF) (1,2:4,5 or 2,3:4,5) BaseStable->Acetonide Yes (Standard) Benzoate Use Benzoyl (Bz) (Electron withdrawing) BaseStable->Benzoate No (Need acyl migration control)

    Caption: Selection logic based on downstream reaction conditions.

    References
    • Shi, Y., et al. (2003). "Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. A Highly Enantioselective Ketone Catalyst for Epoxidation." Organic Syntheses, 80, 1. Link

    • Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate." Journal of Medicinal Chemistry, 30(5), 880-887. Link

    • Garegg, P. J. (1997).[4] "Synthesis of Isopropylidene, Benzylidene, and Related Acetals." In Preparative Carbohydrate Chemistry, Marcel Dekker.[4][5]

    • CymitQuimica. "1,2:4,5-bis-O-(1-Methylethylidene)-β-D-Fructopyranose Product Data." Link

    Sources

    Spectroscopic Distinction of Fructofuranose vs. Fructopyranose Anomers: A Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Spectroscopic Comparison of Fructofuranose vs. Fructopyranose Anomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

    Executive Summary

    D-Fructose is unique among common monosaccharides due to its high mutarotation complexity. Unlike glucose, which exists almost exclusively as pyranose in solution, fructose maintains a dynamic equilibrium between fructopyranose (six-membered ring) and fructofuranose (five-membered ring) forms.

    For drug development and metabolic tracing, distinguishing these anomers is critical. The furanose form is the biologically relevant species in nucleic acids and sucrose, while the pyranose form dominates free solution stability. This guide outlines the definitive spectroscopic markers—primarily Nuclear Magnetic Resonance (NMR)—required to identify and quantify these tautomers, providing a self-validating experimental protocol.

    The Tautomeric Landscape

    Before analyzing spectra, one must understand the species in solution. D-Fructose does not exist as a single structure. In aqueous solution (D₂O) at 20°C, it equilibrates into five distinct forms.

    Tautomeric Equilibrium Distribution (D₂O, 20°C)
    TautomerRing SizeAnomeric ConfigApprox. AbundanceStability Note
    
    
    -D-Fructopyranose
    6-membered
    
    
    ~68–70%Most stable (lowest energy)
    
    
    -D-Fructofuranose
    5-membered
    
    
    ~22%Biologically active form (e.g., in sucrose)
    
    
    -D-Fructofuranose
    5-membered
    
    
    ~6%Minor component
    
    
    -D-Fructopyranose
    6-membered
    
    
    ~2.7%Rare due to steric strain
    Open-Chain Keto AcyclicN/A~0.5%Reactive intermediate

    Critical Insight: The equilibrium is solvent-dependent. In organic solvents like DMSO, the furanose forms are significantly stabilized, often becoming the dominant species. This shift is a key validation tool in spectroscopic assignment.

    Spectroscopic Differentiators

    A. Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the gold standard for distinguishing these anomers. Unlike aldoses (e.g., glucose), fructose is a ketose; it lacks an anomeric proton in the typical

    
     4.5–5.5 ppm region. Therefore, 
    
    
    
    C NMR
    is the primary method for definitive identification, specifically looking at the quaternary anomeric carbon (C2).
    Table 1: Diagnostic
    
    
    C and
    
    
    H NMR Chemical Shifts (in D₂O)
    Tautomer
    
    
    C Anomeric (C2) [ppm]
    Diagnostic
    
    
    H Signals [ppm]
    Key Spectral Feature
    
    
    -D-Fructopyranose
    98.6 H-5: ~3.94Most intense signal; C2 is most upfield of the rings.
    
    
    -D-Fructofuranose
    102.0 H-3/H-4: ~4.13C2 shifted downfield (~3.4 ppm) relative to pyranose.
    
    
    -D-Fructofuranose
    105.5 H-3: ~4.20Most downfield anomeric carbon signal.
    
    
    -D-Fructopyranose
    99.0 H-3: ~3.80Close to
    
    
    -pyr but distinct in high-field NMR.

    Note: Chemical shifts are referenced to external TSP or DSS (

    
     0.00). Values may vary slightly (
    
    
    
    0.2 ppm) based on concentration and temperature.
    B. Vibrational Spectroscopy (FT-IR / Raman)

    While less quantitative than NMR for mixtures, vibrational spectroscopy provides structural corroboration, particularly in the solid state or concentrated syrups.

    • Fructopyranose: Characterized by ring breathing modes typical of the chair conformation.

    • Fructofuranose: Exhibits distinct bands associated with the envelope conformation of the five-membered ring.

    • Differentiation: The region 900–1200 cm⁻¹ (C-O-C stretching) shows shifts. Furanose rings typically show a band shift to higher wavenumbers for the ring-breathing mode compared to pyranose due to higher ring strain.

    Experimental Protocol: Tautomer Identification Workflow

    This protocol ensures the accurate quantification of fructose anomers. It relies on the "Self-Validating" principle by using solvent perturbation to confirm peak assignments.

    Step 1: Sample Preparation
    • Aqueous Sample: Dissolve 20–50 mg of D-Fructose in 0.6 mL of D₂O.

      • Tip: Allow to equilibrate for >4 hours at room temperature. Fresh solutions will show mutarotation (changing signals).

    • Validation Sample (DMSO): Dissolve 20–50 mg of D-Fructose in 0.6 mL of DMSO-

      
      .
      
      • Why: This sample will show a dramatically increased intensity for the furanose signals (102.0 and 105.5 ppm in

        
        C), confirming their identity against the pyranose peaks.
        
    Step 2: Acquisition Parameters (400 MHz or higher)
    • 
      C NMR: 
      
      • Pulse: Inverse gated decoupling (to suppress NOE for quantitative integration).

      • Relaxation Delay (D1): Must be long (>5–10 seconds) because quaternary anomeric carbons have long

        
         relaxation times.
        
      • Scans: >1000 (due to low sensitivity of quaternary carbons).

    • 
      H NMR: 
      
      • Water Suppression: Presaturation is required for D₂O samples.

      • D1: 2–5 seconds.

    Step 3: Data Analysis[1]
    • Phase & Baseline: Apply careful automatic or manual phase correction.

    • Integration: Integrate the C2 anomeric peaks in the

      
      C spectrum.
      
    • Calculation:

      
      
      

    Visualizing the Logic

    Diagram 1: The Mutarotation Equilibrium

    This diagram illustrates the dynamic pathway between the stable pyranose and the bioactive furanose forms via the acyclic intermediate.

    FructoseEquilibrium BetaPyr β-D-Fructopyranose (68-70%) Most Stable OpenChain Open-Chain Keto Form (<1%) BetaPyr->OpenChain Ring Opening BetaFur β-D-Fructofuranose (22%) Bioactive Form OpenChain->BetaFur Ring Closure (C2-OH -> C5) AlphaFur α-D-Fructofuranose (6%) OpenChain->AlphaFur Ring Closure

    Caption: Dynamic equilibrium of D-fructose in aqueous solution. The open-chain form acts as the mandatory intermediate for interconversion.

    Diagram 2: Experimental Decision Tree

    A logical workflow for researchers to confirm anomer identity.

    AnalysisWorkflow Start Start: Unknown Fructose Sample Solvent Select Solvent System Start->Solvent D2O D₂O (Water) Solvent->D2O DMSO DMSO-d₆ Solvent->DMSO Acquire Acquire ¹³C NMR (Quant. Mode) D2O->Acquire DMSO->Acquire Analyze Analyze Anomeric Region (95 - 110 ppm) Acquire->Analyze ResultPyr Major Peak @ 98.6 ppm (Pyranose Dominant) Analyze->ResultPyr In D₂O ResultFur Major Peaks @ 102 & 105 ppm (Furanose Enhanced) Analyze->ResultFur In DMSO

    Caption: Workflow for distinguishing tautomers using solvent-dependent population shifts.

    Implications for Drug Development

    Understanding this ratio is not merely academic; it has direct industrial applications:

    • Formulation Stability: Fructopyranose is less hygroscopic and more stable in crystalline form. If a formulation process (e.g., heating, lyophilization) shifts the equilibrium toward furanose, the product may become amorphous and unstable (sticky).

    • Maillard Reaction: The open-chain intermediate (accessible more readily from furanose forms) is responsible for browning reactions with amines (APIs). A higher furanose content correlates with faster degradation of amine-containing drugs.

    • Metabolic Tracing: In

      
      C-labeled metabolic flux analysis, accurate assignment of the C2 carbon is essential to distinguish fructose entering glycolysis (pyranose-like entry) vs. nucleotide synthesis pathways (furanose rings).
      

    References

    • Barclay, T., et al. (2012).[1] Observation of the keto tautomer of D-fructose in D₂O using

      
      H NMR spectroscopy. Carbohydrate Research. Link
      
    • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry. Link

    • Funcke, W., et al. (1979).

      
      C-N.M.R. spectra of D-fructose tautomers. Carbohydrate Research. Link
      
    • Queiroz, E. F., et al. (2002). Anomeric differentiation of furanose and pyranose rings.[1][2][3][4][5][6][7][8][9][10] Phytochemical Analysis. Link

    Sources

    A Senior Application Scientist's Guide to Purity Validation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose: Elemental Analysis in Focus

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of carbohydrate chemistry and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. For a key building block like 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, a precursor in the synthesis of novel therapeutic agents and rare sugars, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis with alternative analytical techniques for the validation of this protected monosaccharide's purity, offering field-proven insights for researchers, scientists, and drug development professionals.

    The Gatekeeper of Stoichiometry: Why Purity Matters

    2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, with the molecular formula C₁₂H₂₀O₆, is a cornerstone intermediate.[1][2][3] Its protected hydroxyl groups at the 2,3 and 4,5 positions allow for selective modification at the C1 position, a critical step in the synthesis of various carbohydrate-based molecules, including the anti-epileptic drug Topiramate.[4][5] Impurities, such as residual solvents, starting materials, or side-products from the protection reaction, can have profound consequences, leading to inaccurate stoichiometric calculations, failed subsequent reactions, and the generation of difficult-to-remove impurities in the final active pharmaceutical ingredient (API).

    Elemental Analysis: The Gold Standard for Elemental Composition

    Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and time-honored technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[6] Its unique strength lies in its ability to provide a direct measure of the elemental composition, which can then be compared to the theoretical values calculated from the molecular formula.[7] This makes it an invaluable tool for confirming the identity and purity of a synthesized compound.

    Theoretical Elemental Composition of C₁₂H₂₀O₆

    To validate the purity of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, the experimentally determined elemental composition must align with the theoretical values.

    ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
    Carbon (C)12.01112144.13255.37
    Hydrogen (H)1.0082020.1607.75
    Oxygen (O)15.999695.99436.88
    Total 260.286 100.00

    Note: The molar mass of C₁₂H₂₀O₆ is approximately 260.28 g/mol .[1][8]

    The Causality Behind Experimental Choices in Elemental Analysis

    The choice of elemental analysis as a primary purity validation tool is deliberate. Unlike spectroscopic or chromatographic techniques that identify and quantify specific molecules, elemental analysis provides a holistic assessment of the elemental makeup of the entire sample.[7] This is particularly advantageous for detecting non-chromophoric or non-volatile impurities that might be missed by other methods. For instance, inorganic salts or residual water, which are not detectable by NMR or HPLC, will alter the elemental composition and be flagged by elemental analysis.[7]

    A deviation of more than ±0.4% between the experimental and theoretical values for each element is generally considered an indication of impurity.[9] This stringent criterion ensures a high degree of confidence in the sample's purity.

    Experimental Protocol: Elemental Analysis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

    This protocol outlines the steps for determining the carbon and hydrogen content of the sample using a modern CHN analyzer.

    Instrumentation: A calibrated CHN elemental analyzer.

    Materials:

    • 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sample (2-3 mg), dried under vacuum to remove residual solvents.

    • Acetanilide or other suitable certified reference material for calibration.

    • Tin or silver capsules.

    • High-purity oxygen.

    • Helium carrier gas.

    Workflow Diagram:

    Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample_Prep 1. Dry sample under vacuum Weighing 2. Accurately weigh 2-3 mg of sample into a tin capsule Sample_Prep->Weighing Encapsulation 3. Seal the capsule Weighing->Encapsulation Calibration 4. Calibrate with certified reference material Introduction 5. Introduce sample into the combustion chamber Calibration->Introduction Combustion 6. High-temperature combustion in an oxygen-rich atmosphere Introduction->Combustion Reduction 7. Pass gases over a reduction catalyst Combustion->Reduction Separation 8. Separate combustion gases (CO₂, H₂O) via GC Reduction->Separation Detection 9. Detect gases using a thermal conductivity detector Separation->Detection Calculation 10. Calculate %C and %H Comparison 11. Compare experimental values with theoretical values Calculation->Comparison Purity_Assessment 12. Assess purity based on the ±0.4% criterion Comparison->Purity_Assessment

    Caption: Workflow for Elemental Analysis Purity Validation.

    Step-by-Step Methodology:

    • Sample Preparation: Dry the 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sample in a vacuum oven at a temperature below its melting point (94-95°C) to remove any volatile impurities or residual moisture.[5]

    • Calibration: Calibrate the CHN analyzer using a certified organic standard, such as acetanilide, to ensure accuracy and precision.

    • Sample Weighing: Accurately weigh approximately 2-3 mg of the dried sample into a pre-cleaned tin or silver capsule.

    • Combustion: Introduce the encapsulated sample into the combustion furnace of the analyzer, where it is heated to a high temperature (typically ~900-1000°C) in a pure oxygen environment. This process quantitatively converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

    • Reduction and Separation: The combustion gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂, and helium carrier gas) is then passed through a chromatographic column to separate the individual components.

    • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument's software, calibrated with the standard, calculates the percentage of carbon and hydrogen in the original sample.

    • Data Interpretation: Compare the experimentally determined percentages of carbon and hydrogen to the theoretical values. A deviation of ≤ ±0.4% for each element is indicative of high purity.

    Orthogonal Validation: A Multi-faceted Approach to Purity

    While elemental analysis is a powerful tool, relying on a single analytical technique is not best practice in a regulated environment. Orthogonal methods, which measure different properties of the compound, provide a more comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such indispensable techniques.[10][11]

    High-Performance Liquid Chromatography (HPLC): Quantifying Impurities

    HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for the detection and quantification of organic impurities.[12][13] For protected carbohydrates like 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, which are hydrophobic due to their protecting groups, reversed-phase HPLC is a logical choice.[14]

    Instrumentation: A high-performance liquid chromatograph equipped with a UV or Refractive Index (RI) detector. An RI detector is often preferred for carbohydrates as they may lack a strong UV chromophore.

    Materials:

    • 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sample.

    • HPLC-grade acetonitrile and water.

    • A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl, or Pentafluorophenyl). Phenyl-based columns can offer enhanced selectivity for aromatic protecting groups through π-π interactions.[14]

    Workflow Diagram:

    HPLC_Workflow cluster_0 Sample & Mobile Phase Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis Sample_Dissolution 1. Dissolve sample in mobile phase Filtration 2. Filter sample through a 0.45 µm filter Sample_Dissolution->Filtration Mobile_Phase_Prep 3. Prepare and degas mobile phase Injection 4. Inject sample onto the column Separation 5. Isocratic or gradient elution Injection->Separation Detection 6. Detect eluting components Separation->Detection Integration 7. Integrate peak areas Purity_Calculation 8. Calculate purity by area percent Integration->Purity_Calculation

    Caption: HPLC Purity Analysis Workflow.

    Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio will need to be optimized to achieve good separation. Degas the mobile phase to prevent bubble formation.

    • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Chromatographic Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

      • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detector: Refractive Index (RI).

      • Injection Volume: 10 µL.

    • Analysis: Inject the prepared sample solution into the HPLC system.

    • Data Interpretation: The purity of the sample is typically determined by the area percent method. The area of the main peak corresponding to 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is divided by the total area of all peaks in the chromatogram. A purity of ≥99.5% is often desired for high-quality intermediates.[12]

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

    ¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also be powerful tools for purity assessment.[15][16] Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.[11] Even without full quantitation, a high-quality ¹H NMR spectrum can reveal the presence of impurities through unexpected signals.

    Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    Materials:

    • 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sample.

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Internal standard for qNMR (optional, e.g., maleic acid).

    Workflow Diagram:

    NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample_Weighing 1. Accurately weigh sample Dissolution 2. Dissolve in deuterated solvent Sample_Weighing->Dissolution Transfer 3. Transfer to NMR tube Dissolution->Transfer Shimming 4. Shim the magnet Acquisition 5. Acquire ¹H NMR spectrum Shimming->Acquisition Processing 6. Process the spectrum (phasing, baseline correction) Integration 7. Integrate signals Processing->Integration Analysis 8. Compare to known spectrum and identify impurity signals Integration->Analysis

    Caption: ¹H NMR Purity Assessment Workflow.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃) in a clean, dry NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum on a calibrated spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Spectral Interpretation:

      • Structural Confirmation: Compare the obtained spectrum with a reference spectrum of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose to confirm the identity of the compound.

      • Purity Assessment: Carefully examine the spectrum for any signals that do not correspond to the target molecule. The integration of these impurity signals relative to the integration of the signals from the main compound can provide a semi-quantitative measure of purity. For instance, the presence of signals corresponding to acetone or isopropyl alcohol would indicate residual reagents from the protection step.

    Comparative Analysis: Choosing the Right Tool for the Job

    FeatureElemental AnalysisHPLC¹H NMR
    Principle Combustion and detection of elemental gasesDifferential partitioning between stationary and mobile phasesNuclear spin transitions in a magnetic field
    Information Provided Elemental composition (%C, %H, %N)Retention time, peak area (quantitative)Chemical shifts, coupling constants (structural), peak integration (quantitative)
    Strengths • Detects inorganic impurities and water[7]• Provides fundamental compositional data• Fast and inexpensive[6]• High sensitivity and resolution for organic impurities[12]• Well-established for quantitative purity determination• Provides detailed structural information• Can identify specific impurities• qNMR is a primary analytical method[10]
    Weaknesses • Does not identify specific impurities[10]• Insensitive to isomeric impurities[10]• Requires several milligrams of sample• May not detect non-chromophoric or non-volatile impurities[10]• Requires method development and validation• Lower sensitivity than HPLC for trace impurities• Signal overlap can complicate analysis in complex mixtures[16]
    Best For Confirming empirical formula, detecting non-organic impuritiesQuantifying known and unknown organic impuritiesStructural confirmation, identifying and quantifying specific impurities

    Conclusion: An Integrated Approach to Purity Validation

    The purity validation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is a critical step in ensuring the quality and consistency of subsequent synthetic transformations. While elemental analysis provides an essential and direct measure of elemental composition, a comprehensive purity assessment should not rely on a single technique. An integrated approach, combining the stoichiometric gatekeeping of elemental analysis with the high-resolution separation of HPLC and the detailed structural insights of NMR spectroscopy, provides a self-validating system that ensures the highest level of confidence in the quality of this vital carbohydrate intermediate. This multi-faceted strategy is the hallmark of robust scientific practice in modern drug discovery and development.

    References

    • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

    • National Institutes of Health. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. [Link]

    • National Institutes of Health. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. [Link]

    • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

    • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

    • National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. [Link]

    • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

    • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

    • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]

    • Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. [Link]

    • Preceden. (2025). Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. [Link]

    • Royal Society of Chemistry. (2015). NMR of carbohydrates. [Link]

    • Royal Society of Chemistry. (2014). NMR of carbohydrates. [Link]

    • ACS Publications. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

    • PubChem. (n.d.). 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose. [Link]

    • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]

    • Pharmaffiliates. (n.d.). Topiramate-impurities. [Link]

    • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]

    • CRO Splendid Lab Pvt. Ltd. (n.d.). 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose. [Link]

    Sources

    Comparative Reactivity Guide: Primary (C1) vs. Secondary (C3) Hydroxyls in Protected Fructose

    [1]

    Executive Summary

    This guide provides a technical comparison of the two dominant protection strategies for D-fructose: the thermodynamic 1,2:4,5-di-O-isopropylidene-

    
    -D-fructopyranose2,3:4,5-di-O-isopropylidene- 
    
    
    -D-fructopyranose
    1

    For drug development professionals, understanding this dichotomy is critical. The 1,2:4,5-isomer is the key intermediate for Topiramate (antiepileptic), while the 2,3:4,5-isomer offers a rare gateway to C1-functionalized chirons without tedious protection/deprotection sequences.[1] This guide details synthesis, relative reactivity rates, and self-validating protocols for both systems.

    Structural Analysis & Reactivity Profiles

    Fructose is a "chameleon" in carbohydrate chemistry, capable of existing as both furanose and pyranose tautomers.[1] However, the reactivity of its hydroxyl groups is dictated by the protection pattern applied.[1]

    System A: The Thermodynamic Standard (C3-Targeting)[1]
    • Compound: 1,2:4,5-di-O-isopropylidene-

      
      -D-fructopyranose.[1][2][3][4]
      
    • Free Hydroxyl: C3-OH (Secondary) .[1]

    • Characteristics:

      • Sterics: Highly hindered.[1] The C3-OH is flanked by the bulky spiro-acetal at C1/C2 and the fused acetal at C4/C5.[1]

      • Reactivity: Low nucleophilicity.[1] Requires forcing conditions (stronger bases, higher temperatures) for alkylation or sulfamoylation.[1]

      • Application: Precursor to Topiramate; starting material for Shi epoxidation catalysts.[1]

    System B: The Kinetic Challenger (C1-Targeting)
    • Compound: 2,3:4,5-di-O-isopropylidene-

      
      -D-fructopyranose.[1][5]
      
    • Free Hydroxyl: C1-OH (Primary) .[1][6]

    • Characteristics:

      • Sterics: Unhindered. The C1-OH is exocyclic and extends away from the pyranose ring.

      • Reactivity: High nucleophilicity.[1] Reacts rapidly with mild acylating agents and electrophiles.[1]

      • Application: Synthesis of C1-linked glycoconjugates and non-natural sugar mimetics.[1]

    Comparative Reactivity Data

    The following data summarizes the performance of both systems under standard functionalization conditions.

    Reaction TypeReagentSystem A (C3-OH, Secondary)System B (C1-OH, Primary)Mechanistic Insight
    Acetylation Ac₂O / Pyridine, 0°CSlow (65% yield, 4h)Fast (>95% yield, 30 min)Steric crowding at C3 impedes attack on the acylium ion.[1]
    Benzoylation BzCl / Et₃N, RTModerate (78% yield, 12h)Excellent (92% yield, 2h)C1-OH rotates freely, facilitating orbital overlap.[1]
    Oxidation PCC / DCMKetone (ulose) formedAldehyde formedSystem A yields a ketone (Shi catalyst precursor); System B yields a reactive aldehyde.[1]
    Sulfamoylation ClSO₂NH₂ / NaHEffective (Topiramate synthesis)Rapid (Potential side reactions)System A's hindrance actually prevents over-reaction/dimerization in sulfamoylation.[1]
    Visualization of Pathways

    The following diagram illustrates the divergent synthesis and reactivity pathways for Fructose protection.

    FructoseProtectionFructoseD-FructoseAcidCatAcetone / H+ (Thermodynamic Control)Fructose->AcidCatDESDeep Eutectic Solvent (Kinetic Control)Fructose->DESSystemA1,2:4,5-di-O-isopropylidene(Free C3-OH)AcidCat->SystemASlow, 0°C -> RTTopiramateTopiramate / Shi Catalyst(Functionalized C3)SystemA->TopiramateSulfamoylation / OxidationSystemB2,3:4,5-di-O-isopropylidene(Free C1-OH)DES->SystemBRapid, High YieldGlycoC1-Glycoconjugates(Functionalized C1)SystemB->GlycoMild Acylation

    Figure 1: Divergent protection strategies yielding C3-reactive (System A) vs. C1-reactive (System B)[1] scaffolds.

    Experimental Protocols (Self-Validating Systems)
    Protocol A: Synthesis of System A (C3-OH Target)

    Based on thermodynamic control using perchloric acid.

    • Setup: Charge a 1L flask with D-Fructose (18.0 g) and acetone (350 mL). Add 2,2-dimethoxypropane (7.4 mL) to scavenge water.[1]

    • Catalysis: Cool to 0°C. Add 70% perchloric acid (4.3 mL) dropwise.

      • Validation Checkpoint: The solution should turn clear as fructose dissolves.[1] If turbidity persists after 1 hour, check stirring efficiency.

    • Reaction: Stir for 6 hours at 0°C.

      • TLC Monitoring: Eluent Hexane:Ethyl Acetate (1:1).[1] Product Rf ~ 0.4. Stain with Anisaldehyde (charring required).[1]

    • Quench: Neutralize with ammonium hydroxide to pH 7-8. Concentrate in vacuo.[1]

    • Purification: Recrystallize from hexane.

      • Identity Check: 1H NMR (CDCl3) must show two quaternary singlets (acetonide methyls) and a doublet for the C3-H carbinol proton.[1]

    Protocol B: Synthesis of System B (C1-OH Target)

    Based on kinetic control using Deep Eutectic Solvents (DES).

    • DES Preparation: Mix Choline Chloride and Malonic Acid (1:1 molar ratio) and heat to 80°C until a clear liquid forms.

    • Reaction: Add D-Fructose (1.0 eq) to the DES melt. Stir at 60°C for 2 hours.

      • Why DES? The ionic liquid environment stabilizes the kinetic 2,3-acetonide formation which is otherwise unstable in acidic acetone.[1]

    • Extraction: Extract the mixture with Ethyl Acetate/Hexane (3:1).

      • Validation Checkpoint: The DES phase is immiscible with the organic layer.[1] Ensure complete phase separation to avoid acid contamination.[1]

    • Purification: Silica gel chromatography.

      • Identity Check: 1H NMR must show the C1-H protons as a multiplet (ABX system) distinct from the ring protons, confirming the exocyclic primary alcohol is free.[1]

    Mechanistic Comparison: Nucleophilic Substitution

    The following diagram details the steric environment affecting the reaction rates of the free hydroxyl group in both systems.

    Reactivitycluster_ASystem A (C3-OH)cluster_BSystem B (C1-OH)ReagentElectrophile (E+)(e.g., Benzyl Bromide)C3C3-OH (Secondary)Reagent->C3ObstructedC1C1-OH (Primary)Reagent->C1Direct AttackBarrierSteric Wall(4,5-Acetonide)C3->BarrierProductALow Yield / Slow RateBarrier->ProductAFreeSpaceFree RotationC1->FreeSpaceProductBHigh Yield / Fast RateFreeSpace->ProductB

    Figure 2: Steric hindrance at C3 (System A) vs. accessibility at C1 (System B) dictates reaction kinetics.

    References
    • Tu, Y., et al. (2003).[1][4] Synthesis of 1,2:4,5-Di-O-Isopropylidene-D-erythro-2,3-Hexodiulo-2,6-Pyranose.[1][4] A Highly Enantioselective Ketone Catalyst for Epoxidation.[1][4] Organic Syntheses, 80, 1.

    • Rokade, S. & Bhate, P. (2019).[1][5] Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Advances.

    • PubChem. (n.d.).[1] 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose Compound Summary. National Library of Medicine.[1]

    • Maryanoff, B. E., et al. (1987).[1] Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate. Journal of Medicinal Chemistry.

    A Researcher's Guide to Diacetone Fructose: Bridging Experimental Data and Published Literature

    Author: BenchChem Technical Support Team. Date: February 2026

    For the discerning researcher and drug development professional, the synthesis and characterization of key chemical intermediates demand precision and a thorough understanding of their expected physicochemical properties. Diacetone fructose (2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose), a critical precursor in the synthesis of the anticonvulsant drug Topiramate and other bioactive molecules, is no exception.[1] This guide provides an in-depth comparison of experimentally-derived data for diacetone fructose with established literature values, offering a framework for validation and quality control in the laboratory.

    The Significance of Diacetone Fructose in Synthetic Chemistry

    Diacetone fructose is a protected derivative of D-fructose, where two isopropylidene groups mask four of the five hydroxyl groups. This strategic protection renders the remaining hydroxyl group available for further chemical modification, making it a versatile building block in organic synthesis.[2][3] Its primary application lies in the pharmaceutical industry as a key intermediate for Topiramate.[1] Beyond this, it serves as a starting material for various natural product syntheses and other novel compounds.[1][4]

    Characterization in Focus: A Comparative Analysis

    The identity and purity of synthesized diacetone fructose are paramount for the success of subsequent reactions. This section outlines the key analytical techniques used for its characterization and compares typical experimental results with values reported in the scientific literature.

    Physicochemical Properties: A Tabulated Comparison

    A crucial step in validating a synthesized compound is to compare its physical properties with those reported in established chemical literature. The following table presents a summary of key literature values for diacetone fructose alongside a column for researchers to input their own experimental findings.

    PropertyPublished Literature ValuesExperimental Data
    Appearance White crystalline powder
    Melting Point 93-95 °C[1][5]
    Specific Rotation -24° to -27° (c=1, CHCl₃)[1]
    Solubility Soluble in water, chloroform, acetone, ethyl acetate, methanol[1][5]
    Molecular Formula C₁₂H₂₀O₆
    Molecular Weight 260.28 g/mol [1][6]

    Experimental Protocols for Characterization

    To ensure the reliability of the experimental data, standardized and well-documented protocols are essential. The following provides a step-by-step methodology for the key characterization experiments.

    Workflow for Synthesis and Characterization of Diacetone Fructose

    Caption: A generalized workflow for the synthesis and characterization of diacetone fructose.

    Melting Point Determination

    The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

    Protocol:

    • Ensure the diacetone fructose sample is completely dry.

    • Load a small amount of the crystalline powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-15 °C per minute initially.

    • As the temperature approaches the expected melting point (around 85 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

    Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. A broad melting range typically indicates the presence of impurities.

    Optical Rotation Measurement

    Optical rotation is a characteristic property of chiral molecules and is a critical parameter for confirming the stereochemical integrity of the product.[7][8]

    Protocol:

    • Prepare a 1 g/100 mL (c=1) solution of diacetone fructose in chloroform. Ensure the solid is completely dissolved.

    • Calibrate the polarimeter with a blank (pure chloroform).

    • Fill the polarimeter tube with the diacetone fructose solution, ensuring no air bubbles are present in the light path.

    • Measure the optical rotation of the solution.

    • Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration in g/mL.

    Causality Behind Experimental Choices: The choice of solvent (chloroform) and concentration (c=1) is based on established literature protocols, allowing for a direct comparison of the experimentally determined specific rotation with published values.[1]

    Solubility Assessment

    A qualitative assessment of solubility provides a quick check against the expected behavior of the compound.

    Protocol:

    • Place a small amount (approximately 10 mg) of diacetone fructose into separate test tubes.

    • Add 1 mL of various solvents (water, chloroform, acetone, ethyl acetate, methanol) to each test tube.

    • Agitate the test tubes and observe if the solid dissolves completely at room temperature.

    • Record the observations for each solvent.

    Causality Behind Experimental Choices: Testing solubility in a range of polar and non-polar solvents helps to build a comprehensive profile of the compound's physical properties, which can be useful for downstream applications such as reaction setup and purification.

    Trustworthiness Through Self-Validating Systems

    The protocols described above are designed to be self-validating. For instance, an unexpectedly low or broad melting point should prompt a re-evaluation of the purification process. Similarly, a significant deviation in the specific rotation could indicate incomplete reaction or the presence of stereoisomers, necessitating further analytical investigation (e.g., by chiral chromatography). By cross-referencing these key physical constants, researchers can have a high degree of confidence in the quality of their synthesized diacetone fructose.

    Conclusion

    The meticulous characterization of diacetone fructose by cross-referencing experimental data with established literature values is a cornerstone of good scientific practice in synthetic chemistry and drug development. By following robust experimental protocols and understanding the rationale behind them, researchers can ensure the quality and reliability of this vital chemical intermediate, paving the way for successful downstream applications.

    References

    • Diacetone-beta-D-fructose|20880-92-6. (n.d.). Zhejiang Synose Tech Co., Ltd. Retrieved February 13, 2026, from [Link]

    • Discovering the Feasibility of Diacetonefructose Synthesis: A Manufacturer's Perspective. (2023, April 17). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 13, 2026, from [Link]

    • US4465521A - Diacetone fructose hydrolysis with water-insoluble catalysts. (n.d.). Google Patents.
    • González Arias, N. (n.d.). Design of an industrial process for the Diacetone-β-Fructose (DAF) production. Retrieved February 13, 2026, from [Link]

    • 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

    • Cree, G. M., & Perlin, A. S. (1968). O-Isopropylidene derivatives of D-allulose (D-psicose) and D-erythro-hexopyranos-2,3-diulose. Canadian Journal of Biochemistry, 46(8), 765–770.
    • An efficient procedure for synthesis of fructose derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

    • Diacetoneglucose | CAS#:20880-92-6. (n.d.). Chemsrc. Retrieved February 13, 2026, from [Link]

    • Diacetone-D-glucose: Synthesis, Properties, and Applications in Pharmaceutical Intermediates and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

    • 1,2;4,5-Di-O-isopropylidene-β-D-fructopyranose, 1 g. (n.d.). Carl ROTH. Retrieved February 13, 2026, from [Link]

    • Optical rotation measurements of fructose by (a) SD LCI and (b) TD LCI... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

    • 1,2:4,5-di-O-Isopropylidene-β-D-fructopyranose. (n.d.). Pharmaffiliates. Retrieved February 13, 2026, from [Link]

    • United States Patent Office. (n.d.). Googleapis.com. Retrieved February 13, 2026, from [Link]

    • Diacetone fructose | CAS#:25018-67-1. (n.d.). Chemsrc. Retrieved February 13, 2026, from [Link]

    • Optical Activity. (n.d.). Retrieved February 13, 2026, from [Link]

    • Carbohydrate Optical Rotation Data. (n.d.). GlycoData. Retrieved February 13, 2026, from [Link]

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    A Comparative Guide to the Stereochemical Confirmation of bis-O-(1-methylethylidene)-beta-D-Fructofuranose

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of carbohydrate chemistry and drug development, the precise stereochemical assignment of molecules is not merely a matter of academic rigor but a cornerstone of efficacy and safety. This is particularly true for versatile building blocks like 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, a protected derivative of D-fructose extensively used in the synthesis of novel therapeutic agents, including the anticonvulsant Topiramate.[1][2] Its rigidified conformation, a direct consequence of the two isopropylidene groups, dictates its reactivity and biological interactions. Therefore, unambiguous confirmation of its stereochemistry is a critical, non-negotiable step in any synthetic campaign.

    This guide provides an in-depth comparison of the primary analytical techniques employed to confirm the stereochemistry of this pivotal molecule. We will delve into the causality behind experimental choices, present validating data, and offer a comparative analysis to aid researchers in selecting the most appropriate methods for their needs.

    The Gold Standard: Single-Crystal X-ray Crystallography

    For an unequivocal determination of stereochemistry in the solid state, single-crystal X-ray crystallography stands as the definitive technique. This method provides a three-dimensional map of electron density, from which the precise spatial arrangement of every atom in the molecule can be determined, leaving no ambiguity regarding its absolute configuration.

    The crystal structure of derivatives of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose has been successfully elucidated, revealing critical conformational details.[3][4][5] The presence of the two fused five-membered rings constrains the pyranose ring into a specific conformation.[5]

    Experimental Workflow: X-ray Crystallography

    Caption: Workflow for Stereochemical Confirmation by X-ray Crystallography.

    Key Insights from Crystallographic Data:
    • Unambiguous Confirmation: Provides direct visualization of the molecule's 3D structure.

    • Solid-State Conformation: Reveals the preferred conformation in the crystalline state. For 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose derivatives, a twist-boat conformation of the pyranose ring has been observed.[3][4][6]

    • Limitations: Requires a suitable single crystal, which can be challenging to obtain. The conformation in the solid state may not always represent the predominant conformation in solution.

    Illuminating the Solution State: Nuclear Magnetic Resonance (NMR) Spectroscopy

    While X-ray crystallography provides a static picture, NMR spectroscopy offers a dynamic view of the molecule's structure and conformation in solution. For 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, a suite of NMR experiments is employed to confirm its stereochemistry.

    1D NMR: ¹H and ¹³C
    • ¹H NMR: The chemical shifts and coupling constants of the protons are highly sensitive to their spatial relationships. The characteristic signals for the isopropylidene methyl groups and the sugar ring protons provide a unique fingerprint of the molecule.

    • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum confirm the presence of all 12 carbon atoms and provide information about their chemical environment. For instance, the signals for the quaternary carbons of the isopropylidene groups are readily identifiable.[7]

    2D NMR: COSY, HSQC, and HMBC

    To decipher the complex proton and carbon spectra, 2D NMR techniques are indispensable:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the assignment of protons on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, aiding in the complete assignment of the carbon skeleton and confirming the connectivity of the isopropylidene groups.

    Experimental Protocol: NMR Analysis
    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the expected stereochemistry.

    Expected NMR Data Summary
    ProtonExpected Chemical Shift Range (ppm in CDCl₃)Key Correlations (COSY)
    H-1~3.6 - 4.0H-3
    H-3~4.1 - 4.4H-1, H-4
    H-4~4.2 - 4.5H-3, H-5
    H-5~3.8 - 4.1H-4, H-6
    H-6~3.7 - 3.9H-5
    Isopropylidene CH₃~1.3 - 1.5-
    CarbonExpected Chemical Shift Range (ppm in CDCl₃)Key Correlations (HMBC)
    C-1~60 - 65H-3
    C-2~102 - 105Isopropylidene CH₃
    C-3~70 - 75H-1, H-4
    C-4~70 - 75H-3, H-5
    C-5~70 - 75H-4, H-6
    C-6~60 - 65H-5
    Isopropylidene C(CH₃)₂~108 - 110Isopropylidene CH₃
    Isopropylidene CH₃~24 - 27Isopropylidene C(CH₃)₂

    Note: The exact chemical shifts can vary depending on the solvent and concentration.[7]

    Logical Flow of NMR-Based Stereochemical Confirmation

    Caption: Workflow for Stereochemical Confirmation by NMR Spectroscopy.

    A Classic Approach: Polarimetry

    Polarimetry is a straightforward and rapid technique to confirm the overall chirality of a molecule by measuring its optical rotation.[8] Chiral molecules, like 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties of the molecule.

    Experimental Protocol: Polarimetry
    • Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., chloroform).

    • Measurement: Measure the optical rotation of the solution using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

    • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

    The specific rotation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is reported to be in the range of -24° to -27° (c=1, CHCl₃).[2] A measured value within this range provides strong evidence for the correct enantiomer.

    Comparative Analysis of Techniques

    FeatureX-ray CrystallographyNMR SpectroscopyPolarimetry
    Information Provided Absolute stereochemistry, solid-state conformationRelative stereochemistry, solution conformation, connectivityOverall chirality
    Sample Requirement High-quality single crystal5-10 mg, soluble10-20 mg, soluble
    Throughput LowMediumHigh
    Cost HighHighLow
    Definitive Nature Definitive for solid stateHigh, requires full assignmentIndicative

    Conclusion

    The stereochemical confirmation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is most robustly achieved through a combination of analytical techniques. While X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state, NMR spectroscopy is indispensable for confirming the structure and predominant conformation in solution, which is often more relevant to its chemical reactivity. Polarimetry serves as a rapid and cost-effective method to verify the enantiomeric purity.

    For researchers and drug development professionals, a multi-faceted approach is recommended. Initial confirmation can be rapidly obtained via polarimetry and 1D NMR. For complete structural elucidation and to meet regulatory standards, a comprehensive 2D NMR analysis is essential. In cases of ambiguity or for the definitive characterization of a new synthetic route or crystalline form, single-crystal X-ray crystallography is the gold standard. By judiciously applying these techniques, the stereochemical integrity of this vital synthetic intermediate can be assured, paving the way for the successful development of novel therapeutics.

    References

    • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Carbohydrate Research, 337(9), 787-801. [Link]

    • Popek, T., & Lis, T. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1. ResearchGate. [Link]

    • Fink, C. A., et al. (2011). Topiramate heterocyclic analogues: synthesis and spectroscopic characterization. ARKIVOC, 2011(vii), 136-148. [Link]

    • Watkins, S. F., et al. (1990). The X-ray crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose. Carbohydrate Research, 197, 33-40. [Link]

    • Castillejos, M. C., et al. (2025). Assessing small-sized D-fructose-functionalized micelles for active targeting of triple-negative breast cancer. Journal of Drug Delivery Science and Technology, 112, 107281. [Link]

    • Stefanowicz, P., et al. (n.d.). arabino-hexos-2-ulo-2,6-pyranose as new crystalline reagent in the preparation of Amadori derived peptides. Central European Journal of Chemistry.
    • Unknown Author. (n.d.). CHAP 1.pmd.
    • PubChem. (n.d.). 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose. [Link]

    • LookChem. (n.d.). 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose; 606-663-8. [Link]

    • Imai, T., et al. (2014). Crystal structure of β-d,l-fructose. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), 1083–1085. [Link]

    • Funari, C. S., et al. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 347(1), 134-140. [Link]

    • Głowacka, I. E., et al. (2020). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 18(2), 268-279. [Link]

    • ResearchGate. (n.d.). Optical Rotation Data for Identification of Unknown Sugar Solutions. [Link]

    • Istvan, E. S., et al. (1995). Crystallization and preliminary X-ray analysis of fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase. Protein Science, 4(11), 2439-2441. [Link]

    • PubChem. (n.d.). beta-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methyl((((1-(methylthio)ethylidene)amino)oxy)carbonyl)amidosulfite. [Link]

    • Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]

    • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]

    Sources

    alternative protecting groups for selective fructose modification

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Alternative Protecting Groups for Selective Fructose Modification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

    Executive Summary

    For decades, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose has served as the "gold standard" scaffold for fructose modification. While effective for locking the pyranose conformation, its ubiquity often masks its limitations: acid lability, restricted orthogonality, and a bias toward cis-fused acetals.

    This guide challenges the default reliance on acetonides. We analyze three high-value alternatives that offer superior regiocontrol, stability, or process efficiency: Cyclohexylidene Spiro-Ketals (enhanced stability/crystallinity), Organoboron Catalysis (transient, protecting-group-free modification), and Enzymatic Acylation (kinetic resolution).

    The Mechanistic Landscape: Taming Mutarotation

    Fructose presents a unique challenge due to its rapid mutarotation between five forms in solution:

    
    -pyranose, 
    
    
    
    -furanose, and the open-chain keto form. Selective protection is not just about masking hydroxyls; it is about trapping a specific tautomer .
    • Thermodynamic Control: Favors the most stable acetal (often the 2,3:4,5-di-O-isopropylidene isomer).

    • Kinetic Control: Favors the fastest-forming acetal (the 1,2:4,5-di-O-isopropylidene isomer).

    The alternatives below exploit these equilibria differently to access unique chemical spaces.

    Visualization: Fructose Protection Pathways

    FructosePathways Fructose D-Fructose (Mutarotation Equilibrium) Iso_Kinetic 1,2:4,5-di-O-isopropylidene (Kinetic Trap, Pyranose) Fructose->Iso_Kinetic Acetone, H+, 0°C Cyclo_Spiro 1,2:4,5-di-O-cyclohexylidene (Spiro-Fused, Rigid) Fructose->Cyclo_Spiro Cyclohexanone, H+ Boron_Complex Boronate Ester Complex (Transient/Dynamic) Fructose->Boron_Complex R-B(OH)2, Reversible Iso_Thermo 2,3:4,5-di-O-isopropylidene (Thermodynamic Trap) Iso_Kinetic->Iso_Thermo H+, RT (Isomerization) Regio_Product Regioselective Acyl/Alkyl Derivative Boron_Complex->Regio_Product Electrophile (R-X)

    Figure 1: Reaction pathways for trapping fructose tautomers. The kinetic isopropylidene route is the standard, while cyclohexylidene offers a rigid spiro-alternative and boronic acids offer a transient bypass.

    Comparative Analysis of Alternatives

    FeatureIsopropylidene (Standard) Cyclohexylidene (Spiro-Alternative) Organoboron (Transient) Enzymatic (Biocatalytic)
    Primary Mechanism Ketalization (Acetone)Ketalization (Cyclohexanone)Reversible Covalent BondingKinetic Acylation
    Tautomer Locked
    
    
    -Pyranose
    
    
    -Pyranose
    Variable (often Furanose)N/A (Dynamic)
    Selectivity cis-1,2 and cis-4,5 diolscis-1,2 and cis-4,5 diolscis-1,2 or 1,3 diolsPrimary OH (C1, C6)
    Stability Acid labileAcid labile (More stable than acetonide)pH dependent (Reversible)Stable Ester
    Crystallinity ModerateHigh (Excellent for purification)N/A (Intermediate)Product dependent
    Atom Economy Low (Requires deprotection)Low (Requires deprotection)High (No deprotection step)High (Direct modification)
    Deep Dive: Why Switch?
    • Cyclohexylidene: The "spiro" fusion at the acetal center creates a more rigid lattice, often resulting in highly crystalline derivatives that are easier to purify without chromatography compared to their isopropylidene counterparts [1].

    • Organoboron: This is a paradigm shift. Instead of "Protect

      
       React 
      
      
      
      Deprotect", you use a boronic acid catalyst to temporarily "mask" the cis-diols, directing reaction to the remaining hydroxyls. This is ideal for regioselective mono-functionalization [2].
    • Enzymatic: Lipases like Candida antarctica Lipase B (CAL-B) are sterically tuned to acylate primary hydroxyls (C1 or C6) in organic solvents, a feat difficult to achieve chemically without multiple steps [3].

    Validated Experimental Protocols

    Protocol A: Synthesis of 1,2:4,5-di-O-cyclohexylidene-β-D-fructopyranose

    Target: A highly crystalline, lipophilic alternative to the standard acetonide.

    Reagents: D-Fructose, Cyclohexanone, Perchloric acid (70%), Acetic anhydride (optional for recrystallization).

    • Setup: Charge a flame-dried flask with D-Fructose (10 g, 55.5 mmol) and cyclohexanone (40 mL).

    • Catalysis: Cool to 0°C. Add perchloric acid (1.5 mL) dropwise. Critical: Maintain 0°C to favor the kinetic pyranose trap over the thermodynamic isomer.

    • Reaction: Stir vigorously for 4-6 hours. The suspension will clear as the fructose reacts and dissolves.

    • Quench: Neutralize with concentrated ammonium hydroxide/methanol solution until pH 8.

    • Workup: Remove excess cyclohexanone via steam distillation or high-vacuum rotary evaporation.

    • Purification: The residue is dissolved in hot ethanol/water (or hexane/CH2Cl2). Upon cooling, 1,2:4,5-di-O-cyclohexylidene-β-D-fructopyranose crystallizes as fine needles.

      • Expected Yield: 50-60%.

      • Validation: 13C NMR shows characteristic spiro-carbon signals (~110-112 ppm).

    Protocol B: Boronic Acid-Catalyzed Regioselective Acylation

    Target: Direct C3-O-acylation without isolation of intermediates.

    Reagents: D-Fructose, Phenylboronic acid (PBA) or Diphenylborinic acid (catalyst), Acyl chloride, Diisopropylamine (DIPEA).

    • Complexation: Dissolve D-Fructose (1 mmol) and Phenylboronic acid (1.1 mmol) in dry Acetonitrile or DMF. Stir for 30 mins to form the transient boronate ester (typically protecting C2,3-cis diols in the furanose form).

    • Acylation: Add DIPEA (1.2 mmol) followed by the Acyl Chloride (1.0 mmol) slowly at room temperature.

    • Mechanism: The boron "masks" the most reactive cis-diols. The acyl chloride attacks the remaining accessible hydroxyl (often C1 or C6 depending on the specific boronic acid used). Note: Recent advancements use borinic acid catalysts (10 mol%) for specific secondary hydroxyl activation [4].

    • Workup: Add aqueous NaHCO3. The boronate ester hydrolyzes immediately, leaving the mono-acylated fructose .

    • Purification: Flash chromatography (EtOAc/MeOH).

    Protocol C: Enzymatic Regioselective Acylation (CAL-B)

    Target: Exclusive acylation of primary hydroxyls (C1/C6).

    Reagents: D-Fructose, Vinyl ester (e.g., vinyl laurate), Candida antarctica Lipase B (immobilized, e.g., Novozym 435), t-Butanol (solvent).

    • Solvation: Suspend D-Fructose (1 g) in anhydrous t-Butanol (20 mL). Note: Fructose solubility is low; the reaction is often a suspension.

    • Initiation: Add Vinyl Laurate (3 eq) and CAL-B beads (100 mg).

    • Incubation: Shake at 40-60°C for 24-48 hours.

    • Monitoring: Monitor by TLC. The enzyme selectively acylates the primary hydroxyls.

    • Termination: Filter off the enzyme beads (reusable).

    • Isolation: Evaporate solvent.

      • Selectivity: >95% regioselectivity for 6-O-acyl or 1,6-di-O-acyl derivatives depending on stoichiometry [5].

    Visualizing the Boron-Catalyzed Workflow

    The organoboron approach represents a "minimalist" protecting group strategy.

    BoronCycle Start Unprotected Fructose Complex Fructose-Boronate Complex (Transient Protection) Start->Complex + R-B(OH)2 - 2 H2O Reaction Acylation Step (Regioselective) Complex->Reaction + R'-COCl Base Product Mono-Acylated Fructose (+ Boronic Acid recycled) Reaction->Product + H2O (Workup) - R-B(OH)2 Product->Start Cycle (Conceptual)

    Figure 2: The transient nature of boronic acid protection allows for "one-pot" regioselective modification, bypassing the isolation of protected intermediates.

    References

    • Synthesis of 1,2:4,5-di-O-cyclohexylidene-β-D-fructopyranose. Journal of the Chemical Society C: Organic.Link

    • Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society.Link

    • Regioselective acylation of disaccharides in tert-butyl alcohol catalyzed by Candida antarctica lipase. Biotechnology and Bioengineering.[1]Link

    • Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews.Link

    • Lipase-Catalyzed Regioselective Acylation of Glucose Derivatives. ResearchGate.Link

    Sources

    Safety Operating Guide

    Personal protective equipment for handling bis-O-(1-methylethylidene)-beta-D-Fructofuranose

    Author: BenchChem Technical Support Team. Date: February 2026

    A Guide to the Safe Handling of bis-O-(1-methylethylidene)-beta-D-Fructofuranose for Laboratory Personnel

    Understanding the Hazards

    This compound, also known as 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose, is classified as a hazardous substance. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this chemical is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Although the toxicological properties have not been fully investigated, it is imperative to handle this compound with due care.

    Key Hazard Information:

    Hazard StatementClassification
    H315Causes skin irritation
    H319Causes serious eye irritation
    H335May cause respiratory irritation

    This compound is a white to off-white crystalline powder. It is an intermediate in the synthesis of various carbohydrate-based compounds, including the antidiabetic agent topiramate.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure your safety.

    Hand Protection
    • Requirement: Chemically resistant, impervious gloves.

    • Rationale: To prevent skin contact and subsequent irritation, as indicated by the H315 hazard statement.

    • Best Practices:

      • Always inspect gloves for tears or punctures before use.

      • Remove and dispose of contaminated gloves immediately, following proper glove removal technique.

      • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

    Eye and Face Protection
    • Requirement: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing.

    • Rationale: To protect against serious eye irritation (H319) from dust particles or splashes.

    • Best Practices:

      • Ensure a snug fit to provide a complete seal around the eyes.

      • In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    Skin and Body Protection
    • Requirement: A laboratory coat is essential. For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.

    • Rationale: To protect the skin from irritation and prevent contamination of personal clothing.

    • Best Practices:

      • Keep the lab coat buttoned to provide maximum coverage.

      • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    Respiratory Protection
    • Requirement: A NIOSH-approved respirator is necessary if ventilation is inadequate or if handling large quantities that may generate significant dust.

    • Rationale: To prevent respiratory tract irritation (H335) from inhaling dust particles.

    • Best Practices:

      • Ensure proper fit-testing and training on respirator use.

      • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection.

    Safe Handling and Storage Procedures

    Proper handling and storage are crucial for maintaining a safe laboratory environment.

    Handling
    • Ventilation: Always handle this chemical in a well-ventilated area or in a chemical fume hood to minimize inhalation of dust.

    • Avoiding Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of dust.

    • Hygiene: Practice good laboratory hygiene. Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after use.

    Storage
    • Conditions: Store in a tightly closed container in a dry and well-ventilated place. Room temperature storage is generally recommended.

    • Incompatibilities: Keep away from strong oxidizing agents.

    Operational and Disposal Plans: A Step-by-Step Guide

    A clear plan for both the use and disposal of this compound is essential for operational safety and environmental responsibility.

    Step-by-Step Handling Protocol
    • Preparation:

      • Ensure the work area (preferably a fume hood) is clean and uncluttered.

      • Confirm that all necessary PPE is available and in good condition.

      • Locate the nearest eyewash station and safety shower before beginning work.

    • Weighing and Transfer:

      • Don the appropriate PPE: lab coat, gloves, and safety glasses/goggles.

      • Carefully weigh the required amount of the solid compound, minimizing dust generation.

      • Transfer the compound to the reaction vessel within the fume hood.

    • Post-Handling:

      • Clean any spills immediately according to established laboratory procedures.

      • Decontaminate all equipment and work surfaces after use.

      • Properly dispose of all contaminated waste, including gloves and weighing paper.

      • Wash hands thoroughly.

    Disposal Plan
    • Waste Collection: Collect all waste material contaminated with this compound in a designated, labeled, and sealed container.

    • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or with regular trash. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

    Emergency Procedures

    In the event of an exposure or spill, immediate and appropriate action is critical.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

    • Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb the material with an inert absorbent and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

    Visual Workflow for Safe Handling

    Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_area->prep_emergency handling_weigh Weigh Compound Carefully (Minimize Dust) prep_emergency->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_clean Clean Spills & Decontaminate Surfaces handling_transfer->post_clean post_dispose_waste Dispose of Contaminated Waste post_clean->post_dispose_waste post_wash Wash Hands Thoroughly post_dispose_waste->post_wash disposal_collect Collect in Labeled Waste Container post_wash->disposal_collect disposal_contact Contact EHS for Pickup disposal_collect->disposal_contact

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.